4,4'-Dimethoxytrityl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWYRBLDOOOJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193618 | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-36-9 | |
| Record name | 4,4′-Dimethoxytrityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40615-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4'-Dimethoxytrityl chloride synthesis mechanism
An In-depth Technical Guide to the Synthesis Mechanism of 4,4'-Dimethoxytrityl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (DMT-Cl) is a critical reagent in organic synthesis, most notably for the protection of the 5'-hydroxyl group of nucleosides in the automated solid-phase synthesis of DNA and RNA.[1][2] Its widespread application in the development of oligonucleotide-based therapeutics and diagnostics necessitates a thorough understanding of its synthesis. This guide provides a detailed examination of the primary synthesis mechanisms of DMT-Cl, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the reaction pathways.
Introduction
The dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group, ideal for safeguarding primary hydroxyl functions.[1][3] The synthesis of DMT-Cl is fundamental to its application, requiring high purity to ensure predictable outcomes in multi-step chemical syntheses.[1] This document explores the two predominant synthetic routes to high-purity DMT-Cl.
Synthesis Mechanisms and Pathways
There are two primary, industrially viable methods for the synthesis of this compound:
-
Route 1: Friedel-Crafts reaction of anisole (B1667542) with benzotrichloride (B165768), followed by hydrolysis and chlorination.
-
Route 2: Grignard reaction of a p-anisyl magnesium halide with a benzoate (B1203000) ester, followed by chlorination.
Route 1: From Anisole and Benzotrichloride
This common industrial method involves a two-step process starting with the Friedel-Crafts alkylation of anisole with benzotrichloride, catalyzed by a Lewis acid, to form an intermediate that is then hydrolyzed to 4,4'-dimethoxytritanol. The alcohol is subsequently chlorinated to yield DMT-Cl.
A variation of this method involves the direct reaction of anisole and benzotrichloride to form an intermediate which is then reacted with a chlorinating agent.[4]
Reaction Pathway: From Anisole and Benzotrichloride
References
4,4'-Dimethoxytrityl chloride protecting group chemistry
An In-depth Technical Guide to 4,4'-Dimethoxytrityl Chloride Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of multi-step organic synthesis, particularly in the creation of complex biomolecules like oligonucleotides and peptides, the strategic use of protecting groups is fundamental.[1] These molecular guardians temporarily mask reactive functional groups, preventing unwanted side reactions and enabling chemists to exert precise control over chemical transformations.[1] Among the pantheon of protecting groups, the 4,4'-Dimethoxytrityl (DMT) group, introduced via this compound (DMT-Cl), stands as a cornerstone, especially for the protection of primary hydroxyl groups.[2]
This technical guide provides a comprehensive overview of the chemistry, application, and experimental considerations of the DMT protecting group. It will delve into its critical role in solid-phase oligonucleotide synthesis, its applications in peptide chemistry, and provide quantitative data and detailed protocols for its use.
Core Attributes of the DMT Group
The widespread adoption of the DMT group stems from a unique combination of properties that make it exceptionally well-suited for its role:
-
Steric Selectivity : The bulky nature of the DMT group leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group.[2]
-
Acid Lability : The DMT group is readily and quantitatively cleaved under mild acidic conditions, such as with dichloroacetic acid (DCA) or trichloroacetic acid (TCA), yet it remains stable under the neutral and basic conditions used in other steps of synthesis.[2][3] This differential stability is the lynchpin of orthogonal protection strategies.[2]
-
Real-Time Monitoring : Upon cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl carbocation (DMT⁺).[4] The intensity of this color, which can be measured spectrophotometrically, provides a real-time quantitative assessment of the coupling efficiency at each step of the synthesis.[4]
-
Enhanced Solubility : The lipophilic nature of the DMT group can improve the solubility of the protected molecule in organic solvents, which is particularly advantageous in solid-phase synthesis.[5]
Application in Oligonucleotide Synthesis
The DMT group is the protecting group of choice for the 5'-hydroxyl function of nucleosides in the now firmly established phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis.[2] Its role is to enforce the 3'-to-5' directionality of oligonucleotide chain assembly and prevent unwanted polymerization.[6]
The Oligonucleotide Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to this cycle.
-
Deprotection (Detritylation) : The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support, typically controlled pore glass (CPG). This is achieved by treating the support with a mild acid, which exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6]
-
Coupling : The next nucleoside, in the form of a phosphoramidite, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[6]
-
Capping : Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion sequences (n-1 mers).[2]
-
Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[6]
Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of the detritylation step and the potential for side reactions are critical parameters in oligonucleotide synthesis. The following tables summarize key quantitative data.
| Parameter | Condition | Value/Observation |
| Protection Yield | DMT-Cl, pyridine (B92270) | Typically 70-80% for 5'-O-DMT nucleosides after purification.[2] |
| Deprotection Time | 3% Dichloroacetic Acid (DCA) in DCM | Rapid and quantitative within minutes.[2] |
| 3% Trichloroacetic Acid (TCA) in DCM | Rapid and quantitative within minutes.[2] | |
| 80% Acetic Acid | Slower, typically requiring 20-30 minutes for complete removal.[2] |
| Acid Condition | Oligonucleotide Construct | 99% Detritylation Endpoint (seconds) | Depurination Half-Time (dABz) (hours) |
| 3% DCA in Methylene Chloride | DMT-dG-pT-CPG | 38 | 1.3 |
| 15% DCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.43 |
| 3% TCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.33 |
| 3% DCA in Methylene Chloride | DMT-[17mer]-CPG | 105 | - |
| 15% DCA in Methylene Chloride | DMT-[17mer]-CPG | 69 | - |
| 3% TCA in Methylene Chloride | DMT-[17mer]-CPG | 54 | - |
dABz refers to N-benzoyl-deoxyadenosine. CPG refers to controlled pore glass solid support.
Experimental Protocols for Oligonucleotide Synthesis
Protocol 1: 5'-O-DMT Protection of Thymidine[2]
Materials:
-
This compound (DMT-Cl)
-
Dry pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381)
Procedure:
-
Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Quench the reaction by adding a few milliliters of cold methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude foam.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-thymidine as a white foam.[2]
Protocol 2: Manual Detritylation of a DMT-on Oligonucleotide in Solution
Materials:
-
Dried DMT-on oligonucleotide
-
80% aqueous acetic acid
-
3 M Sodium acetate solution
-
Cold ethanol
-
Deionized water or buffer
Procedure:
-
Dissolve the lyophilized DMT-on oligonucleotide in an appropriate volume of 80% acetic acid.
-
Let the solution stand at room temperature for 15-30 minutes. The solution will turn orange, indicating the release of the DMT cation.
-
Add an equal volume of 3 M sodium acetate to neutralize the acid.
-
Precipitate the detritylated oligonucleotide by adding 3 volumes of cold ethanol.
-
Centrifuge the mixture to pellet the oligonucleotide.
-
Carefully remove the supernatant containing the dimethoxytritanol.
-
Wash the oligonucleotide pellet with cold 70% ethanol.
-
Dry the pellet and redissolve it in an appropriate buffer or deionized water.
Application in Peptide Synthesis
While most renowned for its use in oligonucleotide synthesis, the DMT group and its parent trityl (Trt) group also find application in peptide synthesis, primarily for the protection of amino acid side chains.[7][8]
Side-Chain Protection of Amino Acids
In Fmoc-based solid-phase peptide synthesis (SPPS), trityl-based protecting groups are employed to protect the side chains of several amino acids to prevent undesirable side reactions.[5]
-
Cysteine (Cys) : The trityl group is recommended for the protection of the thiol group in cysteine, preventing its oxidation to form disulfide bonds. It is labile to TFA and is removed during the final cleavage step.
-
Asparagine (Asn) and Glutamine (Gln) : Unprotected Fmoc-Asn-OH and Fmoc-Gln-OH have very poor solubility in common SPPS solvents like DMF.[5] The trityl group significantly improves the solubility of these amino acid derivatives.[5] It also prevents the dehydration of the side-chain amide to a nitrile during the activation step.[5]
-
Histidine (His) : The trityl group is used to protect the imidazole (B134444) side chain of histidine.[6]
Orthogonal Protection Strategies
The key advantage of trityl-based groups in peptide synthesis is their high acid lability compared to other common side-chain protecting groups like tert-butyl (tBu). This allows for orthogonal protection strategies where the trityl group can be selectively removed on-resin with a dilute acid (e.g., 1-3% TFA) while tBu groups remain intact, enabling site-specific modifications of the peptide chain.[9]
| Protecting Group | Primary Use in Peptide Synthesis | Relative Acid Lability | Orthogonality |
| Trityl (Trt) | Protection of Ser, Thr, Cys, Asn, Gln, His side chains. | High; cleavable with very mild acid (e.g., 1% TFA). | Orthogonal to tBu; allows for selective on-resin deprotection. |
| tert-Butyl (tBu) | Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains. | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal. | Part of the standard Fmoc/tBu orthogonal pair. |
Experimental Protocol for Peptide Synthesis
Protocol 3: Incorporation of Fmoc-Gln(Trt)-OH in SPPS[4][5]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Gln(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))
-
Cold diethyl ether
Procedure:
Fmoc Deprotection:
-
Wash the Fmoc-protected peptide-resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[4]
-
Wash the resin thoroughly with DMF to remove residual piperidine.[4]
Coupling:
-
In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to prepare the coupling solution.[4]
-
Allow the solution to pre-activate for 2 minutes.[4]
-
Add the activated coupling solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Wash the resin with DMF to remove excess reagents.
Final Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry it.[5]
-
Add the cleavage cocktail to the dried resin and incubate for 2-4 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Isolate the peptide pellet by centrifugation, wash with cold diethyl ether, and dry under vacuum.[5]
Visualizing DMT Protecting Group Chemistry
Mechanism of 5'-O-DMT Protection
Caption: Mechanism of 5'-hydroxyl protection of a nucleoside using DMT-Cl.
Mechanism of Acid-Catalyzed Detritylation
Caption: Acid-catalyzed removal of the 5'-DMT protecting group.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
DMT-on Purification Workflow
Caption: Workflow for the purification of oligonucleotides using the DMT-on strategy.
Conclusion
The this compound protecting group is an indispensable tool in modern organic synthesis, with its impact being most profound in the automated synthesis of oligonucleotides. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product has enabled the high-fidelity, routine synthesis of DNA and RNA strands that are critical for research, diagnostics, and therapeutics. Furthermore, its utility extends to peptide synthesis, where trityl-based groups offer solutions to challenges of solubility and side-chain protection, and provide avenues for orthogonal synthesis strategies. A thorough understanding of the chemistry and experimental nuances of the DMT group, as detailed in this guide, is essential for any scientist or professional engaged in the synthesis of complex biomolecules.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 9. researchgate.net [researchgate.net]
The Gatekeeper of Synthesis: An In-depth Technical Guide to the DMT-Cl Reaction with Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the fields of nucleoside chemistry, carbohydrate chemistry, and the development of complex pharmaceuticals, the ability to selectively protect and deprotect functional groups is paramount. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, the 4,4'-dimethoxytrityl (DMT) group stands out for its efficacy in masking the reactivity of primary alcohols. The reaction of 4,4'-dimethoxytrityl chloride (DMT-Cl) with primary alcohols is a cornerstone of many multi-step synthetic strategies, most notably in the automated solid-phase synthesis of oligonucleotides.
This technical guide provides a comprehensive overview of the DMT-Cl reaction with primary alcohols, detailing the underlying mechanism, experimental protocols, and critical factors that influence its success. Quantitative data are summarized for comparative analysis, and key workflows are visualized to provide a clear and practical understanding of this vital synthetic transformation.
The Core of the Reaction: Mechanism and Selectivity
The primary function of the DMT group is the reversible protection of a primary hydroxyl group.[1] Its widespread use is attributed to its unique combination of properties: steric bulk, which favors reaction with less hindered primary alcohols, and its lability under mild acidic conditions, which allows for its easy removal without compromising other sensitive functionalities in the molecule.[1][2]
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbocation generated from DMT-Cl. The presence of a non-nucleophilic base, typically pyridine (B92270), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
The remarkable selectivity of DMT-Cl for primary alcohols over secondary or tertiary alcohols is a direct consequence of steric hindrance.[2][4] The bulky trityl group creates a sterically crowded environment around the reactive center, making it significantly more accessible to the less encumbered primary hydroxyl group. While the reaction is highly selective, forcing conditions such as high temperatures or a large excess of DMT-Cl can lead to the protection of secondary alcohols and the formation of bis-DMT products in diols.[4]
Quantitative Data Presentation
The efficiency of the DMT protection reaction is influenced by several factors, including the substrate, solvent, base, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes.
Table 1: DMT Protection of Various Primary Alcohols
| Substrate | Base | Solvent | Reagent Ratio (DMT-Cl:Alcohol) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.75 | 92 | [5] |
| 4-Methoxybenzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.33 | 96 | [5] |
| 4-Nitrobenzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.33 | 90 | [5] |
| 3-Phenyl-1-propanol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 1 | 90 | [5] |
| 1-Hexanol | Pyridine | Pyridine | 1.05:1 | 2 | >90 (in situ) | [6] |
| Ethylene Glycol (mono-protected) | Pyridine | Pyridine | 1:5 | 24 | >80 | [7] |
| 1,4-Butanediol (mono-protected) | Pyridine | Pyridine | 1:5 | 24 | >80 | [7] |
| Thymidine (5'-OH) | Pyridine | Pyridine | 1.05:1 | 2 | ~90 | [6] |
| N6-methyl-2'-deoxyadenosine (5'-OH) | Pyridine | Pyridine | Not specified | Not specified | Not specified | [1] |
Table 2: Effect of Different Bases on the Tritylation of Benzyl Alcohol
| Base | Reagent Ratio (DMT-Cl:Alcohol:Base) | Time (s) | Power (W) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Alumina | 1.2:1:2.5 | 120 | 300 | 20 |[5] | | DBU | 1.2:1:2.5 | 90 | 300 | 50 |[5] | | Imidazole | 1.2:1:2.5 | 120 | 300 | 30 |[5] | | Triethylamine | 1.2:1:2.5 | 45 | 300 | 92 |[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the DMT protection of a primary alcohol. It is crucial that all reagents and solvents are anhydrous, as DMT-Cl is highly sensitive to moisture.[6]
General Protocol for DMT Protection of a Simple Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (DMT-Cl)
-
Anhydrous pyridine
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dry the primary alcohol by co-evaporation with anhydrous pyridine.
-
Dissolve the dried alcohol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl (1.05-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of anhydrous methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.
Protocol for the Synthesis of 5'-O-DMT-N6-methyl-2'-deoxyadenosine
This protocol is adapted from the synthesis of protected nucleosides for oligonucleotide synthesis.[1]
Materials:
-
N6-methyl-2'-deoxyadenosine
-
This compound (DMT-Cl)
-
Anhydrous pyridine
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the N6-methyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DMT-Cl portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with methanol.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, 5'-O-DMT-N6-methyl-2'-dA, by silica gel column chromatography.
Mandatory Visualizations
Reaction Mechanism
Caption: SN1 mechanism of the DMT-Cl reaction with a primary alcohol.
Experimental Workflow
Caption: A typical experimental workflow for the DMT protection of a primary alcohol.
Factors Influencing Reaction Success
Caption: Logical relationships of factors influencing the success of the DMT protection reaction.
Conclusion
The reaction of DMT-Cl with primary alcohols is an indispensable tool in modern organic synthesis. Its high selectivity, coupled with the stability of the DMT ether and the mild conditions required for its subsequent cleavage, has solidified its role as the protecting group of choice for the 5'-hydroxyl group in oligonucleotide synthesis and other complex molecular constructions. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and adherence to meticulous experimental technique are crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation in their endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
Spectroscopic Properties of 4,4'-Dimethoxytrityl Chloride: A Technical Guide
Introduction: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is a robust protecting group reagent indispensable in modern organic chemistry, particularly for the synthesis of nucleosides, nucleotides, and oligonucleotides.[1][2] Its widespread use stems from its ability to selectively protect the primary 5'-hydroxyl group of nucleosides, its stability during synthetic coupling steps, and the unique properties of its cation, which allow for facile and quantitative monitoring of reaction progress.[1][3] This technical guide provides an in-depth summary of the key spectroscopic properties of DMT-Cl, experimental protocols for its characterization, and a visualization of its critical role in chemical synthesis.
Spectroscopic Data Summary
The spectroscopic signature of this compound is defined by its three phenyl rings, two of which are substituted with electron-donating methoxy (B1213986) groups. This structure gives rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of DMT-Cl and its derivatives. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals from the aromatic protons and the methoxy groups. The protons on the two dimethoxy-substituted rings are chemically equivalent, simplifying the spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 9H | Aromatic protons (unsubstituted phenyl ring and meta-protons of methoxy-substituted rings) |
| ~ 6.80 - 6.90 | Doublet | 4H | Aromatic protons (ortho-protons of methoxy-substituted rings) |
| ~ 3.75 - 3.85 | Singlet | 6H | Methoxy (–OCH₃) protons |
| Chemical Shift (δ) ppm | Assignment |
| ~ 158.0 | Aromatic C-OCH₃ |
| ~ 145.0 | Aromatic C (unsubstituted ring, ipso-carbon) |
| ~ 136.0 | Aromatic C (methoxy-substituted rings, ipso-carbon) |
| ~ 130.0 | Aromatic C-H (unsubstituted ring) |
| ~ 128.0 | Aromatic C-H (unsubstituted ring) |
| ~ 127.0 | Aromatic C-H (unsubstituted ring) |
| ~ 113.0 | Aromatic C-H (methoxy-substituted rings) |
| ~ 90.0 | Quaternary Carbon (Central C-Cl) |
| ~ 55.2 | Methoxy Carbon (–OCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The most significant feature of DMT-Cl in UV-Vis spectroscopy is not the chloride compound itself, but the intensely colored 4,4'-dimethoxytrityl (DMT) cation formed upon its reaction or, more commonly, upon the acid-catalyzed deprotection of a DMT-protected alcohol. This stable carbocation has a strong absorbance in the visible spectrum, which forms the basis for the quantitative analysis of reaction yields in solid-phase oligonucleotide synthesis.[5]
| Species | Solvent System | λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| DMT Cation | Perchloric Acid Solution | 498 | ~ 70,000 |
Infrared (IR) Spectroscopy
The FTIR spectrum of DMT-Cl, typically acquired as a KBr pellet or thin film, displays characteristic bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (from -OCH₃) |
| ~ 1600, 1500, 1450 | Strong | Aromatic C=C Ring Stretching |
| ~ 1250 | Strong | Aryl-O (Ether) Asymmetric Stretch |
| ~ 1030 | Strong | Aryl-O (Ether) Symmetric Stretch |
| ~ 830 | Strong | C-H Out-of-Plane Bending (para-disubstituted rings) |
| ~ 750 - 700 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry of DMT-Cl confirms its molecular weight and provides insight into its stability and fragmentation. The molecular weight of DMT-Cl is 338.83 g/mol .[6] Under typical ionization conditions (e.g., Electrospray Ionization), the most prominent peak observed is not the molecular ion but the highly stable DMT cation formed by the loss of the chloride ion.
| m/z | Ion | Notes |
| 338.1 | [M]⁺ (as ³⁵Cl isotope) | Molecular ion peak, may be of low abundance. |
| 340.1 | [M]⁺ (as ³⁷Cl isotope) | Isotopic peak for chlorine, expected at ~1/3 the intensity of the ³⁵Cl peak. |
| 303.1 | [M-Cl]⁺ | Base peak, corresponding to the stable 4,4'-dimethoxytrityl carbocation. |
Application Workflow: Oligonucleotide Synthesis
The primary utility of DMT-Cl is as a protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis. The workflow below illustrates the logical relationship of its application and removal, which is monitored spectrophotometrically.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of DMT-Cl for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Cap the vial and gently agitate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
UV-Vis Spectroscopy of the DMT Cation
-
Stock Solution Preparation: Prepare a stock solution of a DMT-protected compound (e.g., 5'-O-DMT-thymidine) of known concentration in a non-acidic solvent like acetonitrile (B52724).
-
Deprotection: Transfer a precise volume of the stock solution into a volumetric flask. Add a deblocking solution, such as 3% trichloroacetic acid (TCA) or 10% dichloroacetic acid (DCA) in an appropriate solvent (e.g., toluene (B28343) or acetonitrile), to initiate the release of the DMT cation. Dilute to the final volume with the deblocking solution.
-
Blank Measurement: Fill a quartz cuvette (1 cm path length) with the deblocking solution to serve as the blank/reference. Place it in the spectrophotometer and record a baseline spectrum across the desired range (e.g., 350-600 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.
-
Analysis: Determine the absorbance maximum (A_max) at approximately 498-500 nm. Use the Beer-Lambert law (A = εbc) with the known molar extinction coefficient to calculate the concentration of the released DMT cation, which corresponds to the amount of the original DMT-protected compound.
FTIR Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of DMT-Cl in a volatile solvent like dichloromethane (B109758) or acetone.
-
Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the sample on the plate.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of DMT-Cl (approximately 10-100 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water, possibly with a small amount of formic acid to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).
-
Analysis: Identify the molecular ion peak [M]⁺ and its isotope pattern. The most intense peak is expected to be the [M-Cl]⁺ fragment, corresponding to the stable DMT cation. Further fragmentation analysis (MS/MS) can be performed on this ion to elucidate more detailed structural information.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 40615-36-9 [chemicalbook.com]
- 3. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]
- 4. rsc.org [rsc.org]
- 5. 4,4′-Dimethyloxytrityl chloride: a reagent for the spectrophotometric determination of polymer-supported amino groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 40615-36-9 | FD02569 [biosynth.com]
The Guardian of the Growing Chain: A Technical Guide to the Discovery and Application of the DMT Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic nucleic acids, the ability to construct oligonucleotides with precisely defined sequences is paramount. This capability underpins a vast array of applications, from fundamental research in molecular biology to the development of cutting-edge diagnostics and therapeutics. The foundation of modern automated oligonucleotide synthesis was laid by a series of groundbreaking discoveries, among which the introduction of the 4,4'-dimethoxytrityl (DMT) group as a reversible 5'-hydroxyl protecting group stands as a pivotal innovation. This technical guide provides an in-depth exploration of the discovery of the DMT group, its chemical properties, and its critical role in the now-ubiquitous solid-phase phosphoramidite (B1245037) method of oligonucleotide synthesis.
The Genesis of a Gatekeeper: Khorana's Contribution
In the mid-20th century, the chemical synthesis of oligonucleotides was a formidable challenge. The pioneering work of H. Gobind Khorana and his colleagues in the 1960s revolutionized the field by introducing a systematic approach to the problem. A key challenge was the need for a protecting group for the 5'-hydroxyl of the nucleoside that was stable throughout the coupling reactions but could be selectively and efficiently removed to allow for the next nucleotide to be added.
In a landmark 1963 paper published in the Journal of the American Chemical Society, Khorana's group detailed the use of the dimethoxytrityl (DMT) group for this purpose.[1] This bulky and acid-labile group proved to be the ideal guardian for the 5'-hydroxyl, preventing unwanted side reactions and enabling the stepwise, controlled synthesis of polynucleotides.[2]
The Chemistry of Control: Properties of the DMT Group
The success of the DMT group lies in its unique chemical properties:
-
Acid Lability: The ether linkage connecting the DMT group to the 5'-hydroxyl of the nucleoside is stable to the neutral and basic conditions used in the coupling and oxidation steps of oligonucleotide synthesis. However, it is readily cleaved under mild acidic conditions.[3]
-
Formation of a Stable Carbocation: Upon acid-catalyzed cleavage, the DMT group forms a highly stable, resonance-stabilized carbocation. This carbocation has a distinct, bright orange color, which provides a convenient and quantitative method for monitoring the efficiency of each coupling cycle in real-time. The intensity of the orange color, measured by its absorbance at around 495 nm, is directly proportional to the amount of DMT cation released, and therefore to the number of successfully coupled nucleotides.[3]
-
Steric Hindrance: The bulky nature of the DMT group provides steric protection for the 5'-hydroxyl, further preventing its participation in undesired reactions.
The Modern Synthesis Cycle: DMT in the Phosphoramidite Method
The introduction of the DMT group by Khorana was a critical first step. Its true power was fully realized with the later development of solid-phase synthesis by Robert Letsinger and the highly efficient phosphoramidite chemistry by Marvin Caruthers.[4] This combination forms the basis of all modern automated DNA and RNA synthesizers.
The solid-phase phosphoramidite synthesis cycle is a four-step process that is repeated to add each nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled pore glass). The DMT group plays a crucial role in the first step of each cycle.
References
- 1. Studies on Polynucleotides. XXIV.1 The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4).2 Protected Derivatives of Deoxyribonucleosides and New Syntheses of Deoxyribonucleoside-3″ Phosphates3 | Semantic Scholar [semanticscholar.org]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. twistbioscience.com [twistbioscience.com]
The Core Mechanism of Acid-Catalyzed Detritylation of DMT-Protected Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of a nucleoside is a cornerstone of solid-phase oligonucleotide synthesis. This critical step, known as detritylation, enables the sequential addition of nucleotide monomers to the growing oligonucleotide chain. A thorough understanding of its mechanism is paramount for optimizing synthesis protocols, maximizing yields, and minimizing unwanted side reactions, most notably depurination. This guide provides an in-depth examination of the acid-catalyzed detritylation mechanism, supported by quantitative data and detailed experimental protocols.
The Reaction Mechanism: A Concerted Process
The detritylation reaction proceeds via a concerted general acid-catalyzed mechanism.[1][2][3] This is in contrast to a stepwise A1 process. The reaction is initiated by the protonation of the ether oxygen linking the DMT group to the 5'-hydroxyl of the nucleoside. The protonated ether intermediate then undergoes cleavage to yield a free 5'-hydroxyl group on the nucleoside and a highly stable dimethoxytrityl carbocation (DMT⁺).[2]
The stability of the DMT⁺ cation is a key thermodynamic driver for this reaction. The carbocation is stabilized by resonance, with the positive charge delocalized over the three phenyl rings, particularly favored by the two electron-donating methoxy (B1213986) groups. This stability contributes to the lability of the DMT group under acidic conditions. The liberated DMT⁺ cation exhibits a characteristic bright orange color, which can be used to monitor the efficiency of the coupling reaction during synthesis.[2]
Key Factors Influencing Detritylation
The efficiency and fidelity of the detritylation reaction are influenced by several critical factors:
-
Acid Strength and Concentration: The choice of acid and its concentration is a crucial parameter. Stronger acids, such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), lead to faster detritylation kinetics.[2][4] However, they also increase the risk of depurination, an undesirable side reaction where the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[2][5] Milder acids like acetic acid can be used to minimize depurination, but require longer reaction times.[2]
-
Reaction Time: The duration of the acid treatment must be carefully controlled to ensure complete removal of the DMT group while minimizing oligonucleotide degradation.[2] Incomplete detritylation results in a lower yield of the desired full-length oligonucleotide.[2]
-
Temperature: An increase in temperature can accelerate the rate of the detritylation reaction.[6] However, higher temperatures may also increase the rate of side reactions.[2]
-
Solvent: The choice of solvent can influence the reaction, although studies have shown that the effect of solvent polarity on the equilibrium and rate constants may be minimal.[1][3][7] Dichloromethane is a commonly used solvent for detritylation during solid-phase synthesis.[8]
-
Water Content: The presence of small amounts of water in the reaction medium can reduce the rate of detritylation, likely by affecting the overall acidity of the solution.[1][3][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the kinetics of detritylation and the competing depurination side reaction.
| Acid Catalyst | Concentration | Depurination Half-Time (t½) | Reference(s) |
| Dichloroacetic Acid (DCA) | 3% in CH₂Cl₂ | Significantly longer than 15% DCA and 3% TCA | [4][9] |
| Dichloroacetic Acid (DCA) | 15% in CH₂Cl₂ | Intermediate | [4][9] |
| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | Shortest | [4][9] |
Table 1: Relative Depurination Rates of Different Acid Catalysts. This table highlights the inverse relationship between acid strength and oligonucleotide stability, with the stronger acid (TCA) leading to faster depurination.
| Oligonucleotide Construct | Acid Catalyst | 99% Detritylation Endpoint | Reference(s) |
| DMT-dG-pT-CPG (Dimer) | 3% DCA | Rapid | [4] |
| DMT-dG-pT-CPG (Dimer) | 15% DCA | Faster than 3% DCA | [4] |
| DMT-dG-pT-CPG (Dimer) | 3% TCA | Fastest | [4] |
| DMT-[17mer]-CPG | 3% DCA | Slower than dimer | [4] |
| DMT-[17mer]-CPG | 15% DCA | Faster than 3% DCA | [4] |
| DMT-[17mer]-CPG | 3% TCA | Fastest | [4] |
Table 2: Detritylation Kinetics for Different Oligonucleotide Lengths and Acid Catalysts. This data illustrates that while stronger acids lead to faster detritylation, the reaction is also influenced by the length and sequence of the oligonucleotide.
Experimental Protocols
Detailed methodologies for both in-solution (off-column) and on-column detritylation are provided below.
Protocol 1: In-Solution (Off-Column) Detritylation with 80% Acetic Acid
This method is typically employed after the DMT-on oligonucleotide has been purified by reverse-phase HPLC and lyophilized.[2]
Materials:
-
Lyophilized DMT-on oligonucleotide
-
80% Acetic Acid (v/v) in nuclease-free water[2]
-
95% Ethanol[2]
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[2][10]
-
Incubate the solution at room temperature for 20-30 minutes.[2] Note: The solution will not turn orange because the aqueous environment leads to the formation of the tritanol byproduct.[2]
-
Add an equal volume of 95% ethanol (B145695) to the solution and vortex thoroughly.[2][10]
-
Lyophilize the sample to remove the acetic acid and ethanol.[2][10]
-
The hydrolyzed DMT group (tritanol) and any remaining salts can be removed by a subsequent desalting step, such as size-exclusion chromatography.[2]
Protocol 2: On-Column Detritylation Using a Solid-Phase Extraction (SPE) Cartridge
This protocol integrates purification and detritylation into a streamlined workflow.[2]
Materials:
-
Crude DMT-on oligonucleotide solution
-
Reverse-phase SPE cartridge
-
Detritylation Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an appropriate organic solvent (e.g., dichloromethane).[2]
-
Washing and Elution Buffers as per the SPE cartridge manufacturer's instructions.
Procedure:
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on oligonucleotide will be retained.
-
Wash the cartridge to remove failure sequences and other impurities.
-
Slowly pass the detritylation solution (e.g., 3% TCA) through the cartridge.[2] The cleavage of the DMT group will be indicated by the formation of the orange DMT⁺ cation, which may be visibly retained on the cartridge.
-
Wash the cartridge with a suitable solvent to remove the cleaved DMT group and the detritylation reagent.
-
Elute the purified, detritylated oligonucleotide from the cartridge using the appropriate elution buffer.
Visualizing the Process
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of the detritylation reaction and a typical experimental workflow.
Caption: Acid-catalyzed detritylation mechanism.
Caption: Oligonucleotide synthesis workflow.
References
- 1. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
The Steric Hindrance Effects of the 4,4'-Dimethoxytrityl (DMT) Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical synthesis, particularly in the assembly of complex biomolecules and therapeutics, the strategic use of protecting groups is fundamental. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone, primarily for the protection of hydroxyl functionalities. Its widespread adoption, especially in automated solid-phase oligonucleotide synthesis, is a testament to its unique combination of properties. This in-depth technical guide explores the critical role of the DMT group, with a particular focus on the profound impact of its steric hindrance on reaction selectivity, efficiency, and its emerging applications in medicinal chemistry and drug development.
The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl group of nucleosides, preventing its participation in unwanted chemical reactions during the intricate, stepwise process of oligonucleotide synthesis.[1][2] This steric shield is a key determinant of the high fidelity of modern nucleic acid synthesis. Beyond this primary role, the steric properties of the DMT group are being increasingly recognized for their potential to influence molecular interactions in broader chemical and biological contexts.
This guide will provide a comprehensive overview of the DMT group's function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its steric effects.
Core Function and Properties of the DMT Group
The primary function of the DMT group in chemical synthesis is the reversible protection of primary hydroxyl groups.[2] Its selection for this role is due to a unique combination of characteristics that make it highly effective and versatile, particularly in the context of automated solid-phase synthesis.
Key Properties:
-
Steric Hindrance: The three-dimensional bulk of the DMT group provides a significant steric shield around the protected hydroxyl group, preventing it from reacting with incoming reagents.[1][2] This is crucial for directing the course of a reaction to other unprotected sites in a molecule.
-
Acid Lability: The DMT group is readily and quantitatively cleaved under mild acidic conditions, typically using dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent.[1] This selective removal is fundamental to the cyclical nature of oligonucleotide synthesis.
-
Base and Nucleophile Stability: The DMT group is stable under the basic and nucleophilic conditions used for the removal of other protecting groups and for various coupling reactions.[3]
-
Lipophilicity: The DMT group imparts significant lipophilicity to the molecule it is attached to, which is a key feature utilized in the purification of "DMT-on" oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Real-time Monitoring: Cleavage of the DMT group releases the dimethoxytrityl cation, which has a distinct orange color and a strong absorbance at 495 nm. This allows for the real-time monitoring of coupling efficiency during automated synthesis.[4]
Steric Hindrance in Oligonucleotide Synthesis
The most well-documented and critical role of the DMT group's steric hindrance is in the solid-phase synthesis of oligonucleotides using the phosphoramidite (B1245037) method. This multi-step process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.
The Oligonucleotide Synthesis Cycle
The synthesis cycle consists of four main steps, where the DMT group plays a pivotal role in the first and last steps:
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, initiating the cycle.
-
Coupling: A new phosphoramidite monomer, with its own 5'-DMT protecting group, is coupled to the now free 5'-hydroxyl of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in the final oligonucleotide.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
The steric bulk of the DMT group on the incoming phosphoramidite monomer is crucial for preventing side reactions, such as the polymerization of the monomers themselves.[2]
Quantifying Steric Effects
While direct quantitative comparisons of the steric hindrance of the DMT group with other protecting groups in terms of reaction kinetics are not extensively tabulated in the literature, the relative lability of trityl-based protecting groups under acidic conditions provides an indirect measure of their electronic and steric properties. The rate of detritylation is influenced by the stability of the resulting carbocation, which is in turn affected by the electron-donating or -withdrawing nature of the substituents on the phenyl rings. The order of acid lability, and thus the ease of removal, is generally TMT > DMT > MMT > Trt, where TMT is trimethoxytrityl and MMT is monomethoxytrityl.[3]
| Protecting Group | Structure | Relative Rate of Deprotection (Qualitative) |
| Trityl (Trt) | Triphenylmethyl | Slowest |
| Monomethoxytrityl (MMT) | 4-methoxytrityl | Faster than Trt |
| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | Faster than MMT |
| Trimethoxytrityl (TMT) | 4,4',4"-trimethoxytrityl | Fastest |
This table provides a qualitative comparison of the deprotection rates of common trityl-based protecting groups under acidic conditions.
Experimental Protocol: Detritylation of a DMT-Protected Nucleoside on Solid Support
This protocol describes a typical detritylation step in an automated solid-phase oligonucleotide synthesizer.
Reagents:
-
Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (B109758) (DCM) or 3% (w/v) Trichloroacetic Acid (TCA) in DCM.[1]
Procedure:
-
The solid support containing the DMT-protected oligonucleotide is held in a column within the synthesizer.
-
The deblocking solution is passed through the column for a specified period (typically 1-3 minutes).
-
The acidic solution cleaves the DMT group from the 5'-hydroxyl of the terminal nucleotide.
-
The eluent, containing the orange-colored dimethoxytrityl cation, is collected and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.
-
The solid support is washed extensively with a neutral solvent (e.g., acetonitrile) to remove all traces of the acid before the next coupling step.
Visualization of the Oligonucleotide Synthesis Workflow
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
Steric Hindrance Effects in Medicinal Chemistry and Drug Development
While the role of the DMT group is most prominent in oligonucleotide synthesis, its steric properties have potential applications and implications in the broader fields of medicinal chemistry and drug development.
Prodrug Design and Targeted Delivery
The bulky DMT group can be strategically employed in prodrug design. A prodrug is an inactive form of a drug that is metabolized in the body to produce the active therapeutic agent. By attaching a DMT group to a pharmacologically active molecule, its properties can be temporarily modified.
-
Steric Shielding of Active Sites: The DMT group can sterically hinder the interaction of a drug with its biological target, rendering it inactive until the DMT group is cleaved. This cleavage could be designed to occur under specific physiological conditions, such as the acidic microenvironment of a tumor, leading to targeted drug release.
-
Modulation of Physicochemical Properties: The lipophilicity imparted by the DMT group can alter a drug's solubility, membrane permeability, and pharmacokinetic profile. This could be exploited to improve drug absorption or distribution.
While the specific use of the DMT group in clinically approved prodrugs is not widely documented, the principle of using sterically demanding, cleavable moieties is a well-established strategy in drug design.
Influence on Enzyme-Ligand Interactions
The steric bulk of a substituent can profoundly influence how a molecule interacts with the active site of an enzyme. The presence of a DMT group on a potential enzyme inhibitor could:
-
Prevent Binding: The sheer size of the DMT group might physically prevent the ligand from entering a confined enzyme active site.[5]
-
Induce Conformational Changes: The steric clash between the DMT group and the enzyme could induce conformational changes in the protein that either enhance or inhibit binding at a distal site (allosteric modulation).
-
Enhance Selectivity: By blocking interactions with off-target enzymes that have smaller binding pockets, a DMT group could potentially improve the selectivity of a drug.
A study on the enzymatic ligation of double-stranded DNA found that a 5'-DMT group created sufficient steric hindrance to prevent the T4 DNA ligase from accessing the ligation site.[5] This provides direct evidence for the ability of the DMT group to sterically inhibit enzyme activity.
Hypothetical Influence on a Signaling Pathway
While no specific signaling pathways are known to be directly modulated by the steric hindrance of a DMT-modified molecule, a conceptual model can be proposed. Consider a signaling pathway initiated by the binding of a small molecule ligand to a cell surface receptor.
Caption: Hypothetical modulation of a signaling pathway by a DMT-modified ligand.
In this hypothetical scenario, the unmodified ligand binds to its receptor and initiates a downstream signaling cascade. However, the DMT-modified ligand is sterically hindered from binding to the receptor, thus inhibiting the signaling pathway. If the DMT group were to be cleaved in a specific cellular compartment, this would allow for the controlled activation of the pathway in a targeted manner.
Experimental Protocols Beyond Oligonucleotide Synthesis
While detailed protocols for the use of the DMT group are most abundant in the context of oligonucleotide synthesis, the fundamental principles of its application and removal can be adapted for the protection of hydroxyl groups in other small molecules.
Protocol: DMT Protection of a Primary Alcohol
This protocol describes the protection of a generic primary alcohol using DMT-Cl.
Materials:
-
Primary alcohol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (or other suitable solvent system for chromatography)
Procedure:
-
Dissolve the primary alcohol in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with stirring.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to obtain the pure DMT-protected alcohol.
Protocol: Deprotection of a DMT-Protected Alcohol
Materials:
-
DMT-protected alcohol
-
3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
DCM
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMT-protected alcohol in DCM.
-
Add the 3% TCA in DCM solution dropwise with stirring at room temperature. The solution will turn orange, indicating the formation of the DMT cation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the orange color disappears.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected alcohol, which may be further purified if necessary.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in modern chemical synthesis, with its utility extending far beyond its well-established role in oligonucleotide synthesis. The pronounced steric hindrance of the DMT group is a key attribute that provides excellent regioselectivity and prevents unwanted side reactions. While its application in drug delivery and medicinal chemistry is still an emerging area, the principles of steric shielding and modulation of physicochemical properties offer exciting possibilities for the design of novel prodrugs and targeted therapeutics.
A thorough understanding of the steric and electronic properties of the DMT group, as well as the experimental conditions for its application and removal, is crucial for researchers and scientists seeking to leverage its full potential. The continued exploration of the steric effects of the DMT group in diverse chemical and biological systems is likely to uncover new and innovative applications in drug development and beyond.
References
The Dimethoxytrityl Group: An In-depth Technical Guide to its Electronic Properties and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone protecting group in modern organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides. Its widespread adoption stems from a unique combination of steric bulk and, most critically, its finely-tuned electronic properties. The electron-donating nature of the DMT group renders it exceptionally labile under mild acidic conditions, yet stable to the basic and neutral conditions encountered during the sequential addition of monomers. This selective lability is paramount for the high-fidelity synthesis of DNA and RNA strands, which are crucial tools in research, diagnostics, and therapeutics.
This technical guide provides a comprehensive exploration of the core electronic properties of the dimethoxytrityl group. We will delve into its inductive and resonance effects, present quantitative data to characterize its electron-donating strength, and provide detailed experimental protocols for its cleavage and quantification.
Electronic Properties of the Dimethoxytrityl Group
The electronic character of the DMT group is dominated by the presence of two methoxy (B1213986) (-OCH₃) substituents in the para positions of two of the three phenyl rings. These methoxy groups exert a powerful electron-donating effect that is central to the functionality of the DMT group. This effect is a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect.
Inductive and Resonance Effects:
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than the carbon atom of the phenyl ring to which it is attached. This difference in electronegativity leads to a polarization of the sigma (σ) bond, resulting in a weak electron-withdrawing inductive effect.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the phenyl ring. This delocalization, known as a positive mesomeric or resonance effect, significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.
The resonance effect of the methoxy groups is substantially stronger than their inductive effect, resulting in an overall potent electron-donating character for the p-methoxyphenyl moieties. This enhanced electron density is key to stabilizing the carbocation intermediate formed during acid-catalyzed cleavage.
The Dimethoxytrityl Cation: A Stable Intermediate
The remarkable stability of the dimethoxytrityl cation is the primary reason for the DMT group's utility. Upon treatment with a mild acid, the ether linkage between the DMT group and the protected hydroxyl group is protonated. Subsequent cleavage of the C-O bond generates a tertiary carbocation.
The two para-methoxy groups play a crucial role in stabilizing this carbocation through resonance. The positive charge can be delocalized from the central carbon atom onto the oxygen atoms of the methoxy groups via the π-systems of the phenyl rings. This extensive delocalization distributes the positive charge over a large area, significantly lowering the energy of the cation and thus facilitating its formation. This stabilized carbocation is intensely colored, appearing as a bright orange species, a property that is exploited for reaction monitoring.[1]
Quantitative Data on Electronic Properties
To quantify the electronic influence of the dimethoxytrityl group, we can examine several key parameters.
| Parameter | Value | Significance |
| Hammett Constant (σp) for -OCH₃ | -0.27 | The negative value indicates a strong electron-donating character through resonance for a para-substituent. |
| pKa of 4,4'-dimethoxytrityl alcohol | ~12.87 (Predicted)[2][3] | This predicted high pKa value for the conjugate acid of the alcohol suggests that the corresponding carbocation is relatively stable and less reactive towards water. |
| UV-Vis Absorbance Maximum (λmax) of DMT cation | ~498 nm in acidic solution[4] | The strong absorption in the visible region is characteristic of the highly conjugated and stable trityl cation. |
| Molar Extinction Coefficient (ε) of DMT cation | ~70,000 M⁻¹cm⁻¹ at 498 nm[4] | The high molar extinction coefficient allows for sensitive spectrophotometric quantification. |
¹H and ¹³C NMR Spectroscopy Data:
Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the electronic environment of the DMT group. The chemical shifts of the aromatic protons and carbons are indicative of the electron density at these positions.
| Nucleus | Chemical Shift Range (ppm) | Interpretation |
| ¹H NMR (Aromatic Protons) | ~6.8 - 7.5 | The protons on the methoxy-substituted rings are typically found at a relatively upfield position (lower ppm) compared to those on the unsubstituted phenyl ring, reflecting the increased electron density from the methoxy groups. |
| ¹H NMR (Methoxy Protons) | ~3.7 - 3.8 | The sharp singlet for the six methoxy protons is a characteristic feature in the ¹H NMR spectrum of DMT-protected compounds. |
| ¹³C NMR (Aromatic Carbons) | ~113 - 158 | The carbon atoms para to the methoxy groups (ipso-carbons) show chemical shifts significantly downfield due to the direct attachment of the electronegative oxygen, while the ortho and para carbons to the central carbon show shifts indicative of the overall electronic environment. |
| ¹³C NMR (Methoxy Carbon) | ~55 | This chemical shift is typical for a methoxy group attached to an aromatic ring. |
| ¹³C NMR (Central Carbon) | ~86 | The chemical shift of the central trityl carbon is highly characteristic and reflects its sp³ hybridization and attachment to three aromatic rings and an oxygen atom. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Detritylation of a 5'-O-DMT-Protected Oligonucleotide (In-Solution)
This protocol describes the removal of the DMT group from a purified oligonucleotide in solution.
Materials:
-
Lyophilized DMT-on oligonucleotide
-
80% Acetic Acid (v/v) in nuclease-free water
-
Nuclease-free water
-
Ethanol (B145695) (95% and 70%)
-
Microcentrifuge tubes
-
Lyophilizer or vacuum concentrator
Procedure:
-
Dissolve the lyophilized DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[5] The solution will not turn orange as the aqueous environment leads to the formation of the colorless dimethoxytritanol.[5]
-
Incubate the solution at room temperature for 20-30 minutes.[5]
-
Add an equal volume of 95% ethanol to the solution and vortex thoroughly.[5]
-
Lyophilize the sample to remove the acetic acid and ethanol.[5]
-
To remove the cleaved dimethoxytritanol and salts, the dried pellet can be further purified. A common method is ethanol precipitation: a. Dissolve the pellet in a small volume of nuclease-free water. b. Add 1/10th volume of 3 M sodium acetate (B1210297) and 3 volumes of cold 95% ethanol. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide. e. Carefully decant the supernatant containing the soluble dimethoxytritanol. f. Wash the pellet with 70% ethanol and centrifuge again. g. Dry the final oligonucleotide pellet.
Protocol 2: Spectrophotometric Quantification of the Dimethoxytrityl Cation
This protocol is used to determine the stepwise coupling efficiency during automated oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.
Materials:
-
Fractions collected from the detritylation step of each synthesis cycle.
-
0.1 M p-toluenesulfonic acid in acetonitrile.[5]
-
UV-Vis Spectrophotometer.
-
Cuvettes (1.0 cm path length).
Procedure:
-
During each detritylation step on an automated synthesizer, the acidic eluent containing the orange DMT cation is collected into a separate vial.[6]
-
Dilute the collected fraction to a known final volume (e.g., 10 mL) with 0.1 M p-toluenesulfonic acid in acetonitrile.[5] This ensures the cation remains stable for measurement.
-
Thoroughly mix the solution.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation, typically around 498 nm.[4] Use the dilution solvent as a blank.
-
Calculate the amount of DMT cation (in moles) using the Beer-Lambert law: Amount (moles) = (Absorbance × Dilution Volume) / (ε × path length) Where ε is the molar extinction coefficient of the DMT cation (approximately 70,000 M⁻¹cm⁻¹ at 498 nm).[4]
-
The stepwise coupling efficiency can be calculated by comparing the amount of DMT cation released at each step.
Visualizations
Caption: Acid-catalyzed detritylation mechanism.
Caption: The phosphoramidite (B1245037) solid-phase oligonucleotide synthesis cycle.
Conclusion
The electronic properties of the dimethoxytrityl group, particularly the strong electron-donating resonance effect of its two para-methoxy substituents, are fundamental to its role as a premier protecting group in oligonucleotide synthesis. This electronic character ensures the formation of a highly stabilized carbocation upon acid treatment, allowing for rapid and selective deprotection under mild conditions. The quantitative data and detailed protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize and troubleshoot reactions involving this critical synthetic tool. A thorough understanding of the electronic principles governing the DMT group's function is essential for the continued development of high-fidelity nucleic acid-based technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,4'-dimethoxytrityl alcohol CAS#: 40615-35-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. A simple and sensitive spectrophotometric method for the quantitative determination of solid supported amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Solubility Profile of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethoxytrityl chloride (DMT-Cl), a critical reagent in organic synthesis, particularly for the protection of hydroxyl groups in nucleoside and oligonucleotide chemistry. Understanding the solubility of DMT-Cl in various organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic products. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Core Data Presentation: Solubility of DMT-Cl
The following table summarizes the known solubility of DMT-Cl in a range of common organic solvents. It is important to note that while some precise quantitative data is available, much of the information is derived from qualitative descriptions in technical data sheets and publications. All available data has been standardized for comparative purposes.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Data Type | Source(s) |
| Pyridine | C₅H₅N | 100 | Not Specified | Quantitative | |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Qualitative | |
| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative | |
| Methanol | CH₃OH | Soluble | Not Specified | Qualitative | |
| Acetonitrile | C₂H₃N | No Data Available | - | - | |
| Tetrahydrofuran (THF) | C₄H₈O | No Data Available | - | - | |
| Ethyl Acetate | C₄H₈O₂ | No Data Available | - | - | |
| Dimethylformamide (DMF) | C₃H₇NO | No Data Available | - | - | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Slightly Soluble | Not Specified | Qualitative | |
| Toluene | C₇H₈ | Soluble (for recrystallization) | Not Specified | Qualitative | |
| Hexanes | C₆H₁₄ | Soluble (for recrystallization) | Not Specified | Qualitative | |
| Water | H₂O | 3 | 20 | Quantitative | |
| Water | H₂O | Partially Soluble / Reacts | Not Specified | Qualitative |
Note on Data: The term "Soluble" indicates that DMT-Cl is readily dissolved in the solvent for typical reaction concentrations, though a precise solubility limit has not been formally published. "Slightly Soluble" suggests limited utility for preparing concentrated solutions. DMT-Cl is known to be moisture-sensitive and will hydrolyze in the presence of water.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of DMT-Cl in an organic solvent. This protocol is a synthesis of standard laboratory procedures for solubility assessment.
Objective: To determine the saturation solubility of DMT-Cl in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (DMT-Cl), ≥98% purity
-
Anhydrous organic solvent of interest (e.g., Dichloromethane, Acetonitrile)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and anhydrous, as the presence of water can lead to the degradation of DMT-Cl.
-
Sample Preparation: Add an excess amount of DMT-Cl to a pre-weighed scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the anhydrous organic solvent into the vial containing the DMT-Cl.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 20°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation (e.g., using a magnetic stirrer or periodic vortexing) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately pass the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the DMT-Cl.
-
Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved DMT-Cl.
-
Calculate the solubility in g/L.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of DMT-Cl of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of DMT-Cl in the original saturated solution.
-
Safety Precautions: DMT-Cl is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting a solvent for a reaction involving DMT-Cl and a generalized experimental workflow for determining its solubility.
Caption: Logical workflow for selecting a suitable solvent for reactions involving DMT-Cl.
Caption: Step-by-step experimental workflow for determining the solubility of DMT-Cl.
The Trityl Group: A Historical and Technical Guide to a Cornerstone of Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling chemists to selectively mask reactive functional groups and orchestrate complex molecular transformations. Among the pantheon of protecting groups, the triphenylmethyl group, commonly known as the trityl (Trt) group, holds a place of historical significance and enduring utility. Its bulky nature and tunable acid lability have made it an indispensable tool in the synthesis of complex molecules, from carbohydrates and nucleosides to peptides and natural products. This in-depth technical guide explores the historical development of the trityl protecting group, provides detailed experimental protocols for its use, and presents quantitative data to inform its application in research and drug development.
A Journey Through Time: The Historical Development of the Trityl Group
The story of the trityl group begins not as a protecting group, but with a groundbreaking discovery that challenged the fundamental tenets of organic chemistry.
The Dawn of a New Era: Gomberg's Discovery of the Triphenylmethyl Radical
In 1900, Moses Gomberg, a chemist at the University of Michigan, made a serendipitous discovery while attempting to synthesize hexaphenylethane.[1] By treating triphenylmethyl chloride with zinc in benzene, he obtained a highly reactive and colored species.[1] Through a series of ingenious experiments, Gomberg concluded that he had synthesized the first stable organic free radical, the triphenylmethyl radical.[1] This discovery was initially met with skepticism, as it contradicted the prevailing theory of carbon's invariable tetravalency. However, Gomberg's work was eventually validated, opening the door to the vast field of free radical chemistry and laying the groundwork for the future use of the triphenylmethyl moiety in organic synthesis.
From Radical to Protector: The Emergence of the Trityl Group in Carbohydrate Chemistry
The transition of the trityl group from a chemical curiosity to a practical tool for synthesis is largely credited to the pioneering work of Burckhardt Helferich in the 1920s. Helferich recognized that the significant steric bulk of the trityl group could be exploited for the regioselective protection of primary alcohols in the presence of secondary alcohols. This was a major breakthrough in carbohydrate chemistry, a field grappling with the challenge of differentiating between multiple hydroxyl groups of similar reactivity. By treating a sugar with trityl chloride in the presence of pyridine (B92270), Helferich demonstrated the preferential protection of the primary hydroxyl group, enabling for the first time the selective modification of the remaining secondary hydroxyls. This seminal work established the trityl group as a cornerstone of carbohydrate synthesis.
An Evolving Legacy: The Diversification of Trityl Protecting Groups
The initial success of the trityl group spurred further research into modifying its properties to suit a wider range of synthetic challenges. A key development was the introduction of electron-donating groups, such as methoxy (B1213986) groups, onto the phenyl rings. This led to the development of the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups. The electron-donating nature of the methoxy substituents stabilizes the trityl cation that is formed upon cleavage, thereby increasing the acid lability of the protecting group. This tunability allowed for a more nuanced approach to deprotection, enabling the selective removal of one trityl derivative in the presence of another or other acid-sensitive groups. The highly acid-labile DMT group, in particular, became the protecting group of choice for the 5'-hydroxyl group in automated solid-phase oligonucleotide synthesis.[2]
More recently, the trityl scaffold has been further modified to create photolabile protecting groups (PPGs). The first use of a PPG was reported in 1962 by Barltrop and Schofield.[3] The development of trityl-based PPGs involves the incorporation of substituents that render the group cleavable upon irradiation with light of a specific wavelength.[4][5] This offers an orthogonal deprotection strategy that avoids the use of acidic or basic reagents, providing exquisite spatiotemporal control over the unmasking of a functional group.
The Chemistry of Trityl Protection and Deprotection
The utility of the trityl group is rooted in the reversible formation of a highly stable triphenylmethyl carbocation.
Mechanism of Protection
The protection of a functional group (typically a primary alcohol, amine, or thiol) with a trityl group is generally achieved by reaction with a trityl halide, most commonly trityl chloride (Trt-Cl), in the presence of a base such as pyridine or a tertiary amine. The reaction proceeds through an SN1-type mechanism. The trityl halide first dissociates to form the resonance-stabilized trityl cation. This bulky electrophile is then attacked by the nucleophilic functional group to be protected. The steric hindrance of the trityl cation is the primary reason for its high selectivity for less hindered primary functional groups over more hindered secondary and tertiary ones.
Mechanism of Deprotection
The removal of the trityl group is typically effected by treatment with a protic acid. The acid protonates the ether, amine, or thioether linkage, leading to the departure of the protected functional group and the formation of the stable trityl cation. This cation is then quenched by a nucleophile present in the reaction medium. The stability of the trityl cation is the driving force for the cleavage reaction. The rate of deprotection can be significantly influenced by the solvent and the strength of the acid used.
Quantitative Data for Trityl Protecting Groups
The choice of a specific trityl derivative is often dictated by its relative lability under acidic conditions. The following tables summarize key quantitative data to aid in this selection process.
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |
| 4-Methoxytrityl | MMT | 70 | 1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) |
| 4,4'-Dimethoxytrityl | DMT | 5000 | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in DCM |
| Substrate | Protecting Group | Reagent | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | Trt | Trt-Cl, Pyridine | Pyridine | 12 | >90 |
| Secondary Alcohol | Trt | Trt-Cl, Pyridine | Pyridine | 24-48 | Low to moderate |
| Primary Alcohol | DMT | DMT-Cl, Pyridine | Pyridine | 2-4 | >95 |
| Primary Amine | Trt | Trt-Cl, Et₃N | DCM | 2 | 65-90 |
| Thiol | Trt | Trt-Cl, Et₃N | DCM | 1-3 | >90 |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the introduction and removal of trityl protecting groups.
Protection of a Primary Alcohol with Trityl Chloride
Objective: To selectively protect a primary hydroxyl group in the presence of secondary hydroxyl groups.
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Anhydrous pyridine
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of methanol.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired trityl ether.
Deprotection of a Trityl Ether using Trifluoroacetic Acid
Objective: To remove a trityl protecting group from a hydroxyl group.
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution. The amount of TFA required can range from a catalytic amount to a significant excess, depending on the lability of the trityl group and the presence of other acid-sensitive functionalities. For a standard trityl group, a 10-20% solution of TFA in DCM is often sufficient.
-
Stir the reaction at 0 °C or room temperature and monitor its progress by TLC. Deprotection is typically rapid, often completing within 30 minutes to a few hours.
-
Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol. The triphenylmethanol (B194598) byproduct is typically easily separated.
Protection of a Primary Amine with Trityl Chloride
Objective: To protect a primary amino group.
Materials:
-
Primary amine (1.0 equiv)
-
Trityl chloride (1.05 equiv)
-
Triethylamine (B128534) (Et₃N) (2.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add a solution of trityl chloride in anhydrous dichloromethane dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protection of a Thiol with Trityl Chloride
Objective: To protect a thiol group.
Materials:
-
Thiol-containing compound (1.0 equiv)
-
Trityl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol-containing compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add trityl chloride in one portion and stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude S-tritylated product can often be used without further purification, or it can be purified by column chromatography or recrystallization.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes related to the use of trityl protecting groups.
References
- 1. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. On the Macrocyclization of the Erythromycin Core: Preorganization is Not Required - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
Methodological & Application
Application Notes and Protocols for 4,4'-Dimethoxytrityl Chloride in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the solid-phase synthesis of oligonucleotides utilizing the phosphoramidite (B1245037) method, with a specific focus on the role of 4,4'-Dimethoxytrityl (DMT) chloride. The phosphoramidite method is the most widely used chemistry for the automated synthesis of DNA and RNA oligonucleotides.[1][2][3][4]
Introduction to Solid-Phase Oligonucleotide Synthesis
Solid-phase synthesis, a technique pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, has revolutionized the synthesis of biopolymers like oligonucleotides.[2][5] The process involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene.[2][6] This methodology offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification by washing away excess reagents and by-products after each step.[2][]
The 4,4'-dimethoxytrityl (DMT) group, introduced via DMT chloride, is a crucial component in this process. It serves as a protecting group for the 5'-hydroxyl function of the nucleoside.[5][6][8] This protection is vital to ensure the directional and sequential addition of nucleotides and to prevent unwanted side reactions like polymerization.[3][8] The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but can be readily and quantitatively removed under mild acidic conditions, a property that is fundamental to the cyclic nature of the synthesis.[8]
The Phosphoramidite Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four main steps in each cycle are detritylation, coupling, capping, and oxidation.[1][3][]
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support.[3] This is typically achieved by treatment with a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like toluene (B28343) or dichloromethane.[3][9][10] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[3] The cleaved DMT cation has a characteristic orange color, which can be used to monitor the efficiency of the synthesis steps.[3][8]
-
Coupling: In this step, the next phosphoramidite monomer, which is activated by a weak acid such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added to the reaction column.[2][9][10][11] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][12] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[13]
-
Capping: To prevent the elongation of incomplete sequences (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are blocked in the capping step.[13] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][6] This step is crucial for the purity of the final oligonucleotide product.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester.[2] This is accomplished by oxidation using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][11][12] This stabilized phosphate backbone is resistant to the acidic conditions of the subsequent detritylation step.
For the synthesis of phosphorothioate (B77711) oligonucleotides, the oxidation step is replaced by a sulfurization step, using reagents like phenylacetyl disulfide (PADS).[11]
Experimental Protocols
The following protocols outline the standard procedures for solid-phase oligonucleotide synthesis on an automated synthesizer.
Table 1: Reagents for Solid-Phase Oligonucleotide Synthesis
| Reagent | Concentration & Solvent | Purpose |
| Deblocking Solution | 3% Dichloroacetic Acid (DCA) in Toluene | Removal of the 5'-DMT protecting group. |
| Activator | 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | Activation of the phosphoramidite for the coupling reaction. |
| Phosphoramidite Monomers | 0.1 M solution in anhydrous Acetonitrile | Building blocks for the growing oligonucleotide chain. |
| Capping Reagent A | Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v) | Acetylation of unreacted 5'-hydroxyl groups. |
| Capping Reagent B | 16% N-Methylimidazole in THF | Catalyst for the capping reaction. |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v) | Oxidation of the phosphite triester to a stable phosphate triester. |
| Washing Solvent | Anhydrous Acetonitrile | Washing the solid support between reaction steps to remove excess reagents. |
| Cleavage & Deprotection Solution | Concentrated Ammonium (B1175870) Hydroxide (B78521) | Cleavage from the solid support and removal of protecting groups. |
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol is for a single cycle of nucleotide addition.
-
Detritylation:
-
Deliver the deblocking solution (3% DCA in Toluene) to the synthesis column.
-
Allow the reaction to proceed for approximately 60-90 seconds.
-
Wash the solid support thoroughly with anhydrous acetonitrile.[2]
-
-
Coupling:
-
Capping:
-
Oxidation:
Repeat this cycle until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support:
-
Base and Phosphate Deprotection:
-
Final Processing:
-
After deprotection, the ammonium hydroxide solution is evaporated. The crude oligonucleotide can then be purified.
-
Table 2: Summary of Synthesis Cycle Parameters
| Step | Reagent(s) | Typical Duration |
| Detritylation | 3% Dichloroacetic Acid in Toluene | 60-90 seconds |
| Coupling | 0.1 M Phosphoramidite + 0.45 M Activator in Acetonitrile | 60-120 seconds |
| Capping | Acetic Anhydride/N-Methylimidazole solution | 30 seconds |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds |
Visualizations
Diagram 1: The Solid-Phase Oligonucleotide Synthesis Cycle
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. cphi-online.com [cphi-online.com]
- 11. empbiotech.com [empbiotech.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. twistbioscience.com [twistbioscience.com]
- 14. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Use of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in Automated DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from basic research to the development of nucleic acid-based therapeutics. The phosphoramidite (B1245037) method is the most widely used chemistry for this purpose, and its success relies on the strategic use of protecting groups to ensure the specific and efficient stepwise addition of nucleotide monomers.[1] Among these, the 4,4'-dimethoxytrityl (DMT) group, introduced via 4,4'-dimethoxytrityl chloride (DMT-Cl), is the standard for protecting the 5'-hydroxyl group of the nucleoside.[2][3]
These application notes provide a detailed overview of the role and use of DMT-Cl in automated DNA/RNA synthesis, including comprehensive protocols, quantitative data for performance evaluation, and troubleshooting guidelines.
The Role of the DMT Protecting Group
The DMT group is integral to the phosphoramidite synthesis cycle for several key reasons:
-
Selective Protection: The bulky nature of the DMT group ensures it preferentially reacts with the sterically less hindered 5'-primary hydroxyl group of a nucleoside, leaving the 3'-hydroxyl group available for attachment to the solid support or for phosphitylation.[4]
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps but is rapidly and quantitatively cleaved under mild acidic conditions.[4] This selective lability is fundamental to the cyclical nature of oligonucleotide synthesis.
-
Real-time Monitoring of Synthesis Efficiency: Upon cleavage with acid, the DMT group forms a stable and intensely colored orange dimethoxytrityl cation (DMT+).[5][6] The absorbance of this cation can be measured spectrophotometrically, providing a direct and real-time assessment of the coupling efficiency at each step of the synthesis.[5][7]
The Automated Synthesis Cycle
Automated DNA/RNA synthesis using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The process occurs in the 3' to 5' direction.[1][2] The four main steps in each cycle are Deblocking (Detritylation), Coupling, Capping, and Oxidation.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DMT Protection of Modified and Non-Natural Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern oligonucleotide synthesis, serving as a robust acid-labile protecting group for the 5'-hydroxyl function of nucleosides.[1][2] Its widespread use is attributed to its steric bulk, which ensures regioselective protection of the primary 5'-hydroxyl group, and its facile removal under mild acidic conditions, which is essential for the iterative nature of solid-phase synthesis.[3][4] Furthermore, the release of the intensely colored DMT cation upon deprotection provides a convenient method for real-time monitoring of synthesis efficiency.[5]
While the principles of DMT protection are well-established for natural DNA and RNA nucleosides, their application to modified and non-natural nucleosides requires careful consideration of the unique chemical properties of these analogs. Modified nucleosides, which include alterations to the sugar moiety (e.g., 2'-O-methyl, Locked Nucleic Acids - LNA), the nucleobase, or the phosphate (B84403) backbone, are integral to the development of therapeutic oligonucleotides, diagnostic probes, and advanced molecular biology tools.
These application notes provide detailed protocols for the DMT protection of various modified and non-natural nucleosides, summarize key quantitative data, and present visual workflows to guide researchers in this critical synthetic step.
Core Principles of DMT Protection
The protection of the 5'-hydroxyl group of a nucleoside with DMT chloride (DMT-Cl) is typically carried out in an anhydrous basic solvent, such as pyridine (B92270). The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group on the trityl chloride. The bulky nature of the DMT group generally ensures high selectivity for the less sterically hindered primary 5'-hydroxyl over secondary hydroxyls.[3][4]
Quantitative Data Summary
The efficiency of DMT protection and the conditions for deprotection can vary depending on the specific nucleoside modification. The following tables summarize typical yields and deprotection conditions for various classes of nucleosides.
Table 1: DMT Protection Yields for Modified Nucleosides
| Nucleoside Type | Modification Example | Typical Yield (%) | Reference(s) |
| Standard Deoxyribonucleoside | 2'-Deoxyadenosine | 80-90 | [6] |
| Standard Ribonucleoside | Uridine | >90 | [7] |
| 2'-Sugar Modified | 2'-O-Methyladenosine | ~42 (direct methylation) | [8] |
| 2'-O-Methoxyethylguanosine | High (process optimized) | [6] | |
| Locked Nucleic Acid (LNA) | Not explicitly stated, but phosphoramidites are synthesized | [9] | |
| Base Modified | N6-Benzoyl-adenosine | 92 | [7] |
| 2-Aminopurine | Good yields for subsequent phosphoramidite (B1245037) synthesis | [10] | |
| Fluorescently Labeled | Cyanine dye phosphoramidite | Synthesized for incorporation | [11] |
Table 2: Deprotection Conditions for 5'-DMT Group
| Reagent | Concentration | Typical Time | Temperature | Notes | Reference(s) |
| Trichloroacetic Acid (TCA) in DCM | 3% | 30-60 seconds | Room Temperature | Standard for automated synthesis. | [2][3] |
| Dichloroacetic Acid (DCA) in DCM | 3% | 60-120 seconds | Room Temperature | Slower than TCA, may reduce depurination. | [2][3] |
| Acetic Acid | 80% (aqueous) | 20-30 minutes | Room Temperature | Common for manual deprotection of purified oligonucleotides. | [5] |
| Mildly Acidic Buffer (e.g., TEAA) | pH 4.5-5.0 | 30-60 minutes | 40°C | Useful for acid-sensitive modified nucleosides. | [12] |
| Ammonium Hydroxide / Methylamine (AMA) | 1:1 (v/v) | 10 minutes | 65°C | Primarily for base and phosphate deprotection, DMT group is stable. | [3][13] |
Experimental Protocols
The following are detailed protocols for the DMT protection of representative modified nucleosides.
Protocol 1: DMT Protection of a 2'-O-Methyl Ribonucleoside
This protocol is adapted for a generic 2'-O-methyl ribonucleoside.
Materials:
-
2'-O-Methyl ribonucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Drying the Nucleoside: Co-evaporate the 2'-O-methyl ribonucleoside with anhydrous pyridine (2-3 times) to remove residual water.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: Cool the solution in an ice bath. Add DMT-Cl (1.1 to 1.3 equivalents) portion-wise over 15-20 minutes with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of DCM and methanol (B129727) (e.g., 95:5 v/v) as the mobile phase. The product should have a higher Rf value than the starting nucleoside.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold methanol (e.g., 1/10th of the pyridine volume).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to obtain the pure 5'-O-DMT-2'-O-methyl ribonucleoside.
-
Protocol 2: DMT Protection of a Locked Nucleic Acid (LNA) Monomer
The synthesis of LNA phosphoramidites involves the DMT protection of the LNA monomer as a key step. The general procedure is similar to that for other ribonucleosides.
Materials:
-
LNA monomer (with free 5'- and 3'-hydroxyls)
-
This compound (DMT-Cl)
-
Anhydrous Pyridine
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Drying: Thoroughly dry the LNA monomer by co-evaporation with anhydrous pyridine.
-
Reaction: Dissolve the LNA monomer in anhydrous pyridine and cool in an ice bath. Add DMT-Cl (1.1 equivalents) and stir the reaction at room temperature.
-
Monitoring and Work-up: Follow the same procedure for monitoring, quenching, and work-up as described in Protocol 1.
-
Purification: Purify the product by silica gel chromatography to yield the 5'-O-DMT protected LNA monomer.
Protocol 3: Manual Deprotection of a DMT-Protected Modified Oligonucleotide
This protocol is for the removal of the 5'-DMT group from a purified modified oligonucleotide prior to its use in biological applications.
Materials:
-
Lyophilized DMT-on modified oligonucleotide
-
80% aqueous acetic acid
-
3 M Sodium Acetate solution
-
Nuclease-free water
Procedure:
-
Dissolution: Dissolve the dried DMT-on oligonucleotide in 80% aqueous acetic acid.
-
Incubation: Incubate at room temperature for 20-30 minutes. The solution may turn orange, indicating the release of the DMT cation.[5]
-
Precipitation:
-
Add 3 M sodium acetate (1/10th of the volume of the acetic acid solution).
-
Add 3 volumes of cold absolute ethanol.
-
Mix well and place at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
-
Pelleting: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.
-
Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.
-
Drying: Remove the supernatant and air-dry or vacuum-dry the pellet.
-
Resuspension: Resuspend the detritylated oligonucleotide in a suitable buffer or nuclease-free water.
Visualizations
Diagram 1: General Workflow for DMT Protection of a Modified Nucleoside
Caption: A generalized workflow for the 5'-O-DMT protection of a modified nucleoside.
Diagram 2: Logical Relationship in DMT-on Purification
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. atdbio.com [atdbio.com]
- 12. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
Topic: A Step-by-Step Guide for 5'-DMT Deprotection in Oligonucleotide Synthesis
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction The 5'-O-(4,4'-dimethoxytrityl) (DMT) group is the most prevalent protecting group for the 5'-hydroxyl function of nucleosides in solid-phase oligonucleotide synthesis.[1] Its acid lability is fundamental to the cyclic nature of synthesis, allowing for its removal at the start of each cycle to enable the stepwise addition of the next phosphoramidite (B1245037) monomer.[1][2] This deprotection (or detritylation) step is a critical determinant of the overall yield and purity of the final oligonucleotide.[1] Incomplete removal of the DMT group leads to the formation of n-1 shortmer impurities, while overly harsh acidic conditions can cause depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, compromising the oligonucleotide's integrity.[1] This document provides a detailed guide to the 5'-DMT deprotection step, covering the chemical mechanism, reagents, quantitative data, and experimental protocols.
Chemical Mechanism of 5'-DMT Deprotection The removal of the 5'-DMT group is an acid-catalyzed process.[1][3] The mechanism involves the protonation of one of the ether oxygens on the trityl group by a protic acid, such as Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA).[1][4] This is followed by the cleavage of the C-O bond that links the trityl group to the 5'-hydroxyl of the nucleoside.[1] This reaction yields a free 5'-hydroxyl group on the growing oligonucleotide chain, which is essential for the subsequent coupling step, and a stable dimethoxytrityl carbocation (DMT⁺).[1][4] The resulting DMT⁺ cation is intensely orange-colored and provides a convenient, real-time method for monitoring the efficiency of each synthesis cycle spectrophotometrically.[1][2][5][6]
Quantitative Data Summary
The efficiency and fidelity of the detritylation step are governed by several key parameters. The following table summarizes important quantitative data associated with 5'-DMT deprotection.
| Parameter | Value | Notes and Considerations |
| Deprotection Reagents | 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | A strong acid that provides rapid deprotection.[1] Its strength, however, increases the risk of depurination, especially in longer synthesis or purine-rich sequences.[1][7] |
| 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | A weaker acid than TCA, offering a milder deprotection and reducing the risk of depurination.[1][7] May require longer reaction times for complete removal.[7] | |
| 80% Acetic Acid in Water | Used for manual deprotection of "DMT-ON" purified oligonucleotides in solution post-synthesis.[1][8] | |
| Reaction Time (On-Synthesizer) | 30 - 60 seconds (for TCA) | Shorter times are sufficient due to the higher acidity of TCA. |
| 60 - 120 seconds (for DCA) | Longer times may be needed to ensure complete deprotection with the milder acid.[2] | |
| Monitoring Wavelength | 495 - 498 nm | This is the maximum absorbance wavelength (λmax) for the orange-colored DMT⁺ carbocation.[1][2][5][6] |
| Molar Extinction Coefficient (ε) | ~71,700 L·mol⁻¹·cm⁻¹ | For the DMT⁺ cation at 498 nm. This value is used in the Beer-Lambert law to quantify the amount of DMT released.[2] |
| Stepwise Coupling Efficiency | >98% | A stepwise yield below 97-98% often indicates a problem with the synthesis cycle, such as incomplete deprotection or inefficient coupling.[8] |
Experimental Protocols
Protocol 1: Automated 5'-DMT Deprotection During Solid-Phase Synthesis
This protocol describes the standard detritylation step as performed by an automated DNA/RNA synthesizer in each cycle of oligonucleotide synthesis.
Materials:
-
Solid support (e.g., CPG) with the initial nucleoside attached (5'-DMT protected).
-
Deblocking Solution: 3% TCA or 3% DCA in anhydrous Dichloromethane (DCM).
-
Washing Solution: Anhydrous acetonitrile (B52724).
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: The synthesis column containing the solid support-bound oligonucleotide is installed on the synthesizer. The sequence is programmed, and reagent bottles are ensured to be full and properly connected.
-
Deblocking (Detritylation): The synthesizer delivers the deblocking solution (e.g., 3% TCA in DCM) to the synthesis column.[2]
-
Incubation: The acid solution is allowed to flow through or incubate in the column for a pre-programmed time (e.g., 60 seconds) to effect the complete cleavage of the 5'-DMT group.[2]
-
Eluent Collection (Optional but Recommended): The eluent, containing the orange DMT⁺ cation, is diverted and collected into a fraction collector for subsequent quantitative analysis of coupling efficiency.[9][10]
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT⁺ cation.[2] This step is critical to prevent residual acid from interfering with the subsequent base-catalyzed coupling reaction.
-
Proceed to Coupling: The support-bound oligonucleotide now possesses a free 5'-hydroxyl group and is ready for the coupling of the next phosphoramidite monomer.
Protocol 2: Manual 5'-DMT Deprotection of a "DMT-ON" Purified Oligonucleotide
This protocol is for the final deprotection step after an oligonucleotide has been synthesized, cleaved, deprotected (base and phosphate (B84403) groups), and purified with the 5'-DMT group still attached, which aids in reverse-phase HPLC purification.
Materials:
-
Lyophilized, purified "DMT-ON" oligonucleotide.
-
3 M Sodium Acetate (B1210297) solution.
-
Cold Ethanol (B145695) (or Isopropanol for shorter oligos).[8]
-
Deionized water.
-
Microcentrifuge.
Methodology:
-
Dissolution: Dissolve the lyophilized DMT-ON oligonucleotide in 200-500 µL of 80% acetic acid.[1] Vortex to ensure complete dissolution.
-
Incubation: Let the solution stand at room temperature for 15-30 minutes.[1] The solution may turn faintly orange/yellow as the DMT group is cleaved.
-
Precipitation: Add 0.1 volumes of 3 M sodium acetate followed by 3 volumes of cold ethanol to the solution to precipitate the deprotected oligonucleotide.[2][8]
-
Centrifugation: Chill the mixture at -20°C for 30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.
-
Washing: Carefully decant the supernatant, which contains the cleaved trityl group. Wash the pellet with cold 70% ethanol to remove residual acetic acid.[1]
-
Drying: Decant the ethanol wash and dry the oligonucleotide pellet under vacuum.[1]
-
Resuspension: Resuspend the dried, fully deprotected oligonucleotide in an appropriate buffer or deionized water for its final application.[1]
Protocol 3: Spectrophotometric Monitoring of Stepwise Coupling Efficiency
This protocol details how to quantify the DMT⁺ cation released during automated synthesis to determine the efficiency of each coupling cycle.
Materials:
-
Collected fractions from the detritylation step of each synthesis cycle.[10]
-
Dilution Solution: 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile (to stabilize the cation).[2]
-
UV-Vis Spectrophotometer.
-
Cuvettes (1 cm path length).
Methodology:
-
Sample Collection: During the automated synthesis, collect the entire acidic eluent from each detritylation step into separate, labeled tubes.
-
Dilution: Dilute each collected fraction to a known final volume (e.g., 5.0 or 10.0 mL) with the dilution solution.[10] This ensures the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU). Mix thoroughly.
-
Spectrophotometric Measurement:
-
Calculation of Stepwise Yield:
-
The stepwise coupling efficiency for a given cycle is calculated by comparing the absorbance of the DMT⁺ cation released in that cycle to the absorbance from the previous cycle.[5]
-
Stepwise Yield (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100 [5]
-
Note: The first detritylation (from the CPG support) is not used for yield calculation. A steady, high yield (e.g., >98%) should be observed for each step.[8][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes: The Role of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in the Synthesis of Nucleoside Analogs
Introduction
4,4'-Dimethoxytrityl chloride (DMT-Cl) is a cornerstone reagent in the synthesis of nucleosides, nucleotides, and their analogs, which are fundamental components in the development of antiviral and anticancer therapeutics.[1][2] Its primary function is to act as a protecting group for the 5'-hydroxyl group of the (deoxy)ribose sugar moiety. This selective protection is critical to prevent unwanted side reactions during subsequent chemical modifications at other positions of the nucleoside.[2][3] The DMT group's steric bulk favors reaction at the less hindered primary 5'-hydroxyl group over the secondary 2' and 3'-hydroxyls, and its acid lability allows for easy removal under mild conditions, preserving the integrity of the often-sensitive nucleoside analog.[3][4]
Key Applications in Nucleoside Analog Synthesis
The applications of DMT-Cl in this field are extensive and pivotal for the construction of complex molecular architectures with therapeutic potential.
-
Solid-Phase Oligonucleotide Synthesis: DMT-Cl is indispensable in the automated, stepwise synthesis of DNA and RNA oligonucleotides. The process involves the sequential addition of nucleotide monomers to a growing chain on a solid support. The DMT group protects the 5'-hydroxyl of the incoming nucleoside phosphoramidite (B1245037), preventing self-polymerization. After each coupling step, the DMT group is removed (detritylation) with a mild acid to allow the next monomer to be added.[3][5]
-
Synthesis of Antiviral and Anticancer Nucleoside Analogs: Many antiviral and anticancer drugs are nucleoside analogs, modified at the sugar or base moiety to interfere with viral replication or cancer cell proliferation.[2][6] The synthesis of these complex molecules often requires multiple steps where the 5'-hydroxyl group must be masked. DMT-Cl provides a robust and reliable method for this protection, enabling specific modifications at other positions.[2]
-
Preparation of Phosphoramidite Building Blocks: The synthesis of custom DNA and RNA strands, including therapeutic antisense oligonucleotides and siRNAs, relies on phosphoramidite building blocks. The preparation of these monomers involves the protection of the 5'-hydroxyl group with DMT-Cl before phosphitylation at the 3'-position.[5]
-
Synthesis of Labeled and Modified Nucleosides: DMT-Cl is used in the synthesis of nucleosides containing isotopic labels (e.g., ¹⁸O) or other modifications for research purposes, such as studying enzymatic mechanisms or as diagnostic probes.[7] The protection of the 5'-position allows for precise chemical manipulations on other parts of the molecule.
Quantitative Data Summary
The efficiency of the 5'-O-DMT protection and subsequent deprotection steps is crucial for the overall yield and purity of the final nucleoside analog. The following tables summarize typical reaction conditions and reported yields for these key steps.
Table 1: Typical Yields for 5'-O-DMT Protection of Nucleosides
| Nucleoside | DMT-Cl (Equivalents) | Base/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Modified Nucleoside | 2 | DIPEA/Pyridine (B92270) | 24 | Room Temperature | Incomplete | [8] |
| Base-Protected Nucleoside | 1.2 - 1.3 | Pyridine | Not Specified | Room Temperature | 70 - 80 | [9] |
| 5'-¹⁸O-N²-isobutyrylguanosine | 1.8 | Pyridine/AgNO₃/THF | Overnight | Room Temperature | Not Specified | [7] |
| 5'-¹⁸O-N⁶-benzoyl-5'-¹⁸O-adenosine | 2.0 (total) | Pyridine | Overnight (x2) | Room Temperature | 94 | [7] |
| 5'-¹⁸O-N⁶-benzoyl-2',3'-O-isopropylideneguanosine | 1.2 | Pyridine/AgNO₃/THF | Overnight | Room Temperature | 76 | [7] |
Table 2: Conditions for DMT Deprotection
| Reagent | Solvent | Conditions | Notes | Reference |
| Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | Dichloromethane (B109758) | Rapid and quantitative | Standard for solid-phase synthesis | [3][4] |
| 80% Acetic Acid | Aqueous | Mild conditions | Can be slow | [10][11] |
| 50 mM Triethylammonium Acetate (TEAA) Buffer (pH 4.5-6.0) | Aqueous | Warming to 40-60 °C | Mild, avoids strong acids | [10] |
| p-Toluenesulfonic Acid Monohydrate | Not Specified | Not Specified | Used for 5'-detritylation | [7] |
Experimental Protocols
Protocol 1: General Procedure for 5'-O-Protection of a Nucleoside with DMT-Cl
This protocol provides a general method for the protection of the 5'-hydroxyl group of a nucleoside.
Materials:
-
Nucleoside (or base-protected nucleoside)
-
This compound (DMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol (B129727)/DCM mixture)
Procedure:
-
Drying the Nucleoside: Dry the nucleoside by co-evaporation with anhydrous pyridine (3 times) to remove any residual moisture.[8]
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of DMT-Cl: Add DMT-Cl (1.05-1.3 equivalents) to the solution in portions while stirring.[8][9] The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a 1:9 to 1:19 mixture of methanol in dichloromethane as the mobile phase.[8] The reaction is usually complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-5% methanol in dichloromethane) to obtain the pure 5'-O-DMT protected nucleoside.[7]
Protocol 2: General Procedure for the Deprotection of the 5'-O-DMT Group
This protocol describes the removal of the DMT protecting group under mild acidic conditions.
Materials:
-
5'-O-DMT protected nucleoside
-
80% aqueous acetic acid or a solution of 3% trichloroacetic acid in dichloromethane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolving the Protected Nucleoside: Dissolve the 5'-O-DMT protected nucleoside in the chosen deprotection solvent (e.g., DCM for TCA deprotection, or directly in 80% acetic acid).
-
Acid Treatment:
-
For TCA in DCM: Add the 3% TCA solution to the dissolved nucleoside and stir at room temperature. The appearance of a bright orange color indicates the formation of the DMT cation.[5] The reaction is typically very fast (a few minutes).
-
For 80% Acetic Acid: Stir the solution at room temperature. The reaction is slower and may take several hours. Monitor by TLC until the starting material is consumed.[12]
-
-
Quenching and Work-up:
-
Once the deprotection is complete, carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the orange color disappears and the solution is basic.
-
If the reaction was performed in DCM, separate the organic layer. If in acetic acid, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude deprotected nucleoside can be purified by silica gel chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the 5'-O-protection of nucleosides using DMT-Cl.
Caption: General workflow for the deprotection of the 5'-O-DMT group.
Caption: The role of DMT-Cl in the solid-phase oligonucleotide synthesis cycle.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 40615-36-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 10. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in the Synthesis of Complex Natural Products: A Technical Overview
Introduction
In the intricate field of multi-step organic synthesis, particularly in the assembly of complex natural products, the strategic use of protecting groups is of paramount importance. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling chemists to orchestrate synthetic pathways with precision. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, 4,4'-Dimethoxytrityl chloride (DMT-Cl) has emerged as a versatile and effective reagent. Widely recognized for its pivotal role in oligonucleotide synthesis, the application of DMT-Cl also extends to the synthesis of other complex molecules, including natural products.[1][2] This document provides detailed application notes and protocols for the use of DMT-Cl, aimed at researchers, scientists, and professionals in drug development.
The DMT group offers a unique combination of stability and controlled lability. It is readily introduced, typically by reacting an alcohol with DMT-Cl in the presence of a base, and is stable under neutral and basic conditions.[3] Crucially, it can be efficiently cleaved under mild acidic conditions, a property that allows for its selective removal without compromising other acid-sensitive functionalities within a complex molecular architecture.[2] The two methoxy (B1213986) groups on the phenyl rings enhance the stability of the trityl cation formed during cleavage, facilitating its removal under milder conditions compared to the parent trityl group.[3]
Key Advantages of DMT-Cl in Complex Synthesis:
-
Selective Protection: DMT-Cl exhibits a high preference for protecting primary hydroxyl groups over secondary and tertiary ones due to its steric bulk. This selectivity is crucial in molecules with multiple hydroxyl groups of varying reactivity.
-
Mild Deprotection Conditions: The DMT group is cleaved under weakly acidic conditions (e.g., dichloroacetic acid or trichloroacetic acid in an inert solvent), which are often compatible with other protecting groups and sensitive functional moieties present in complex intermediates.[1]
-
Reaction Monitoring: The cleavage of the DMT group releases the dimethoxytrityl cation, which has a distinct orange color and a strong UV absorbance. This provides a convenient method for visually and spectrophotometrically monitoring the progress and completion of the deprotection step.
While DMT-Cl is a cornerstone in automated DNA and RNA synthesis, its application in the total synthesis of complex natural products is more nuanced and strategic. It is often employed in scenarios where the selective protection of a primary alcohol is a critical step in a longer synthetic sequence.
Application Example: Selective Protection in Polyketide Synthesis Intermediates
Although detailed protocols for the use of DMT-Cl in the total synthesis of a specific, highly complex natural product are not extensively documented in readily available literature, its principles of application can be clearly illustrated. The following protocols are based on established procedures for the protection of hydroxyl groups and are representative of the methods used in the early stages of natural product synthesis.
Quantitative Data on DMT Protection and Deprotection
The efficiency of the protection and deprotection steps is critical for the overall yield of a synthetic sequence. The following table summarizes typical reaction conditions and outcomes for the DMT protection of a primary alcohol and its subsequent deprotection.
| Parameter | DMT Protection of a Primary Alcohol | Acid-Catalyzed Deprotection of a DMT-Ether |
| Substrate | Primary Alcohol (e.g., in a diol) | 5'-O-DMT-protected Nucleoside |
| Reagent | DMT-Cl (1.1 - 1.5 equivalents) | 3% Trichloroacetic Acid (TCA) in DCM |
| Base/Solvent | Pyridine (B92270) | - |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 20 - 60 seconds |
| Typical Yield | > 90% | > 95% (quantitative) |
| Work-up/Purification | Aqueous work-up, Chromatography | Quenching, Precipitation |
Experimental Protocols
The following are detailed methodologies for the protection of a primary hydroxyl group using DMT-Cl and its subsequent removal.
Protocol 1: Selective 5'-O-DMT Protection of a Nucleoside Analogue
This protocol describes the selective protection of the primary 5'-hydroxyl group of a nucleoside, a common structural motif in many natural products.
Materials:
-
Nucleoside (or substrate with a primary alcohol)
-
This compound (DMT-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
Drying the Substrate: The nucleoside is thoroughly dried by co-evaporation with anhydrous pyridine (3 times) to remove any residual water.
-
Reaction Setup: The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of DMT-Cl: DMT-Cl (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of 5-10% methanol in dichloromethane. The reaction is usually complete within 2-4 hours.[1]
-
Quenching the Reaction: Once the starting material is consumed, the reaction is quenched by the addition of a small amount of methanol to consume any excess DMT-Cl.
-
Work-up: The pyridine is removed under reduced pressure. The residue is dissolved in DCM and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 5'-O-DMT protected product.[1]
Protocol 2: Acid-Catalyzed Deprotection of a DMT-Protected Alcohol
This protocol details the removal of the DMT protecting group to liberate the free hydroxyl group.
Materials:
-
DMT-protected compound
-
Dichloromethane (DCM), anhydrous
-
3% (w/v) Trichloroacetic Acid (TCA) in DCM or 3% (v/v) Dichloroacetic Acid (DCA) in DCM
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: The DMT-protected compound is dissolved in anhydrous DCM under an inert atmosphere.
-
Addition of Acid: The 3% TCA or DCA solution in DCM is added to the stirred solution at room temperature. A characteristic orange color should develop, indicating the formation of the DMT cation.
-
Reaction Monitoring: The reaction is very rapid and is typically complete within 1-5 minutes. The progress can be monitored by TLC until the starting material is fully consumed.
-
Quenching the Reaction: The reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude deprotected product can be purified by silica gel chromatography if necessary.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of a protection/deprotection sequence and a simplified workflow for a multi-step synthesis involving a DMT protecting group.
Caption: General workflow for DMT protection and deprotection.
Caption: A simplified logical flow in a multi-step synthesis.
This compound is a powerful and reliable tool for the selective protection of primary hydroxyl groups in the synthesis of complex molecules.[2] Its ease of introduction, stability to a range of reaction conditions, and mild, selective removal make it a valuable asset in the synthetic chemist's toolbox. While its most prominent application remains in the field of oligonucleotide synthesis, the principles and protocols outlined here are readily adaptable to the strategic challenges encountered in the total synthesis of complex natural products, facilitating the construction of intricate molecular architectures. Careful planning of the protecting group strategy is essential for the success of any multi-step synthesis, and DMT-Cl offers a robust and well-established option for the management of hydroxyl functionalities.
References
Application Notes and Protocols for DMT Protection of Hydroxyl Groups in Non-Aqueous Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,4'-dimethoxytrityl (DMT) group is a widely utilized acid-labile protecting group for primary hydroxyl functions in organic synthesis, most notably in the automated synthesis of oligonucleotides.[1][2][3] Its steric bulk allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[4][5] The DMT group is stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions, a characteristic that is crucial for multi-step synthetic strategies.[1][2][3]
These application notes provide a detailed protocol for the efficient protection of hydroxyl groups with 4,4'-dimethoxytrityl chloride (DMT-Cl) in non-aqueous media, along with methodologies for reaction work-up and purification.
Key Reagents and Equipment
-
This compound (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
The alcohol-containing substrate
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chambers
Experimental Protocols
Protocol 1: General Procedure for DMT Protection of a Primary Hydroxyl Group
This protocol is adapted from established methods for the mono-protection of diols and can be applied to a variety of primary alcohol substrates.
1. Reaction Setup: a. Dry the alcohol-containing substrate by co-evaporation with anhydrous pyridine (3x) to remove any residual water, which can hydrolyze the DMT-Cl. b. In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the dried alcohol in anhydrous pyridine. c. In a separate flask, dissolve 1.05 to 1.2 equivalents of DMT-Cl in anhydrous pyridine or a minimal amount of anhydrous dichloromethane.
2. Reaction Execution: a. Cool the alcohol solution to 0 °C in an ice bath. b. Slowly add the DMT-Cl solution to the alcohol solution dropwise over a period of 30-60 minutes with continuous stirring. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-24 hours).
3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is a mixture of ethyl acetate and hexane. The DMT-protected product should have a higher Rf value than the starting alcohol.
4. Work-up Procedure: a. Once the reaction is complete, quench the reaction by adding a small amount of methanol. b. Reduce the volume of pyridine under reduced pressure using a rotary evaporator. It is important to leave a small amount of pyridine to maintain basic conditions and prevent premature deprotection by the pyridinium (B92312) hydrochloride byproduct. c. Partition the residue between ethyl acetate and a 5% aqueous solution of sodium bicarbonate. d. Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution (3x) and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification: a. For many applications, the crude product can be purified by precipitation. Dissolve the crude residue in a minimal amount of diethyl ether. b. Add an excess of cold hexane with stirring to induce precipitation of the DMT-protected product. c. Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum. d. If further purification is required, silica (B1680970) gel column chromatography can be employed.
Data Presentation
The yield of the DMT protection reaction is generally high, particularly for primary alcohols. The selectivity for primary over secondary hydroxyl groups is also a key feature of this protecting group.
| Substrate Type | Reagent Equivalents (DMT-Cl) | Solvent | Base | Reaction Time (h) | Typical Yield | Selectivity (Primary vs. Secondary) |
| Simple Primary Alcohol | 1.05 - 1.2 | Pyridine | Pyridine | 12 - 24 | >90% | High |
| Diol (for mono-protection) | 1.0 | Pyridine | Pyridine | 12 - 24 | >80% | High |
| Nucleoside (5'-OH) | 1.05 - 1.2 | Pyridine | Pyridine | 2 - 4 | >90% | ~90% for 5'-OH over 3'-OH |
| Secondary Alcohol | 1.2 - 1.5 | Pyridine | Pyridine | 24 - 48 | Moderate | Lower than primary |
Mandatory Visualizations
Reaction Pathway for DMT Protection of a Hydroxyl Group
Caption: Mechanism of DMT protection of an alcohol.
Experimental Workflow for DMT Protection
References
Application Note and Protocols: DMT-on versus DMT-off Oligonucleotide Purification Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies, inevitably generates a mixture of the full-length product and truncated failure sequences.[1] For many applications, particularly in therapeutics and diagnostics, the purity of the final oligonucleotide is critical.[] This necessitates a robust purification strategy to isolate the desired full-length oligonucleotide from process-related impurities. The two most common strategies for the purification of synthetic oligonucleotides are "DMT-on" and "DMT-off," which are distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group on the full-length product after synthesis. This application note provides a detailed comparison of these two strategies, including their underlying principles, advantages, and disadvantages, along with detailed protocols for their implementation.
Principle of DMT-on versus DMT-off Purification
Oligonucleotide synthesis proceeds in the 3' to 5' direction, with the 5'-hydroxyl group of each incoming phosphoramidite (B1245037) monomer protected by a lipophilic DMT group.[3] This DMT group is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.
-
DMT-on Strategy: In the final coupling step, the DMT group on the 5'-terminus of the full-length oligonucleotide is intentionally left on.[4] This provides a "handle" for purification. The significant hydrophobicity of the DMT group allows for strong retention of the full-length product on a reversed-phase stationary phase, while the more hydrophilic, uncapped failure sequences are washed away.[1][4] Following purification, the DMT group is chemically cleaved, and the purified oligonucleotide is recovered.
-
DMT-off Strategy: In this approach, the terminal 5'-DMT group is removed as the final step of the synthesis cycle. Purification then relies on other physicochemical properties to separate the full-length product from impurities, such as charge (ion-exchange chromatography) or size (gel electrophoresis).[1]
Comparison of DMT-on and DMT-off Purification Strategies
The choice between DMT-on and DMT-off purification depends on several factors, including the length of the oligonucleotide, the desired purity, the required yield, and the scale of the purification.
| Feature | DMT-on Purification | DMT-off Purification |
| Primary Separation Principle | Hydrophobicity | Charge, Size |
| Primary Impurities Removed | Truncated failure sequences (shortmers)[3][5] | Failure sequences, salt, and small molecules |
| Common Purification Methods | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE) Cartridges[1][6] | Anion-Exchange HPLC (AEX-HPLC), Polyacrylamide Gel Electrophoresis (PAGE)[1] |
| Typical Purity | High (>90-99%)[3][7][8][9] | Variable, can be very high with PAGE |
| Typical Yield | Moderate to High (can be >90%)[3] | Can be lower, especially with PAGE[1] |
| Advantages | - Excellent separation of full-length product from failure sequences.[1] - Relatively fast and simple, especially with cartridges.[10] - Amenable to automation. | - Can remove modifications that alter hydrophobicity. - PAGE can provide very high purity for long oligonucleotides.[1] |
| Disadvantages | - Requires an additional post-purification detritylation step.[5] - Potential for depurination during acid-mediated detritylation.[7] - May not be ideal for very long oligonucleotides (>100-150 bases) where the hydrophobic contribution of the DMT group is less significant.[1] | - Separation of failure sequences from the full-length product can be challenging, especially for shorter oligonucleotides. - PAGE is labor-intensive and not easily scalable.[1] |
Experimental Workflows
The following diagrams illustrate the general workflows for DMT-on and DMT-off purification strategies.
Detailed Experimental Protocols
Protocol 1: DMT-on Purification using a Solid-Phase Extraction (SPE) Cartridge
This protocol is a general guideline for the purification of a standard DNA oligonucleotide on a 1 µmol scale using a reversed-phase SPE cartridge.
Materials:
-
Crude DMT-on oligonucleotide, cleaved and deprotected in ammonium (B1175870) hydroxide.
-
Reversed-phase SPE cartridge (e.g., Glen-Pak™ DNA).
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
2.0 M Triethylammonium Acetate (TEAA), pH 7.0.
-
0.1 M TEAA (prepared by diluting 2.0 M TEAA with nuclease-free water).
-
2% Trifluoroacetic Acid (TFA) in water (v/v).
-
Nuclease-free water.
-
Syringes and luer lock fittings for the cartridge.
Procedure:
-
Cartridge Preparation:
-
Sample Loading:
-
Dilute the crude oligonucleotide solution (from cleavage and deprotection) with an equal volume of 0.1 M TEAA.
-
Slowly load the diluted sample onto the cartridge at a rate of approximately 1 drop per second. The hydrophobic DMT-on oligonucleotide will bind to the resin.[11]
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M TEAA to remove salts and some impurities.[11]
-
Wash the cartridge with 2 mL of a solution of 5-15% acetonitrile in 0.1 M TEAA. The exact percentage of acetonitrile may need to be optimized to effectively wash away failure sequences without eluting the DMT-on product.
-
-
On-Cartridge Detritylation:
-
Slowly pass 2 mL of 2% TFA through the cartridge. Repeat this step.[11] A faint orange color may be observed as the DMT cation is released.[7]
-
Immediately wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the acid and prevent depurination.[11]
-
Wash with 2 mL of nuclease-free water to remove residual TEAA.
-
-
Elution:
-
Elute the purified DMT-off oligonucleotide with 1-2 mL of 20-50% acetonitrile in water. The optimal acetonitrile concentration for elution depends on the hydrophobicity of the oligonucleotide. For phosphorothioate (B77711) oligonucleotides, a higher concentration (e.g., 35%) may be required.[12]
-
Collect the eluate in a clean microcentrifuge tube.
-
-
Post-Elution Processing:
-
Dry the purified oligonucleotide using a vacuum concentrator.
-
Resuspend the oligonucleotide in a suitable buffer for your downstream application.
-
Quantify the oligonucleotide by UV spectrophotometry at 260 nm.
-
Assess purity by analytical HPLC or mass spectrometry.
-
Protocol 2: DMT-off Purification by Anion-Exchange HPLC (AEX-HPLC)
This protocol provides a general method for the purification of a DMT-off oligonucleotide. The separation is based on the interaction of the negatively charged phosphate (B84403) backbone with a positively charged stationary phase.
Materials:
-
Crude DMT-off oligonucleotide, fully deprotected and detritylated.
-
Anion-exchange HPLC column suitable for oligonucleotide separation.
-
HPLC system with a gradient pump and UV detector.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, in nuclease-free water.
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5, in nuclease-free water.
-
Nuclease-free water for sample preparation.
Procedure:
-
Sample Preparation:
-
After synthesis, cleavage, deprotection, and detritylation, dry the crude oligonucleotide pellet.
-
Resuspend the pellet in Mobile Phase A or nuclease-free water to a suitable concentration (e.g., 10-20 OD/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing salt concentration (Mobile Phase B). A typical gradient might be from 0% to 100% B over 30-40 minutes. The full-length product, having the highest charge density, will elute last.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which should be the full-length oligonucleotide.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for purity using analytical AEX-HPLC, RP-HPLC, or mass spectrometry.
-
Pool the fractions that meet the desired purity specification.
-
-
Desalting:
-
The purified oligonucleotide will be in a high-salt buffer. It is crucial to desalt the pooled fractions. This can be achieved by methods such as:
-
Size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Ethanol precipitation.
-
Using a reversed-phase cartridge following a desalting protocol.[13]
-
-
-
Final Processing:
-
Dry the desalted oligonucleotide.
-
Resuspend in an appropriate buffer, quantify, and store.
-
Conclusion
Both DMT-on and DMT-off purification strategies offer effective means of isolating full-length synthetic oligonucleotides. The DMT-on approach, particularly with modern SPE cartridges, provides a rapid and efficient method for removing failure sequences and is well-suited for routine purification of standard DNA and RNA oligonucleotides. The DMT-off strategy, while potentially more complex, offers versatility and, with techniques like PAGE, can achieve exceptionally high purity for demanding applications. The optimal choice of purification strategy will depend on the specific requirements of the oligonucleotide and its intended use.
References
- 1. atdbio.com [atdbio.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. dupont.com [dupont.com]
- 6. shimadzu.com [shimadzu.com]
- 7. diva-portal.org [diva-portal.org]
- 8. glenresearch.com [glenresearch.com]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
Application Note: A Guide to Large-Scale Synthesis of Oligonucleotides Using DMT Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method is the cornerstone of modern molecular biology and the development of nucleic acid-based therapeutics, such as antisense oligonucleotides and siRNAs.[1][2] This method's efficiency and amenability to automation have made it the gold standard for producing high-purity oligonucleotides on a large scale.[3][4] The process relies on the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support.[4][] A key feature of this chemistry is the use of the 4,4'-dimethoxytrityl (DMT) group, a bulky acid-labile protecting group for the 5'-hydroxyl of the nucleoside.[6][7] This group prevents unwanted side reactions and its removal at the start of each cycle allows for the stepwise, directional synthesis in the 3' to 5' direction.[3][7]
This application note provides a detailed overview and protocols for the large-scale synthesis of oligonucleotides using DMT-based phosphoramidite chemistry, covering the synthesis cycle, cleavage, deprotection, and purification strategies.
The Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process where each cycle adds one nucleotide to the growing chain.[3][4] The entire process is typically performed on an automated synthesizer.[8] The four main steps in each cycle are detritylation, coupling, capping, and oxidation.[][9]
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside anchored to the solid support.[6][7] This is typically achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[10][11] The release of the DMT cation, which has a characteristic orange color, can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle in real-time.[7]
-
Coupling (Activation): The next phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or a more efficient activator like 4,5-dicyanoimidazole (B129182) (DCI).[11] The activated monomer then rapidly reacts with the newly freed 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite (B83602) triester linkage.[][10] This reaction is highly efficient, often achieving 98-99% completion.[10]
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.[] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[6] Capping ensures that failure sequences are truncated, simplifying the purification of the final full-length product.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.[] This is accomplished by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[10] This step completes the nucleotide addition cycle.
The cycle of detritylation, coupling, capping, and oxidation is repeated for each nucleotide in the desired sequence.[7]
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Overall Experimental Workflow
Following the completion of the automated synthesis, the oligonucleotide must be cleaved from the solid support, have its protecting groups removed, and be purified to yield the final product.
Caption: General workflow from synthesis to final purified oligonucleotide product.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol outlines the typical reagents and conditions used in an automated DNA synthesizer for a single nucleotide addition cycle. Large-scale synthesis often uses Controlled Pore Glass (CPG) or polystyrene supports with loadings from 20-350 µmol/g.[7]
Table 1: Reagents and Conditions for a Standard Synthesis Cycle
| Step | Reagent/Solvent | Typical Concentration | Time | Purpose |
| Wash | Acetonitrile | - | 30 s | Remove residual reagents from the previous step. |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 50-60 s | Remove the 5'-DMT protecting group.[6][10] |
| Wash | Acetonitrile | - | 30 s | Neutralize and wash away the acid and DMT cation. |
| Coupling | Phosphoramidite + Activator (e.g., DCI) in Acetonitrile | 0.05-0.2 M Amidite, 0.25-0.7 M Activator | 30-120 s | Form the phosphite triester bond.[10][11] |
| Capping | Cap A: Acetic Anhydride/Pyridine/THFCap B: 1-Methylimidazole/THF | 1:1 mixture | 30 s | Block unreacted 5'-hydroxyl groups.[6] |
| Wash | Acetonitrile | - | 30 s | Remove capping reagents. |
| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 0.02 M | 30 s | Stabilize the phosphate backbone.[10] |
| Wash | Acetonitrile | - | 30 s | Remove oxidation reagents and prepare for the next cycle. |
Note: Coupling times for modified or non-standard phosphoramidites may be significantly longer (e.g., 5-10 minutes).[10]
Protocol 2: Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases (e.g., Bz, iBu, dmf, Ac) and phosphates (cyanoethyl) must be removed.[12] The choice of deprotection method depends on the stability of any modifications within the sequence.[12]
Table 2: Common Deprotection Methods
| Method | Reagent Composition | Temperature | Time | Notes |
| Standard (Ammonium Hydroxide) | Concentrated Ammonium Hydroxide (28-30%) | 55 °C | 8-16 hours | Traditional method; slow and not suitable for all modifications.[10][12] |
| Fast (AMA) | Ammonium Hydroxide / 40% aq. Methylamine (1:1, v/v) | 65 °C | 10-15 minutes | Much faster deprotection. Requires acetyl-protected dC (Ac-dC) to avoid base modification.[10][13] |
| Ultra-Mild (K₂CO₃ in Methanol) | 0.05 M Potassium Carbonate in Methanol | Room Temp | 2-4 hours | For extremely sensitive modifications. Requires Pac-protected amidites.[10] |
Methodology (AMA Deprotection):
-
Transfer the solid support containing the synthesized oligonucleotide to a pressure-rated vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and place it in a heating block or oven set to 65 °C for 15 minutes.
-
Allow the vial to cool completely to room temperature before opening.
-
Filter the solution to separate the support beads from the deprotected oligonucleotide solution.
-
Rinse the support with deionized water and combine the filtrate.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 3: "DMT-on" Reverse-Phase HPLC Purification
For many applications, especially therapeutics, high purity is critical. Leaving the hydrophobic 5'-DMT group on the full-length product ("DMT-on") greatly simplifies purification by reverse-phase HPLC, as it provides a strong retention handle to separate the desired product from truncated failure sequences.[1][12][]
Methodology:
-
Sample Preparation: After cleavage and deprotection (using a method that does not remove the DMT group), resuspend the crude, dried oligonucleotide pellet in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
HPLC Purification:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Buffer A: 100 mM TEAA in water.
-
Buffer B: 100 mM TEAA in Acetonitrile.
-
Injection: Load the dissolved crude oligonucleotide onto the column.
-
Elution: Wash the column with a low percentage of Buffer B to elute unbound failure sequences (which are less hydrophobic without the DMT group).[1]
-
Gradient: Apply a linear gradient of increasing Buffer B to elute the product. The highly hydrophobic DMT-on oligonucleotide will be the last major peak to elute.[1]
-
Collection: Collect the fractions corresponding to the main product peak.
-
-
DMT Group Removal (Detritylation):
-
Final Processing:
-
Neutralize or remove the acid.
-
Perform a final desalting step (e.g., using another RP-HPLC run or size-exclusion chromatography) to remove the acid, salts, and the cleaved DMT group.
-
Lyophilize the final product to yield a pure, salt-free oligonucleotide powder.
-
Quantitative Data and Yield Expectations
The overall yield of an oligonucleotide synthesis is highly dependent on the average stepwise coupling efficiency. Even a small decrease in efficiency per step has a dramatic impact on the final yield of long oligonucleotides.[4]
Table 3: Typical Large-Scale Synthesis Parameters and Yields
| Parameter | Typical Value/Range | Comment |
| Synthesis Scale | 10 µmol - 200 mmol | Large-scale synthesis for biophysical studies or therapeutic use can reach multi-kilogram quantities.[6][9] |
| Solid Support | CPG, Polystyrene | Loading can range from 20 µmol/g for longer oligos to >300 µmol/g for shorter sequences.[7] |
| Average Stepwise Yield | 98.5% - 99.5% | Monitored via trityl cation absorbance. A 99% yield per step for a 20-mer results in a theoretical crude yield of (0.99)^19 ≈ 82.6%. |
| Overall Yield (20-mer) | 20 - 50% (after purification) | Highly dependent on sequence, modifications, and purification efficiency. |
| Final Purity | >95% | Required for most therapeutic and demanding research applications. Achieved through robust purification like HPLC. |
Conclusion
Large-scale synthesis of oligonucleotides using DMT-based phosphoramidite chemistry is a mature and robust technology. Success relies on high-efficiency coupling reactions, effective capping to minimize failure sequences, and a well-defined cleavage, deprotection, and purification strategy. By carefully controlling each step of the process, from the automated synthesis cycle to the final purification, it is possible to produce multi-gram to kilogram quantities of high-purity oligonucleotides required for the advancement of research and the development of nucleic acid-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. courses.cs.washington.edu [courses.cs.washington.edu]
- 6. atdbio.com [atdbio.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Troubleshooting incomplete DMT deprotection in oligonucleotide synthesis
Troubleshooting Guide: Incomplete 5'-DMT Deprotection
This guide addresses one of the common challenges in solid-phase oligonucleotide synthesis: the incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group. Incomplete deprotection, also known as detritylation, can lead to lower yields of the desired full-length oligonucleotide and complicate downstream purification and applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete DMT deprotection?
A1: Incomplete DMT deprotection (detritylation) is most often traced back to issues with the acidic deblocking reagent or the reaction conditions. Key causes include:
-
Degraded Detritylation Reagent : The acidic solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM), can degrade over time, losing its potency.[1][2] Old or improperly stored reagents are a frequent source of failure.[1]
-
Insufficient Reaction Time : If the contact time between the acid and the solid-support-bound oligonucleotide is too short, the reaction may not go to completion.[1][2]
-
Low Temperature : Detritylation reactions are typically optimized for room temperature. A significant drop in ambient temperature can decrease the reaction rate, leading to incomplete removal.[1][2]
-
Excess Water : The presence of water in the detritylation solution or other reagents can interfere with the reaction.[1] Anhydrous solvents are critical for efficiency.[1]
-
Reagent Flow Issues : On an automated synthesizer, poor or inconsistent delivery of the deblocking solution to the synthesis column can result in partial deprotection.
Q2: How can I detect and confirm incomplete DMT deprotection?
A2: Several analytical methods can reliably identify the presence of residual DMT groups on your synthesized oligonucleotides.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most common and effective method. The DMT group is highly hydrophobic, causing any oligonucleotide that retains it ("DMT-on") to have a significantly longer retention time than the fully deprotected ("DMT-off") product.[1] Incomplete deprotection will manifest as two distinct peaks representing the DMT-on and DMT-off species.[1]
-
Mass Spectrometry (MS) : Mass analysis will show a mass difference corresponding to the DMT group (approximately 302.3 Da) between the desired product and the failure sequence still containing the DMT group.
-
Visual Inspection during Synthesis : The liberated DMT cation has an intense orange color.[3] Spectrophotometric monitoring of this cation at ~495 nm during each synthesis cycle is a standard method for assessing coupling efficiency in real-time.[3][4][5] A consistently weak or absent orange color during the deblocking step is a strong indicator of a problem.
The following diagram illustrates a typical troubleshooting workflow when incomplete deprotection is suspected.
Q3: My detritylation solution is a few weeks old. Could this be the problem?
A3: Yes, this is a very likely cause. Deblocking solutions, particularly TCA in DCM, are susceptible to degradation.[1] For consistent and complete deprotection, it is highly recommended to use a freshly prepared solution.[1] Using an old bottle of reagent is often a false economy that leads to failed syntheses.
Q4: What are the standard conditions for on-column DMT deprotection?
A4: While synthesizer protocols may vary, a common and effective deblocking agent is 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).[6] The reaction time (wait step) is typically between 1 to 3 minutes per cycle.[1] It's important to consult the manufacturer's protocol for your specific synthesizer and reagents.
| Parameter | Typical Condition | Purpose |
| Reagent | 3% TCA or DCA in anhydrous DCM | Cleaves the acid-labile DMT group from the 5'-hydroxyl.[6] |
| Time | 1-3 minutes | Allows the deprotection reaction to proceed to completion. |
| Temperature | Ambient Room Temperature | Standard condition for optimal reaction rate without side reactions.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Non-aqueous solvent to prevent side reactions.[1] |
Q5: Can I remove a final DMT group after purification?
A5: Yes, this is a common strategy. Oligonucleotides are often purified with the DMT group on ("DMT-on" purification) because the hydrophobicity of the DMT group allows for excellent separation of the full-length product from shorter failure sequences via reversed-phase chromatography.[2] After collecting the purified DMT-on product, the DMT group can be removed in solution.[2]
The following diagram shows the basic chemical logic of the deprotection step.
Key Experimental Protocols
Protocol 1: Post-Purification Detritylation in Solution
This protocol is used to remove the 5'-DMT group from an oligonucleotide that has been purified using a DMT-on method.
Materials:
-
Dried, purified DMT-on oligonucleotide.
-
80% acetic acid in water (v/v).[4]
-
95% Ethanol.
-
Nuclease-free water or buffer.
Procedure:
-
Dissolve the dried DMT-on oligonucleotide pellet in 200-500 µL of 80% acetic acid.[4]
-
Incubate the solution at room temperature for 20-30 minutes.[2][4] Note: The solution will not turn orange because the aqueous environment leads to the formation of colorless tritanol.[2][4]
-
Quench the reaction by adding an equal volume of 95% ethanol.[2][4]
-
Precipitate the oligonucleotide by chilling the sample at -20°C for at least 30 minutes, followed by centrifugation at high speed to pellet the oligonucleotide.[1]
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.[1]
-
Dry the oligonucleotide pellet under vacuum.[1]
-
Resuspend the final, fully deprotected oligonucleotide in an appropriate buffer or nuclease-free water.[1]
Protocol 2: Analytical RP-HPLC for Deprotection Analysis
This protocol provides a general framework for analyzing the completeness of a deprotection reaction. Specifics such as gradient and column choice may need optimization.
Materials:
-
Crude or purified oligonucleotide sample.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Buffer B: Acetonitrile (ACN).
Procedure:
-
Sample Preparation : Dilute a small aliquot of the oligonucleotide solution in an appropriate starting buffer (e.g., 95% Buffer A, 5% Buffer B).
-
Injection : Inject the sample onto the equilibrated C18 column.
-
Elution : Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 50% Buffer B over 30 minutes) to elute the oligonucleotide.
-
Detection : Monitor the column effluent at 260 nm.
-
Analysis :
-
A successful, complete deprotection will show a single major peak for the "DMT-off" product.
-
Incomplete deprotection will show an additional, later-eluting peak corresponding to the "DMT-on" species.[1] The relative area of the two peaks can be used to estimate the efficiency of the deprotection reaction.
-
| Species | Expected Retention | Rationale |
| DMT-off Oligo | Earlier Elution Peak | More polar, interacts less strongly with the C18 stationary phase. |
| DMT-on Oligo | Later Elution Peak | The highly hydrophobic DMT group causes strong retention on the column.[1] |
| Failure Sequences | Typically Elute Earlier | Shorter, uncapped sequences are more polar than the full-length product. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Common side reactions with 4,4'-Dimethoxytrityl chloride and how to avoid them
Welcome to the technical support center for 4,4'-Dimethoxytrityl chloride (DMT-Cl). This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DMT-Cl in organic synthesis, with a focus on common side reactions and strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DMT protection reaction is incomplete or has a very low yield. What are the common causes?
An incomplete or low-yield reaction is the most frequent issue encountered. The primary culprits are typically the presence of moisture and the quality of the DMT-Cl reagent itself.[1]
-
Moisture Contamination : DMT-Cl is highly sensitive to moisture and can readily hydrolyze to form 4,4'-dimethoxytrityl alcohol (DMTOH).[1] DMTOH is unreactive and will not protect the hydroxyl group, thereby reducing the yield. Ensure all glassware is flame- or oven-dried, and all solvents (like pyridine (B92270) and dichloromethane) and reagents are anhydrous.[1][2] It is recommended to dry the substrate by co-evaporation with anhydrous pyridine before starting the reaction.[1]
-
Degraded DMT-Cl Reagent : If the DMT-Cl has been improperly stored or is old, it may have already partially hydrolyzed to DMTOH.[1] This contamination with the unreactive alcohol species will directly lead to lower yields. The purity of a new DMT-Cl reagent should be at least 97-98%.[3]
-
Insufficient Reagent : While a slight excess is recommended (e.g., 1.05 equivalents), a large deficit will naturally lead to an incomplete reaction.[1][2]
Q2: How can I check the quality of my DMT-Cl and regenerate it if necessary?
You can assess the purity of your DMT-Cl reagent using Thin-Layer Chromatography (TLC).[1] The presence of a spot corresponding to DMTOH indicates hydrolysis.
If your DMT-Cl is partially hydrolyzed, it is possible to regenerate it. A common lab procedure involves heating the contaminated DMT-Cl with acetyl chloride to convert the DMTOH back to active DMT-Cl.[1] (See Experimental Protocols section for a detailed method). For best results, always store DMT-Cl in a cool (<4°C), dark, and dry environment, preferably under an inert atmosphere.[1][3]
Q3: I am observing degradation of my oligonucleotide during the DMT deprotection (detritylation) step. What is this side reaction and how can I prevent it?
This degradation is likely due to depurination , an acid-catalyzed side reaction that is a major concern during the removal of the DMT group in oligonucleotide synthesis.[4][5]
-
Mechanism : The acidic conditions required to cleave the 5'-ether linkage can also lead to the hydrolysis of the N-glycosidic bond of purine (B94841) bases (adenine and guanine), cleaving them from the sugar-phosphate backbone.[4] Single-stranded DNA, as produced during synthesis, is significantly more susceptible to depurination than double-stranded DNA.[4]
-
Prevention : The key is to use mild acidic conditions that are strong enough to remove the DMT group efficiently but not so harsh as to cause significant depurination.[6][7]
-
Acid Choice : Use weaker acids or lower concentrations. For example, 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane (B109758) is commonly used.[5] Acetic acid can also be used for an even milder, albeit slower, reaction.[5]
-
Controlled Exposure : Minimize the reaction time to what is necessary for complete detritylation.[5] Monitor the reaction closely. The release of the orange-colored DMT cation can be monitored spectrophotometrically (at ~495 nm) to determine reaction completion.[8]
-
Temperature : Perform the reaction at room temperature, as elevated temperatures can increase the rate of depurination.[5]
-
Q4: Can the solvent cause side reactions with my reagents?
Yes, certain solvents can participate in side reactions. While dichloromethane (DCM) is a common solvent for DMT-Cl reactions, prolonged exposure of N,N-Dimethyltryptamine (a structurally related compound) to DCM has been shown to cause a slow SN2 reaction, forming an N-chloromethyl byproduct.[9] While this specific reaction is for a different molecule, it highlights the potential reactivity of chlorinated solvents. To minimize this risk, it is advisable to limit reaction and storage times in DCM and to concentrate fractions promptly after chromatography.[9]
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Promoting Conditions | Prevention & Avoidance Strategies | Expected Outcome |
| Hydrolysis of DMT-Cl | Presence of moisture in reagents, solvents, or glassware.[1] | Use flame-dried glassware; use anhydrous solvents and reagents; store DMT-Cl in a cool, dry, dark place.[1][2] | High yield (>90%) of the desired protected product.[1] |
| Depurination | Harsh acidic conditions (high acid concentration, strong acids) during DMT group removal.[4][5] | Use mild acids (e.g., 3% DCA/TCA); minimize acid exposure time; maintain room temperature.[5] | Minimized chain degradation and preservation of oligonucleotide integrity. |
| Incomplete Reaction | Insufficient DMT-Cl; hydrolyzed/impure DMT-Cl reagent.[1] | Use a slight excess (1.05 eq.) of high-purity DMT-Cl; dry substrate thoroughly before reaction.[1][2] | Complete consumption of starting material. |
| Sulfonation | (In phosphotriester oligonucleotide synthesis) Use of highly reactive condensing agents with nucleoside alkyl phosphodiesters.[10][11] | Use aryl groups instead of alkyl groups in the phosphodiester starting material.[11] | Sulfonation side reaction is practically eliminated.[11] |
Key Experimental Protocols
Protocol 1: General Protection of a Primary Hydroxyl Group
This protocol describes a general method for the selective protection of a primary hydroxyl group (e.g., the 5'-OH of a nucleoside) using DMT-Cl.
-
Preparation : Dry the hydroxyl-containing substrate (1.0 eq.) by co-evaporation with anhydrous pyridine (3x).
-
Dissolution : Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).
-
Reaction : Add this compound (1.05 eq.) to the solution. Stir the reaction at room temperature.[1][2]
-
Monitoring : Monitor the reaction progress by TLC (e.g., in 1:9 Methanol:DCM). The reaction is typically complete within 2-4 hours for a primary hydroxyl.[1]
-
Quenching : Upon completion, quench the reaction by adding a small amount of methanol.
-
Workup : Remove pyridine under reduced pressure. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and a saturated aqueous sodium bicarbonate solution.[2][12] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Regeneration of Hydrolyzed DMT-Cl
This protocol can be used to regenerate active DMT-Cl from a reagent that has been partially hydrolyzed to DMTOH.[1]
-
Reaction Setup : In a flame-dried flask under an inert atmosphere, add the hydrolyzed DMT-Cl reagent.
-
Reagent Addition : Add acetyl chloride (Ac-Cl, ~5 eq.) to the flask.
-
Heating : Heat the mixture at 60-80°C for 3-4 hours.
-
Solvent Removal : Evaporate the excess acetyl chloride and solvent under reduced pressure.
-
Azeotropic Removal : Co-evaporate the residue with anhydrous toluene (B28343) (2x) to remove any remaining traces of volatile impurities.
-
Drying : Dry the resulting solid on a high-vacuum pump. The regenerated DMT-Cl can be used directly or recrystallized from a suitable solvent system like toluene-hexane.[1]
Protocol 3: Post-Purification Detritylation of an Oligonucleotide
This protocol is for removing the 5'-DMT group from a purified "DMT-on" oligonucleotide in solution.
-
Dissolution : Dissolve the lyophilized DMT-on oligonucleotide in an appropriate aqueous buffer or water.
-
Acidification : Add an equal volume of an 80% aqueous acetic acid solution. Alternatively, for faster cleavage, use a solution of 3% TCA or 3% DCA in water.[5]
-
Incubation : Let the reaction stand at room temperature. The required time can range from a few minutes (with TCA/DCA) to 1-2 hours (with acetic acid). The solution will turn a distinct orange color.
-
Monitoring : Monitor for completion by reverse-phase HPLC.
-
Neutralization/Desalting : Once the reaction is complete, neutralize the acid if necessary and desalt the oligonucleotide using a suitable method like ethanol (B145695) precipitation or a size-exclusion column to obtain the final, deprotected product.
Visual Guides
Caption: Troubleshooting workflow for common issues in DMT-Cl reactions.
This guide is intended to provide general advice. Specific reaction conditions may need to be optimized for your particular substrate and experimental setup. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. phenomenex.com [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 40615-36-9 | Benchchem [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The case of sulfonation in the chemical synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The case of sulfonation in the chemical synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing DMT Protection Reactions
Welcome to the technical support center for optimizing 4,4'-dimethoxytrityl (DMT) protection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring high-yield synthesis of DMT-protected molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the DMT protection of hydroxyl groups, particularly the 5'-OH of nucleosides.
Problem 1: Low or No Yield of DMT-Protected Product
Q: My DMT protection reaction is resulting in a low yield or failing completely. What are the potential causes and how can I resolve this?
A: Low or no yield in a DMT protection reaction is a common issue that can often be traced back to several key factors related to reagents and reaction conditions.
-
Cause 1: Inactive DMT-Cl Reagent. [1][2]
-
Issue: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is highly sensitive to moisture and can hydrolyze to the unreactive DMT-OH (dimethoxytrityl alcohol).[1][2]
-
Solution:
-
Always use a fresh bottle of high-purity DMT-Cl stored under anhydrous conditions.[1][2]
-
If you suspect your DMT-Cl has degraded, it can be reactivated by heating with acetyl chloride (Ac-Cl) followed by co-evaporation with toluene (B28343) and drying under high vacuum.[2]
-
-
-
Cause 2: Presence of Moisture. [2]
-
Issue: Water in the reaction mixture will react with DMT-Cl, consuming the reagent and reducing the yield of the desired product.
-
Solution:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents, such as anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM).[3][4] Consider using molecular sieves to further dry your solvents.[5]
-
Dry the starting material (e.g., nucleoside) by co-evaporation with anhydrous pyridine multiple times before the reaction.[2]
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Issue: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction's success.
-
Solution:
-
Base: Pyridine is commonly used as both a solvent and a base.[3][7] For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or DBU may be beneficial.[1][8]
-
Stoichiometry: A slight excess of DMT-Cl (e.g., 1.05-1.2 equivalents) is typically used to drive the reaction to completion.[2][4][7]
-
Temperature: The reaction is usually performed at room temperature.[3][6] In some cases, a slight increase in temperature may improve the rate, but be cautious as it can also lead to the formation of byproducts.[1]
-
-
Problem 2: Formation of Byproducts
Q: My reaction is producing significant amounts of byproducts, such as the 3',5'-bis-DMT product or other impurities. How can I minimize their formation?
A: The formation of byproducts is often a result of reaction conditions that are too harsh or not selective enough.
-
Cause 1: Over-reaction Leading to Bis-DMT Product. [7][9]
-
Issue: When protecting nucleosides, using a large excess of DMT-Cl or prolonged reaction times can lead to the protection of the secondary 3'-hydroxyl group in addition to the primary 5'-hydroxyl group.[7][9]
-
Solution:
-
Carefully control the stoichiometry of DMT-Cl, using only a slight excess (e.g., 1.1 equivalents).[1]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.[3]
-
Running the reaction at a lower temperature can improve selectivity for the primary hydroxyl group.
-
-
-
Cause 2: Hydrolysis of DMT-Cl.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my DMT-protected product from unreacted starting material and byproducts. What are the recommended purification strategies?
A: Purification of DMT-protected compounds can be achieved through several methods, with the choice depending on the scale of the reaction and the nature of the impurities.
-
Method 1: Silica (B1680970) Gel Column Chromatography. [3][10]
-
Description: This is the most common method for purifying DMT-protected nucleosides and other small molecules. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically used.[3]
-
Tip: To prevent the acidic nature of silica gel from cleaving the DMT group, the silica can be pre-treated with a base, such as triethylamine (B128534) or by including a small percentage of pyridine in the eluent.[10]
-
-
Method 2: Chromatography-Free Purification. [6][11]
-
Description: For certain DMT-protected nucleosides, such as thymidine (B127349) and uridine (B1682114) derivatives, purification can be achieved through a series of extractions.[7] This method takes advantage of the acidic N-H proton on the nucleobase.
-
Procedure: The crude reaction mixture is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate).[6][7] The desired 5'-O-DMT product can be extracted into the basic aqueous phase, leaving non-polar byproducts like the bis-DMT product in the organic layer. The aqueous layer is then acidified, and the product is back-extracted into a fresh organic layer.[7]
-
-
Method 3: Reversed-Phase HPLC. [12]
-
Description: For oligonucleotides, "trityl-on" purification using reversed-phase HPLC is highly effective. The hydrophobic DMT group causes the full-length product to be retained on the column longer than the "trityl-off" failure sequences.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 5'-hydroxyl group preferentially protected over the 3'-hydroxyl group in nucleosides?
A1: The selectivity for the 5'-hydroxyl group is primarily due to steric hindrance. The DMT group is very bulky, and the primary 5'-hydroxyl is more sterically accessible than the secondary 3'-hydroxyl group.[9] While the reaction is highly selective, it is not completely specific, and under forcing conditions, the 3'-hydroxyl can also be protected.[9]
Q2: What is the orange color I see during the deprotection of the DMT group?
A2: The bright orange color is characteristic of the dimethoxytrityl cation (DMT+) that is formed upon cleavage of the DMT group in an acidic solution.[13][14] The intensity of this color can be measured spectrophotometrically at around 495 nm to monitor the efficiency of coupling reactions in automated oligonucleotide synthesis.[15][16]
Q3: How can I monitor the progress of my DMT protection reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[3] The DMT-protected product is significantly more non-polar (higher Rf value) than the starting nucleoside. A suitable solvent system for TLC is a mixture of methanol (B129727) and dichloromethane (e.g., 1:9 or 1:19 v/v).[2]
Q4: What are the best practices for storing DMT-Cl?
A4: DMT-Cl should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., < 4°C) and protected from light and moisture to prevent degradation.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and parameters for DMT protection and deprotection reactions.
Table 1: Typical Reaction Conditions for 5'-O-DMT Protection of Thymidine
| Parameter | Condition | Reference |
| Substrate | Thymidine | [3][4] |
| Reagent | This compound (DMT-Cl) | [3][4] |
| Equivalents of DMT-Cl | 1.1 - 1.2 | [3] |
| Solvent/Base | Anhydrous Pyridine | [3][4] |
| Temperature | Room Temperature | [3][6] |
| Reaction Time | 2 - 4 hours | [4] |
| Monitoring | Thin Layer Chromatography (TLC) | [3] |
Table 2: Common Reagents for DMT Group Removal (Deprotection)
| Reagent | Solvent | Conditions | Application | Reference |
| Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | 3% solution, rapid at room temp | Automated oligonucleotide synthesis | [3][15] |
| Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 3% solution, rapid at room temp | Automated oligonucleotide synthesis | [3][4] |
| Acetic Acid | Water | 80% solution, room temp for 15-30 min | Manual deprotection of oligonucleotides | [17][18] |
| Acetic Acid (mild) | Aqueous Buffer (pH 5.0) | 40°C for 1 hour | Mild deprotection of sensitive molecules | [19] |
Detailed Experimental Protocols
Protocol 1: General Procedure for 5'-O-DMT Protection of a Nucleoside (e.g., Thymidine)
Materials:
-
Thymidine
-
This compound (DMT-Cl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dry the thymidine (1 equivalent) by co-evaporation with anhydrous pyridine (2-3 times) in a round-bottom flask.
-
Dissolve the dried thymidine in anhydrous pyridine under an inert atmosphere (argon or nitrogen).
-
Add DMT-Cl (1.1 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.[3]
-
Monitor the reaction progress by TLC (e.g., 5-10% methanol in DCM). The reaction is typically complete within 2-4 hours.[4]
-
Once the starting material is consumed, quench the reaction by adding a small amount of cold methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the 5'-O-DMT-thymidine as a white foam.[3]
Visualizations
Caption: Experimental workflow for DMT protection of a nucleoside.
Caption: Troubleshooting logic for low reaction yield in DMT protection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new C-5-triazolyl-functionalized thymidine analogs and their ability to engage in aromatic stacking in DNA:DNA and DNA:RNA duplexes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00609D [pubs.rsc.org]
- 11. Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. atdbio.com [atdbio.com]
- 14. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 15. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oligonucleotide Synthesis with High-Purity DMT-Cl
Welcome to our technical support center dedicated to addressing the critical role of 4,4'-Dimethoxytrityl chloride (DMT-Cl) purity in oligonucleotide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-efficiency synthesis of high-quality oligonucleotides.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis that can significantly impact the yield of the desired full-length product. This guide provides a systematic approach to diagnosing and resolving problems related to low coupling efficiency, with a focus on the quality of DMT-Cl and other reagents.
Q1: What are the initial signs of low coupling efficiency during oligonucleotide synthesis?
The primary indicator of low coupling efficiency is a significant or progressive drop in the absorbance reading during the trityl monitoring step.[1][2] The trityl cation, which is cleaved from the 5'-hydroxyl group of the growing oligonucleotide chain at the beginning of each cycle, has a characteristic orange color and a strong absorbance at approximately 495 nm.[2] A consistent and strong signal indicates successful coupling in the previous step, while a weak or decreasing signal suggests a coupling failure.[1][2]
Q2: My trityl monitor shows a drop in signal. What are the most common causes related to reagents?
The most frequent causes of low coupling efficiency are related to the quality and handling of the reagents. The primary culprits include:
-
Moisture in Reagents: The presence of water is highly detrimental to oligonucleotide synthesis.[3] Water can hydrolyze the phosphoramidite (B1245037) monomers and react with the activated amidites, preventing them from coupling to the growing oligonucleotide chain.[3] Ensure that all solvents, especially acetonitrile (B52724), are anhydrous (ideally <30 ppm water).[1]
-
Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. If they have been improperly stored or are past their expiration date, they may not couple efficiently.
-
Impure DMT-Cl: The purity of the DMT-Cl used to synthesize the phosphoramidites is crucial. The presence of impurities, such as 4,4'-dimethoxytritanol (DMT-OH), can lead to the production of lower quality phosphoramidites that exhibit reduced coupling efficiency.[4]
Q3: How does the purity of the initial DMT-Cl impact the synthesis process?
DMT-Cl is a key raw material used in the synthesis of nucleoside phosphoramidites. The purity of DMT-Cl directly affects the quality of these building blocks and, consequently, the efficiency of the entire oligonucleotide synthesis. Impurities in the DMT-Cl can lead to:
-
Lower Phosphoramidite Purity: Impurities in the DMT-Cl can be carried through the phosphoramidite manufacturing process, resulting in a final product with lower purity.
-
Formation of Reactive Impurities: Some impurities in DMT-Cl may be reactive and can be incorporated into the phosphoramidites, leading to the formation of undesired side products during oligonucleotide synthesis.
-
Reduced Coupling Efficiency: The presence of impurities can lower the concentration of active phosphoramidite, leading to incomplete coupling and the formation of n-1 shortmers.
Q4: I suspect an issue with my reagents. What is a logical workflow for troubleshooting?
When faced with low coupling efficiency, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the problem.
Frequently Asked Questions (FAQs)
Q5: What is a typical specification for high-purity DMT-Cl?
High-purity DMT-Cl suitable for oligonucleotide synthesis should generally have a purity of ≥98% as determined by HPLC.[5] For demanding applications, such as the synthesis of therapeutic oligonucleotides, a purity of ≥99% is often required.
Q6: What is the impact of 4,4'-dimethoxytritanol (DMT-OH) as an impurity in DMT-Cl?
DMT-OH is a common impurity in DMT-Cl that can arise from hydrolysis. During the synthesis of phosphoramidites, DMT-OH does not react to protect the 5'-hydroxyl group of the nucleoside. This leads to a lower yield of the desired DMT-protected nucleoside and can result in the presence of unprotected nucleosides. If these unprotected nucleosides are carried into the phosphitylation step, they can lead to the formation of impurities that may compromise the subsequent oligonucleotide synthesis.
Q7: How does coupling efficiency affect the final yield of the full-length oligonucleotide?
The effect of coupling efficiency on the final yield of the full-length product is cumulative and becomes more significant as the length of the oligonucleotide increases.[6] Even a small decrease in the average coupling efficiency per step can lead to a substantial reduction in the overall yield.[6]
Q8: Can I still get some full-length product with a lower coupling efficiency?
Yes, but the yield will be significantly reduced, and the crude product will contain a higher proportion of shorter, "n-1" failure sequences. This makes the purification of the desired full-length oligonucleotide more challenging and costly.
Data Presentation
The purity of DMT-Cl has a direct, albeit complex, impact on the overall efficiency and outcome of oligonucleotide synthesis. While a precise quantitative correlation is dependent on multiple experimental factors, the following table summarizes the expected impact of different DMT-Cl purity levels.
| DMT-Cl Purity Level | Expected Impact on Oligonucleotide Synthesis |
| > 99% | Optimal Performance: Leads to high-quality phosphoramidites, resulting in high coupling efficiencies (>99%), minimal side reactions, and a higher yield of the full-length oligonucleotide. This purity level is recommended for the synthesis of long or therapeutic oligonucleotides. |
| 98% - 99% | Good Performance: Generally acceptable for routine synthesis of standard oligonucleotides. May result in slightly lower coupling efficiencies and a minor increase in failure sequences compared to >99% pure material.[5] |
| < 98% | Potential for Issues: Increased risk of lower coupling efficiencies, leading to a significant decrease in the yield of full-length product and a higher proportion of n-1 sequences. May introduce problematic impurities that can be difficult to remove during purification. |
The following table illustrates the theoretical yield of full-length oligonucleotide based on the average coupling efficiency for different oligonucleotide lengths. This highlights the critical importance of maintaining a high coupling efficiency.
| Oligo Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68% | 83% | 91% |
| 40 | 45% | 68% | 82% |
| 60 | 30% | 55% | 74% |
| 80 | 20% | 45% | 67% |
| 100 | 14% | 37% | 61% |
| Data adapted from publicly available resources.[6] |
Experimental Protocols
Protocol 1: Assessment of DMT-Cl Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a DMT-Cl sample by reversed-phase HPLC with UV detection.
Methodology:
-
Instrumentation and Consumables:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
High-purity DMT-Cl reference standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DMT-Cl sample and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Prepare a similar solution of the DMT-Cl reference standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
30-35 min: 50% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms for both the sample and the reference standard.
-
Calculate the purity of the DMT-Cl sample by comparing the peak area of the main component to the total peak area of all components.
-
Protocol 2: Monitoring Coupling Efficiency by Trityl Cation Assay
Objective: To monitor the stepwise coupling efficiency during automated solid-phase oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup:
-
Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector capable of measuring absorbance at approximately 495 nm.
-
-
Synthesis Initiation:
-
Begin the desired oligonucleotide synthesis program on the automated synthesizer.
-
-
Detritylation Step and Data Collection:
-
During each detritylation step, the acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the growing chain.
-
The liberated orange-colored DMT cation is passed through the in-line detector.
-
The synthesizer's software records the absorbance of the DMT cation for each cycle.[1]
-
-
Data Analysis:
-
A consistent and high absorbance reading for each cycle indicates a high and uniform coupling efficiency.[1]
-
A sudden or significant decrease in the absorbance reading suggests a failure in the preceding coupling step.[1]
-
The stepwise coupling efficiency can be calculated by the synthesizer software by comparing the absorbance of a given cycle to that of the previous cycle.
-
Visualizations
References
Preventing depurination during the detritylation step
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent depurination during the critical detritylation step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem during oligonucleotide synthesis?
A: Depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the deoxyribose sugar is broken, leading to the loss of the purine base and the formation of an apurinic (AP) site.[1] This is particularly problematic during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) protecting group, a process known as detritylation. The acidic conditions required for detritylation can inadvertently cause depurination. These apurinic sites are unstable and can lead to cleavage of the oligonucleotide chain during the final basic deprotection step. This reduces the yield of the full-length oligonucleotide and complicates downstream purification.[2][3]
Q2: Which factors influence the rate of depurination?
A: Several factors can influence the rate of depurination during the detritylation step:
-
Acid Strength: Stronger acids like Trichloroacetic Acid (TCA) lead to a higher rate of depurination compared to milder acids like Dichloroacetic Acid (DCA).[4][5]
-
Acid Concentration: Higher concentrations of the deblocking acid can increase the rate of depurination.[4][6]
-
Exposure Time: Prolonged exposure of the oligonucleotide to acidic conditions significantly increases the likelihood of depurination.[2]
-
Temperature: Elevated temperatures can accelerate the rate of depurination.[7]
-
Oligonucleotide Sequence: Purine-rich sequences, especially those containing poly-adenosine tracts, are more susceptible to depurination.[2] The N6-benzoyl-protected deoxyadenosine (B7792050) is particularly labile under acidic conditions.[2][4]
Q3: What are the visual or analytical indicators of significant depurination?
A: Significant depurination during synthesis can be identified through several analytical methods:
-
HPLC Analysis: The appearance of multiple shorter fragments alongside the full-length product in the chromatogram is a strong indicator of depurination and subsequent chain cleavage.
-
Gel Electrophoresis (e.g., PAGE): Similar to HPLC, the presence of a ladder of shorter oligonucleotide fragments suggests degradation, which can be a consequence of depurination.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the masses of the truncated species, confirming chain cleavage at apurinic sites.
Q4: How do Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) compare for detritylation?
A: TCA is a stronger acid (pKa ≈ 0.7) than DCA (pKa ≈ 1.5).[4][5] Consequently, TCA removes the DMT group much faster than DCA. However, this increased reactivity also leads to a significantly higher rate of depurination. DCA, being a milder acid, provides a more controlled detritylation with a lower risk of depurination, making it the preferred choice for the synthesis of long oligonucleotides or sequences containing sensitive modified nucleosides.[3][5]
Troubleshooting Guide: Depurination During Detritylation
This guide provides a systematic approach to troubleshooting and minimizing depurination.
Issue: Low yield of full-length oligonucleotide and presence of shorter fragments.
This is a classic symptom of depurination followed by chain cleavage. Follow these steps to diagnose and resolve the issue:
Step 1: Review Your Detritylation Reagent and Conditions.
-
Action: If you are using TCA, consider switching to DCA.[3][5]
-
Rationale: DCA is a milder acid and has been shown to cause significantly less depurination than TCA. While detritylation times may need to be slightly longer with DCA, the trade-off is often a substantial increase in the yield of the full-length product.[5]
Step 2: Optimize the Detritylation Time.
-
Action: Reduce the acid exposure time to the minimum required for complete detritylation.
-
Rationale: The extent of depurination is directly related to the duration of acid treatment.[2] Modern DNA synthesizers with efficient fluidics can often achieve complete detritylation in a shorter time than standard protocols might suggest. It is recommended to perform a time course experiment to determine the optimal detritylation time for your specific synthesizer and scale.
Step 3: Adjust the Acid Concentration.
-
Action: If using a high concentration of acid, try reducing it.
-
Rationale: While a higher acid concentration can speed up detritylation, it also accelerates depurination.[4][6] Finding the lowest effective concentration is key to minimizing side reactions.
Step 4: Consider a Modified Detritylation Protocol for Sensitive Sequences.
-
Action: For particularly purine-rich or long oligonucleotides, implement a milder detritylation protocol.
-
Rationale: Some sequences are inherently more prone to depurination. A milder, solution-phase detritylation after synthesis and purification can be beneficial.
Quantitative Data Summary
The following tables summarize the kinetic data on depurination rates under different acidic conditions.
Table 1: Comparison of Depurination Half-Times for N-benzoyl-5'-DMT-dA-CPG
| Deblock Reagent | Depurination Half-Time (t½) in hours | Relative Rate of Depurination |
| 3% DCA in Dichloromethane | ~1.3 | 1x (Baseline) |
| 15% DCA in Dichloromethane | ~0.43 | ~3x faster than 3% DCA |
| 3% TCA in Dichloromethane | ~0.33 | ~4x faster than 3% DCA |
Data sourced from Septak, M. (1996). Nucleic Acids Research, 24(15), 3053–3058.[4]
Table 2: Depurination Half-Times for Adenosine vs. Guanosine with 3% DCA
| Nucleoside | Depurination Half-Time (t½) in hours |
| Deoxyadenosine (dA) | ~1.3 |
| Deoxyguanosine (dG) | ~6.5 - 7.8 |
Data indicates that deoxyadenosine is approximately 5-6 times more susceptible to depurination than deoxyguanosine under these conditions. Sourced from Septak, M. (1996). Nucleic Acids Research, 24(15), 3053–3058.[4]
Experimental Protocols
Protocol 1: Standard Solid-Phase Detritylation with Dichloroacetic Acid (DCA)
This protocol is a general guideline for the detritylation step within an automated solid-phase oligonucleotide synthesis cycle.
Reagents:
-
Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Washing Solution: Anhydrous acetonitrile (B52724).
Procedure (within the automated synthesizer cycle):
-
Pre-Wash: Wash the solid support-bound oligonucleotide with anhydrous acetonitrile to remove any residual moisture or reagents from the previous step.
-
Detritylation: Deliver the 3% DCA in DCM solution to the synthesis column and allow it to react for the optimized time (typically 60-120 seconds). The appearance of an orange color indicates the release of the DMT cation.
-
Post-Wash: Thoroughly wash the solid support with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation. The column is now ready for the coupling step of the next nucleotide.
Protocol 2: Mild Solution-Phase Detritylation
This protocol is designed for the detritylation of purified, DMT-on oligonucleotides, particularly those that are sensitive to acid.
Reagents:
-
Buffer: 50 mM Triethylammonium Acetate (TEAA), pH adjusted to 4.5 - 5.0 with dilute acetic acid.
-
Purified, lyophilized DMT-on oligonucleotide.
Procedure:
-
Dissolution: Dissolve the dried DMT-on oligonucleotide in the 50 mM TEAA buffer.
-
Incubation: Incubate the solution at 40°C.
-
Monitoring: Monitor the progress of the detritylation by reverse-phase HPLC until the DMT group is completely removed. This typically takes 30-60 minutes.
-
Lyophilization: Once the reaction is complete, freeze and lyophilize the sample to remove the buffer. The resulting oligonucleotide is detritylated and ready for further use.
Visualizations
Caption: Detritylation and the competing depurination side reaction.
Caption: Troubleshooting workflow for depurination issues.
References
Stability and proper storage conditions for 4,4'-Dimethoxytrityl chloride
This technical support guide is intended for researchers, scientists, and drug development professionals using 4,4'-Dimethoxytrityl chloride (DMT-Cl). It provides essential information on the stability and proper storage of DMT-Cl, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is stable under neutral and basic conditions, which makes it a robust protecting group for hydroxyl functions in many synthetic applications.[1] However, it exhibits significant lability under mild acidic conditions, a characteristic that is crucial for its removal (deprotection) in multi-step syntheses like oligonucleotide synthesis.[1] DMT-Cl is also highly sensitive to moisture and can hydrolyze to 4,4'-dimethoxytrityl alcohol (DMT-OH).[2][3] Decomposition can also be induced by heat, with degradation occurring at temperatures above 150 °C.
Q2: What are the recommended storage conditions for DMT-Cl?
A2: To ensure its stability and reactivity, DMT-Cl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from moisture and light.[2] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended. While some suppliers suggest room temperature storage, others recommend refrigeration at 2-8°C.[4] Always refer to the supplier's specific recommendations.
Q3: What are the primary decomposition products of DMT-Cl?
A3: The primary decomposition product of DMT-Cl upon exposure to moisture is 4,4'-dimethoxytrityl alcohol (DMT-OH). In the event of a fire, hazardous decomposition products can include carbon oxides and hydrogen chloride gas.
Q4: How does the stability of DMT-Cl compare to other trityl protecting groups?
A4: The two methoxy (B1213986) groups on the DMT-Cl molecule significantly enhance the stability of the corresponding trityl cation. This makes the DMT group more acid-labile and thus, easier to remove than the monomethoxytrityl (MMT) and trityl (Tr) groups. The relative rate of acidic hydrolysis is significantly faster for DMT as compared to MMT and Tr.[5]
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation/Observation |
| Chemical Stability | Neutral and Basic pH | Stable[1] |
| Mild Acidic pH | Labile, readily cleaved[1] | |
| Storage Temperature | General | Cool, dry, well-ventilated area[2] |
| Recommended | 2-8°C or Room Temperature (refer to supplier)[4] | |
| Moisture/Humidity | High Sensitivity | Store in a tightly sealed container under an inert atmosphere[3] |
| Light Exposure | Sensitivity | Protect from light[2] |
| Thermal Stability | High Temperatures | Decomposition occurs above 150°C |
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in a 5'-Hydroxyl Protection Experiment
-
Possible Cause 1: Presence of moisture in the reaction.
-
Verification: Review the experimental setup to ensure all glassware was properly dried and anhydrous solvents were used.
-
Solution: Dry the nucleoside starting material by co-evaporation with anhydrous pyridine (B92270) three times before the reaction.[2] Ensure all solvents are freshly dried and transferred under an inert atmosphere.
-
-
Possible Cause 2: Partially hydrolyzed DMT-Cl.
-
Verification: The purity of the DMT-Cl can be checked by TLC or HPLC. The presence of a spot corresponding to DMT-OH indicates hydrolysis.
-
Solution: Use a fresh bottle of DMT-Cl or regenerate the existing supply. (See Experimental Protocol 2).
-
-
Possible Cause 3: Insufficient amount of DMT-Cl.
-
Verification: Check the stoichiometry of the reaction.
-
Solution: For a primary 5'-hydroxyl group, using a slight excess (e.g., 1.05 equivalents) of DMT-Cl is often sufficient for the reaction to complete within a couple of hours.[2]
-
Experimental Protocols
Protocol 1: General Procedure for the 5'-Hydroxyl Protection of a Nucleoside
This protocol describes a general method for the protection of a primary 5'-hydroxyl group of a nucleoside using DMT-Cl.
-
Preparation of the Nucleoside: Dry the nucleoside (1.0 mmol) by co-evaporation with anhydrous pyridine (2.0 mL x 2) and then dry in vacuo for at least 30 minutes.
-
Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine (4.1 mL) under a nitrogen or argon atmosphere.
-
Addition of DMT-Cl: To the stirred solution, add this compound (1.2 mmol, 0.41 g).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1). The reaction is typically complete within 2-5 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (10 mL). Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL) and then with brine (10 mL x 2).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica (B1680970) gel column chromatography. To prevent degradation of the product on the column, it is recommended to use a solvent system containing a small amount of triethylamine (B128534) (e.g., 2% Et3N in a hexane/ethyl acetate mixture).
Protocol 2: Regeneration of this compound from DMT-OH
This protocol can be used to regenerate active DMT-Cl from its hydrolyzed form, DMT-OH.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the DMT-Cl suspected of being hydrolyzed in a suitable solvent.
-
Addition of Acetyl Chloride: Add 5 equivalents of acetyl chloride (Ac-Cl) to the suspension.[2]
-
Heating: Heat the reaction mixture to 60-80°C for 3-4 hours.[2]
-
Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.[2]
-
Azeotropic Removal of Acetic Acid: Co-evaporate the residue with toluene (B28343) two times to remove any remaining acetic acid.[2]
-
Drying: Dry the resulting solid on a high vacuum pump.[2]
-
Recrystallization (Optional): For higher purity, the regenerated DMT-Cl can be recrystallized from a toluene-hexane mixture.[2]
Visual Guides
Caption: Workflow for 5'-Hydroxyl Protection using DMT-Cl.
Caption: Troubleshooting Logic for Low Yield Reactions.
References
Technical Support Center: Purification of DMT-Protected Nucleosides
Welcome to the Technical Support Center for the purification of DMT-protected nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of these essential compounds in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of DMT-protected nucleosides?
A1: The most common impurities include:
-
Failure sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling during synthesis.[1][]
-
Depurinated species: Exposure to acidic conditions can cause the removal of purine (B94841) bases (A and G).[1][3]
-
Byproducts of the DMT protection reaction: These can include the 3',5'-bis-DMT product and unreacted nucleosides.[4]
-
Cleaved protecting groups: Remnants of protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Acrylonitrile adducts: Formed from the cyanoethyl protecting group of the phosphate, which can react with the nucleobases.[]
Q2: What is "DMT-on" purification and why is it commonly used?
A2: "DMT-on" purification is a widely used strategy, particularly in reversed-phase HPLC, that leverages the hydrophobicity of the 5'-dimethoxytrityl (DMT) group.[5][6] The full-length oligonucleotide product retains its 5'-DMT group, making it significantly more hydrophobic than the "DMT-off" failure sequences, which have been capped and do not have a 5'-DMT group.[6] This large difference in hydrophobicity allows for excellent separation of the desired product from the majority of impurities.[5][6]
Q3: How can I monitor the efficiency of the detritylation step during synthesis?
A3: The efficiency of each detritylation step can be monitored by quantifying the amount of the liberated DMT cation, which is bright orange and has a strong absorbance around 495 nm.[7][8] This "trityl assay" provides a real-time assessment of the stepwise coupling efficiency. Consistent and high trityl yields are indicative of a successful synthesis.[8]
Q4: What causes premature detritylation during synthesis and how can it be prevented?
A4: Premature detritylation is the unintended removal of the 5'-DMT group before the deblocking step, leading to the formation of deletion mutations. This can be caused by acidic impurities in the reagents or solvents. To prevent this, it is crucial to use high-purity, anhydrous reagents and solvents.[8]
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Purification
Symptoms:
-
Multiple peaks of significant size in the HPLC chromatogram of the purified product.
-
Mass spectrometry data shows the presence of multiple species besides the target molecule.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling during Synthesis | Verify the quality and freshness of phosphoramidites and activators. Ensure anhydrous conditions during synthesis. Optimize coupling time, especially for long or complex sequences.[9] |
| Incomplete Detritylation (Post-Purification) | Use fresh detritylation solution (e.g., 80% acetic acid). Ensure sufficient reaction time (typically 15-30 minutes at room temperature).[5] |
| Depurination | Minimize exposure to acidic conditions. Use milder acids for detritylation if possible.[1][3] |
| Co-elution of Impurities | Optimize the HPLC gradient to improve the resolution between the product and closely eluting impurities. Consider using a different purification method (e.g., ion-exchange HPLC) if co-elution persists. |
Issue 2: Peak Splitting or Tailing in Reversed-Phase HPLC
Symptoms:
-
The main product peak in the HPLC chromatogram is split, shouldered, or shows significant tailing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Issues | Check for a blocked column frit or a void in the stationary phase. Flush the column or replace it if necessary.[10] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[10] |
| Secondary Structures in the Oligonucleotide | Perform the HPLC purification at an elevated temperature (e.g., 55-60°C) to disrupt secondary structures.[11] |
| Ion-Pairing Reagent Issues | Verify the concentration and pH of the ion-pairing agent (e.g., TEAA). Inconsistent ion-pairing can lead to poor peak shape.[10] |
Data Presentation
Table 1: Comparison of Common Purification Methods for DMT-Protected Nucleosides
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Reversed-Phase HPLC (DMT-on) | >95 | 60-80 | High resolution, excellent for separating failure sequences.[11] | Can be time-consuming, requires a dedicated HPLC system. |
| Ion-Exchange HPLC | >95 | 50-70 | Excellent for resolving by length and for oligonucleotides with secondary structures.[11] | May not be ideal for separating hydrophobic impurities. |
| Solid-Phase Extraction (SPE) Cartridge | 80-90 | 70-90 | Fast, simple, and suitable for high-throughput applications.[11] | Lower resolution compared to HPLC. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >98 | 20-40 | Very high purity, ideal for applications requiring the highest quality product. | Low yield, labor-intensive.[11] |
Experimental Protocols
Protocol 1: "DMT-on" Reversed-Phase HPLC Purification
This protocol outlines a general procedure for the purification of DMT-protected oligonucleotides.
Materials:
-
Crude DMT-on oligonucleotide pellet
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (ACN)
-
Detritylation Solution: 80% Acetic acid in water
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B). Set the column temperature to 55-60°C. Monitor the elution at 260 nm.[11]
-
Injection and Elution: Inject the sample onto the column. Elute with a linear gradient of increasing Mobile Phase B. The DMT-on product, being more hydrophobic, will elute later than the DMT-off failure sequences.[5]
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation: Evaporate the collected fraction to dryness. Resuspend the pellet in the detritylation solution and incubate at room temperature for 15-30 minutes. A bright orange color indicates the release of the DMT cation.[5]
-
Final Desalting: Freeze and lyophilize the sample to remove the acetic acid. The resulting pellet is the purified, detritylated oligonucleotide.
Protocol 2: Silica (B1680970) Gel Flash Chromatography
This method is suitable for the purification of DMT-protected nucleoside monomers from reaction byproducts.
Materials:
-
Crude reaction mixture containing the DMT-protected nucleoside
-
Silica gel for flash chromatography
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane)[12]
-
Flash chromatography system or glass column
Methodology:
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluting solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. The DMT-protected nucleoside is generally less polar than the unprotected nucleoside and more polar than some non-polar byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified DMT-protected nucleoside.
Visualizations
Caption: Experimental workflow for DMT-on purification.
Caption: Troubleshooting logic for low product purity.
References
- 1. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. atdbio.com [atdbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the efficiency of the coupling reaction after detritylation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of the coupling reaction following detritylation in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal coupling efficiency, and how does it impact the final product?
A coupling efficiency of greater than 99% is generally considered acceptable for routine oligonucleotide synthesis. For the synthesis of long oligonucleotides (over 75 bases), it is crucial to maintain the highest possible coupling efficiency to obtain a reasonable yield of the full-length product.[1] The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. Even a small decrease in the average coupling efficiency can lead to a significant reduction in the final yield, particularly for longer sequences.[2]
Q2: How can I monitor coupling efficiency in real-time during synthesis?
The most common method for real-time monitoring of coupling efficiency is trityl monitoring.[1] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the phosphoramidite (B1245037), is cleaved at the beginning of each synthesis cycle. This releases a brightly colored trityl cation. The absorbance of this cation is measured, and a consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[1]
Q3: What are the primary causes of low coupling efficiency?
Low coupling efficiency can stem from several factors, including:
-
Presence of moisture: Water in the acetonitrile (B52724) (ACN) or other reagents is a primary cause of low coupling efficiency.[1]
-
Degraded reagents: Phosphoramidites and activators are sensitive to moisture and oxidation and can degrade over time.[1][3]
-
Suboptimal protocol: Incorrect coupling times, reagent concentrations, or the choice of activator can all negatively impact efficiency.[2][3]
-
Instrument issues: Leaks in the fluidics system, blocked lines, or incorrect reagent delivery can lead to failed couplings.[1]
Q4: Can the solid support or the oligonucleotide sequence itself affect coupling efficiency?
Yes. The choice of solid support is critical and should be based on the oligonucleotide's length, complexity, and loading requirements.[4] Additionally, certain sequences, such as those rich in guanine, are more prone to forming secondary structures that can hinder the accessibility of the 5'-hydroxyl group, thereby reducing coupling efficiency.[]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting low coupling efficiency detected during oligonucleotide synthesis.
Initial Observation: A sudden or consistent drop in the trityl signal during synthesis, or analysis of the crude product by HPLC showing a high percentage of truncated sequences.
Caption: Troubleshooting workflow for low coupling efficiency.
Step-by-Step Troubleshooting:
-
Verify Reagent Integrity:
-
Phosphoramidites: Ensure they are fresh, stored under anhydrous conditions, and have not expired. Impurities or degradation can significantly inhibit the coupling reaction.[2][3]
-
Activator: Use a fresh solution. An old or improperly prepared activator can lead to poor activation of the phosphoramidite.
-
Solvents: Confirm that the acetonitrile (ACN) is anhydrous (ideally <30 ppm water).[1] Consider using molecular sieves to dry the ACN.[4][6]
-
-
Review Synthesis Protocol:
-
Coupling Time: Insufficient coupling time can result in incomplete reactions, especially for modified or sterically hindered phosphoramidites.[2]
-
Reagent Concentrations: Verify that the concentrations of the phosphoramidite and activator are correct for the synthesis scale and type of oligonucleotide.[2]
-
-
Inspect Synthesizer:
-
Analyze Crude Product:
-
If the issue persists, analyze a small amount of the crude, deprotected oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC). A high proportion of early-eluting peaks (truncated sequences) confirms a coupling problem.[1]
-
Guide 2: Incomplete Detritylation
Issue: Failure to completely remove the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. This leads to n-1 deletion mutations, as the capped failure sequences can continue to react in subsequent cycles.[8][9]
Diagnosis:
-
Trityl Monitoring: A consistently low or decreasing trityl signal can indicate incomplete detritylation.
-
HPLC Analysis: Analysis of the final product may show a significant peak corresponding to the n-1 sequence.
Troubleshooting Steps:
-
Check the Deblocking Reagent:
-
Ensure the deblocking solution (e.g., trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane) is fresh and at the correct concentration.
-
Acetonitrile contamination in the deblocking solution can slow down the detritylation kinetics.[9]
-
-
Optimize Deblocking Time:
-
Ensure Complete Reagent Delivery:
-
Verify that the synthesizer is delivering the full volume of the deblocking solution to the synthesis column.
-
Caption: Logical workflow for troubleshooting incomplete detritylation.
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [2]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Table 2: Recommended Activators and Coupling Times [11][12]
| Activator | pKa | Typical Concentration | Recommended Use | Standard Coupling Time |
| 1H-Tetrazole | 4.9 | 0.45 M | Routine DNA synthesis | 30-60 seconds |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | General purpose, RNA synthesis | 90 seconds |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | Sterically hindered monomers (e.g., RNA) | 2-5 minutes |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Long oligos, large-scale synthesis | 30-45 seconds |
Experimental Protocols
Protocol 1: Trityl Cation Monitoring for Coupling Efficiency
Objective: To quantitatively assess the efficiency of each coupling step during oligonucleotide synthesis by measuring the absorbance of the released trityl cation.
Materials:
-
Oligonucleotide synthesizer with a UV detector
-
Appropriate solvents and reagents for oligonucleotide synthesis
-
0.1 M Trichloroacetic Acid (TCA) in dichloromethane (B109758) (or other deblocking agent)
Procedure:
-
Initiate Synthesis: Begin the desired oligonucleotide synthesis protocol on the automated synthesizer.
-
Deblocking Step: During each deblocking step, the acidic reagent will cleave the DMT group from the 5'-end of the newly added nucleotide.
-
Data Collection: The released orange-colored trityl cation is carried by the solvent through the detector. The synthesizer's software will record the absorbance at approximately 498 nm.
-
Data Analysis: The integrated peak area for the trityl cation released at each cycle is proportional to the number of molecules that were successfully coupled in the previous cycle. A stable and high absorbance reading across all cycles indicates high and consistent coupling efficiency. A significant drop in the absorbance value for a particular cycle indicates a failure in the coupling of the preceding nucleotide.
Protocol 2: RP-HPLC Analysis of Crude Oligonucleotide
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated sequences resulting from inefficient coupling.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: 0.1 M TEAA in acetonitrile
-
Crude oligonucleotide sample, deprotected and cleaved from the solid support
Procedure:
-
Sample Preparation: Dissolve the dried crude oligonucleotide in Buffer A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B in Buffer A (e.g., 5% Buffer B).
-
Injection: Inject the dissolved crude oligonucleotide sample onto the column.
-
Elution: Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile using the UV detector at 260 nm.
-
Data Interpretation: The full-length oligonucleotide product is typically the most hydrophobic species and will therefore be the last major peak to elute. Shorter, truncated sequences are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product. A high percentage of early-eluting peaks indicates significant issues with coupling efficiency during synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing DMT-Cl in Synthesis Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4,4'-Dimethoxytrityl chloride (DMT-Cl) in synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is DMT-Cl and what is its primary application?
A1: this compound (DMT-Cl) is a protecting group widely used in organic synthesis. Its primary application is the selective protection of the 5'-hydroxyl group of nucleosides during the solid-phase synthesis of DNA and RNA (oligonucleotides).[1][2] The bulky DMT group provides excellent steric hindrance, preferentially reacting with the less hindered 5'-primary hydroxyl group over other secondary hydroxyls.[1][3]
Q2: Why is DMT-Cl so sensitive to moisture?
A2: DMT-Cl readily reacts with water (hydrolyzes) to form 4,4'-dimethoxytrityl alcohol (DMTOH) and hydrochloric acid. DMTOH is unreactive in the desired protection reaction and its presence as a contaminant in the DMT-Cl reagent is a common cause of incomplete reactions and low yields.[4]
Q3: How should I properly store and handle DMT-Cl?
A3: To minimize hydrolysis, DMT-Cl should be stored under anhydrous conditions. It is recommended to store it at temperatures below 4°C, protected from moisture and light.[4] Always handle DMT-Cl in a dry environment, for instance, in a glove box or under an inert atmosphere (e.g., argon or nitrogen).[5]
Q4: What are the signs of DMT-Cl degradation?
A4: The most common sign of degradation is a lower than expected yield in your protection reaction (<90%).[4] If you observe a significant amount of unreacted starting material by Thin Layer Chromatography (TLC), it is likely that your DMT-Cl has partially hydrolyzed to DMTOH.[4]
Q5: Can I still use DMT-Cl that has been partially hydrolyzed?
A5: It is not recommended. Using hydrolyzed DMT-Cl will lead to incomplete reactions and purification challenges. It is best to use a fresh bottle or regenerate the partially hydrolyzed reagent.[4]
Q6: How can I regenerate DMT-Cl from its hydrolyzed form (DMTOH)?
A6: Partially hydrolyzed DMT-Cl can be regenerated by heating it with acetyl chloride (Ac-Cl). A common procedure involves heating the DMT-Cl with 5 equivalents of acetyl chloride at 60 to 80°C for 3 to 4 hours. The solvent is then evaporated, co-evaporated with toluene (B28343) twice, and the resulting solid is dried under high vacuum.[4]
Troubleshooting Guide
This guide addresses common issues encountered during synthesis reactions involving DMT-Cl.
Issue 1: Low or No Product Yield
Possible Causes:
-
Moisture in the reaction: Water in your solvent or on your glassware will react with DMT-Cl, rendering it inactive.
-
Degraded DMT-Cl: The DMT-Cl reagent may have hydrolyzed to DMTOH due to improper storage or handling.[4]
-
Insufficient DMT-Cl: Using too little DMT-Cl can result in an incomplete reaction.
Troubleshooting Workflow:
Issue 2: Incomplete Reaction Monitored by TLC
Possible Causes:
-
Presence of DMTOH: Hydrolyzed DMT-Cl will not react with the hydroxyl group of your substrate.
-
Insufficient reaction time: While typically fast, some reactions may require longer times for completion.
-
Poor solubility of reagents: If your nucleoside or DMT-Cl is not fully dissolved, the reaction rate will be significantly slower.
Troubleshooting Logic:
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for 5'-O-DMT Protection of Deoxynucleosides
| Deoxynucleoside | DMT-Cl (Equivalents) | Base/Solvent | Reaction Time (hours) | Typical Yield (%) |
| Thymidine | 1.1 | Pyridine (B92270) | 2-4 | >90% |
| 2'-Deoxyadenosine | 1.1 - 1.2 | Pyridine | 2-4 | ~85-95% |
| 2'-Deoxycytidine | 1.1 - 1.2 | Pyridine | 2-4 | ~85-95% |
| 2'-Deoxyguanosine | 1.1 - 1.2 | Pyridine | 2-4 | ~80-90% |
Table 2: Monitoring Coupling Efficiency in Oligonucleotide Synthesis via DMT Cation Absorbance
| Synthesis Cycle | Absorbance at 498 nm | Molar Amount of DMT Cation (mol x 10⁻⁸) | Stepwise Coupling Efficiency (%) | Overall Yield (%) |
| 1 | 1.25 | 1.74 | - | 100% |
| 2 | 1.23 | 1.72 | 98.9% | 98.9% |
| 3 | 1.21 | 1.69 | 98.3% | 97.2% |
| 4 | 1.19 | 1.66 | 98.2% | 95.5% |
| 5 | 1.17 | 1.63 | 98.2% | 93.8% |
| Data is illustrative and based on typical values found in literature. Actual values may vary.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for 5'-O-DMT Protection of a Nucleoside
Materials:
-
Nucleoside (e.g., thymidine, 1 equivalent)
-
This compound (DMT-Cl, 1.1 - 1.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Drying the Nucleoside: Dry the nucleoside by co-evaporation with anhydrous pyridine (3 times) and then keep under high vacuum for at least 1 hour.[4]
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the dried nucleoside in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of DMT-Cl: Add DMT-Cl portion-wise to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Quenching: Once the reaction is complete, quench it by adding a few milliliters of cold methanol.
-
Work-up:
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside.[1]
-
Protocol 2: Regeneration of DMT-Cl from DMTOH
Materials:
-
Partially hydrolyzed DMT-Cl
-
Acetyl chloride (Ac-Cl, 5 equivalents)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the partially hydrolyzed DMT-Cl with 5 equivalents of acetyl chloride.
-
Heating: Heat the mixture at 60 to 80°C for 3 to 4 hours.
-
Solvent Removal:
-
Evaporate the solvent under reduced pressure.
-
Add toluene to the residue and co-evaporate. Repeat this step twice.
-
-
Drying: Dry the resulting solid on a high vacuum pump to obtain regenerated DMT-Cl.[4]
-
(Optional) Recrystallization: The regenerated DMT-Cl can be further purified by recrystallization from toluene-hexane.[4]
References
Technical Support Center: Removal of the DMT Group from Acid-Sensitive Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the removal of the 5'-O-Dimethoxytrityl (DMT) protecting group from acid-sensitive compounds, particularly oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the detritylation process.
Issue 1: Incomplete removal of the DMT group.
-
Question: My analysis (e.g., HPLC, Mass Spectrometry) shows a significant amount of DMT-on starting material remaining after the deprotection step. What could be the cause?
-
Answer: Incomplete detritylation can stem from several factors. Insufficient reaction time or using a deblocking acid that is not fresh or is at an incorrect concentration can be the primary cause.[1] For manual deprotection of purified DMT-on oligonucleotides, ensure the solution stands for the recommended time (e.g., 15-30 minutes with 80% acetic acid).[2] Also, verify the freshness and concentration of your acidic solution, such as 3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM).[1]
Issue 2: Low yield of the final deprotected product.
-
Question: After deprotection and purification, the final yield of my compound is lower than expected. What are the potential reasons?
-
Answer: Low yield can be attributed to issues in the preceding synthesis steps or the deprotection process itself. If using the DMT cation assay to monitor synthesis, a low stepwise yield indicates inefficient coupling in the previous cycle.[2] This could be due to poor quality phosphoramidite (B1245037) or activator, or non-anhydrous conditions.[2] During deprotection, overly harsh acidic conditions can lead to depurination, especially at adenosine (B11128) and guanosine (B1672433) residues, which compromises the integrity of the oligonucleotide and reduces the yield of the full-length product.[2]
Issue 3: Observation of side products or degradation.
-
Question: I am observing unexpected peaks in my analytical chromatogram after DMT removal, suggesting the formation of byproducts. What could be happening?
-
Answer: The formation of side products is often a consequence of the acidic deprotection conditions. The most common side reaction is depurination, the cleavage of the glycosidic bond between the purine (B94841) base (A or G) and the sugar, creating an abasic site.[2][3] This is more likely with stronger acids like TCA and for longer oligonucleotides or those rich in purines.[2] To minimize this, you can use a milder acid like Dichloroacetic Acid (DCA) or explore alternative, gentler deprotection methods.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing a DMT group?
A1: The standard method for DMT removal involves treatment with a protic acid.[2] Commonly used reagents include 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[2] For oligonucleotides purified with the DMT group on, a solution of 80% acetic acid in water is frequently used for 15-30 minutes at room temperature.[2][4]
Q2: Are there milder alternatives to TCA or DCA for sensitive compounds?
A2: Yes, for particularly acid-sensitive compounds, milder deprotection strategies are available. One such method involves using a mildly acidic buffer (pH 4.5 to 5.0) and warming the solution to 40°C.[3] This "warming-up" strategy can provide quantitative deprotection while minimizing acid-induced degradation like depurination.[3] Another approach is to use potassium carbonate in methanol, which is suitable for compounds synthesized with UltraMILD monomers.[5][6]
Q3: How can I monitor the efficiency of the DMT removal during automated synthesis?
A3: The efficiency of each coupling step, and by extension the deprotection, can be monitored spectrophotometrically using the DMT cation assay.[2][4] The DMT group, when cleaved, forms a stable and intensely orange-colored dimethoxytrityl carbocation (DMT⁺).[2] The absorbance of this cation is measured at approximately 495-498 nm, and its intensity is directly proportional to the amount of DMT group cleaved.[2] By comparing the absorbance from consecutive cycles, the stepwise coupling efficiency can be calculated.[2]
Q4: What is "DMT-on" purification and why is it used?
A4: "DMT-on" purification is a strategy where the final 5'-DMT group is intentionally left on the synthesized oligonucleotide.[7][8] This lipophilic group significantly increases the hydrophobicity of the full-length product, allowing for efficient separation from shorter, "DMT-off" failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge-based purification.[7][8] After purification, the DMT group is then removed in a separate step.[7][8]
Q5: Can the DMT group be removed while the oligonucleotide is still on a solid support or purification column?
A5: Yes, on-column detritylation is a method that integrates purification and deprotection.[8] After the DMT-on oligonucleotide is bound to a reverse-phase solid-phase extraction (SPE) cartridge, a detritylation solution (e.g., 3% TFA) is passed through the cartridge to cleave the DMT group.[8] This can streamline the workflow and is also possible with certain hydrophobic interaction chromatography (HIC) resins, where the DMT group is cleaved by acidification at a low pH (e.g., pH 4) while the oligonucleotide is bound to the column.[9][10]
Data Presentation
Table 1: Comparison of Common Acids for DMT Deprotection
| Acid | pKa | Typical Concentration | Conditions | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | ~0.7 | 3% (w/v) in DCM | Fast, room temperature | Rapid and efficient detritylation.[2] | Increased risk of depurination, especially for sensitive sequences.[2] |
| Dichloroacetic Acid (DCA) | ~1.5 | 3% (w/v) in DCM | Room temperature | Milder than TCA, reducing the risk of depurination.[2] | Slower reaction time compared to TCA. |
| Acetic Acid | ~4.8 | 80% in water | 15-30 min, room temperature | Mild conditions, suitable for post-purification detritylation.[2][4] | Not typically used for on-synthesizer deblocking due to slower kinetics. |
Table 2: Troubleshooting the DMT Cation Assay
| Observation | Potential Cause | Troubleshooting Action |
| Low Stepwise Yield | Inefficient coupling in the previous cycle. | - Check the quality and concentration of phosphoramidite and activator solutions.[2]- Ensure anhydrous conditions are maintained.[2]- Increase coupling time.[2] |
| Incomplete deprotection in the current cycle. | - Increase the deprotection time.[2]- Ensure the deblocking solution is fresh and at the correct concentration. | |
| Colorless or Weakly Colored Eluent | Failure of the previous coupling step. | - Review synthesis parameters and reagent quality. |
| Empty deblocking reagent bottle. | - Check reagent levels on the synthesizer. | |
| Inconsistent Absorbance Readings | Improper flow rates on the synthesizer. | - Calibrate and check the instrument's fluidics. |
| "Wet" acetonitrile. | - Use fresh, anhydrous acetonitrile. |
Experimental Protocols
Protocol 1: Manual Detritylation of Purified DMT-on Oligonucleotides
This protocol is for the removal of the final 5'-DMT group after purification.
-
Dissolution: Dissolve the lyophilized "DMT ON" oligonucleotide in 200-500 µL of 80% acetic acid in water.[2]
-
Incubation: Let the solution stand at room temperature for 15-30 minutes. The solution will not turn orange as the aqueous environment quenches the DMT cation to form 4,4'-dimethoxytritanol.[2]
-
Precipitation: Add an equal volume of cold 95% ethanol (B145695) to the solution. Vortex briefly and then place the tube at -20°C for at least 30 minutes to precipitate the oligonucleotide.[2]
-
Pelleting: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the deprotected oligonucleotide.[2]
-
Washing: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol to remove residual acetic acid and the cleaved trityl group.[2]
-
Drying: Decant the ethanol wash and dry the oligonucleotide pellet under a vacuum.[2]
-
Resuspension: Resuspend the dried, deprotected oligonucleotide in an appropriate buffer or deionized water.[2]
Protocol 2: Mild Detritylation using "Warming-up" Strategy
This protocol is suitable for highly acid-sensitive oligonucleotides.
-
Dissolution: Dissolve the HPLC-purified DMT-on oligonucleotide (0.2 µmole) in 200 µL of water.[3]
-
pH Adjustment: Adjust the pH of the solution to 5.0 with a few microliters of 10% acetic acid. Monitor the pH with a micro-pH meter.[3]
-
Heating: Heat the solution at 40°C for 1 hour.[3]
-
Neutralization: Neutralize the reaction by adding a few microliters of neat triethylamine (B128534) (Et₃N) to bring the pH to 7.6.[3]
-
Work-up: Remove the deprotected DMT-OH by either ethanol precipitation (as described in Protocol 1) or extraction with ethyl acetate.[3]
Visualizations
Caption: Workflow for DMT-on purification and subsequent deprotection.
Caption: Troubleshooting decision tree for incomplete DMT removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Assessing the Purity of DMT-Protected Nucleosides
The purity of 4,4'-dimethoxytrityl (DMT)-protected nucleosides is a critical quality attribute, particularly as they serve as fundamental building blocks in the solid-phase synthesis of oligonucleotides for therapeutic, diagnostic, and research applications.[1][2][3] The repetitive nature of oligonucleotide synthesis means that even minute impurities in the starting phosphoramidite (B1245037) monomers can accumulate, leading to a significant decrease in the yield and purity of the final product.[3] High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase HPLC (RP-HPLC), has established itself as the gold standard for the analytical separation and purity assessment of these compounds due to its high resolution, sensitivity, and reproducibility.[4][5][6]
This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate purity assessment strategies.
The Role of HPLC in Purity Assessment
Reversed-phase HPLC is exceptionally effective for analyzing DMT-protected nucleosides. The hydrophobic DMT group provides a strong retention handle, allowing for excellent separation of the desired product from various process-related impurities.[4][7] Ion-Pair RP-HPLC (IP-RP-HPLC) is a widely used variation that employs ion-pairing reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexafluoroisopropanol (HFIP) to enhance the retention and resolution of these slightly polar molecules on C8 or C18 columns.[5][8]
Common impurities that can be resolved and quantified using HPLC include:
-
Process-Related Impurities: Unreacted starting materials and by-products from the synthesis, such as DMT alcohol (DMT-OH).[9][10]
-
Regioisomers: Isomers where the DMT group is incorrectly attached to the 3'-hydroxyl instead of the 5'-hydroxyl (e.g., 3'-DMT-deoxyadenosine 5'-phosphoramidite), which are critical impurities that can disrupt the synthesis chain.[1][2]
-
Diastereomers: Due to the chiral center at the phosphorus atom, phosphoramidites often appear as two distinct peaks that can be resolved by HPLC.[8]
-
Related Substances: Compounds lacking the DMT group, or those with other modifications on the nucleobase or sugar moiety.[3]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for General Purity
This protocol outlines a standard method for the purity assessment of a DMT-protected nucleoside phosphoramidite.
Objective: To separate and quantify the main DMT-protected nucleoside peak from its impurities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[8]
-
Mobile Phase B: Acetonitrile (B52724).[8]
-
Sample Preparation: Dissolve the DMT-protected nucleoside sample in acetonitrile to a concentration of approximately 1.0 mg/mL.[8]
Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 31.0 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: Monitor UV absorbance at 260 nm.[5]
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[5][8]
Data Presentation: Comparative Analysis
The following tables summarize typical HPLC parameters and compare HPLC with alternative analytical methods for purity assessment.
Table 1: Typical HPLC Parameters for DMT-Protected Nucleoside Analysis
| Parameter | Typical Value / Condition | Source |
| Chromatography Mode | Ion-Pair Reversed-Phase (IP-RP-HPLC) | [5] |
| Stationary Phase (Column) | C18 or C8 | [8] |
| Mobile Phase A | 0.1M TEAA or 100 mM HFIP / 15 mM TEA in Water | [5][8] |
| Mobile Phase B | Acetonitrile | [5][8] |
| Flow Rate | 0.3 - 1.0 mL/min | [5][8] |
| Detection Wavelength | 260 nm (UV) | [5] |
| Sample Concentration | ~1 mg/mL in Acetonitrile | [8] |
| Purity Calculation | Area Percent of the Main Peak | [5][11] |
Table 2: Comparison of HPLC with Alternative Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase based on hydrophobicity. | High resolution, quantitative, robust, reproducible, well-established.[4][6] | Does not provide structural information on its own; co-eluting impurities can be missed.[12] |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Provides mass information for peak identification and structural elucidation of impurities.[8][11] | More complex instrumentation; ion suppression effects can impact quantification.[6] |
| ³¹P NMR | Nuclear Magnetic Resonance spectroscopy focused on the phosphorus nucleus. | Excellent for identifying and quantifying phosphorus-containing species and impurities in phosphoramidites. | Lower sensitivity compared to HPLC; requires higher sample concentration; not suitable for all impurities. |
| PAGE | Polyacrylamide Gel Electrophoresis; separation based on size and charge. | Good for resolving longer oligonucleotides from shorter "failure" sequences.[4] | Low resolution for small molecules, not easily quantifiable, labor-intensive.[13][14] |
| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility. | High separation efficiency, very small sample volume required. | Lower loading capacity, can have reproducibility challenges. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between different analytical methods for purity assessment.
Caption: Workflow for HPLC purity analysis of DMT-protected nucleosides.
Caption: Relationship between HPLC and other analytical techniques.
Conclusion
For the assessment of DMT-protected nucleoside purity, HPLC remains the predominant and most reliable method, offering unparalleled resolution and quantitative accuracy. It serves as the cornerstone of quality control in oligonucleotide synthesis. While powerful, HPLC-UV alone does not provide structural information for unknown impurities. For comprehensive characterization, a multi-modal approach is often necessary, coupling HPLC with mass spectrometry (LC-MS) for definitive impurity identification. Other techniques like ³¹P NMR and capillary electrophoresis serve as valuable orthogonal methods to confirm purity and characterize specific types of impurities, ensuring the highest quality raw materials for downstream applications.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atdbio.com [atdbio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. dupont.com [dupont.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 11. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. diva-portal.org [diva-portal.org]
- 14. medicinescience.org [medicinescience.org]
Confirming Nucleoside Protection: A Comparative Guide to Mass Spectrometry and Alternative Methods
The selective protection of nucleoside functional groups is a cornerstone of synthetic nucleic acid chemistry, particularly in the automated solid-phase synthesis of oligonucleotides. The 4,4'-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl function due to its stability and its facile, quantitative removal under mild acidic conditions.[1][2] Verifying the successful and complete protection of the 5'-hydroxyl group is critical to prevent the formation of failure sequences during synthesis.[3]
While several analytical techniques can be employed for this purpose, liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier method, offering unparalleled specificity and sensitivity. This guide provides an objective comparison between mass spectrometry and alternative techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information, making it a powerful tool for confirming the addition of the DMT group and assessing the purity of the resulting DMT-nucleoside. However, other well-established methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Thin-Layer Chromatography (TLC) remain relevant for routine monitoring.
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.[4]
Table 1: Feature Comparison of Key Analytical Methods
| Feature | Mass Spectrometry (LC-MS) | HPLC-UV | Thin-Layer Chromatography (TLC) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time) | Low (based on retardation factor, Rf) |
| Sensitivity | Very High (sub-picomole) | High (picomole) | Low (nanomole) |
| Structural Info | Provides molecular weight and fragmentation data | None | None |
| Quantitative | Yes, with appropriate standards[5] | Yes, highly reproducible | Semi-quantitative at best |
| Throughput | Moderate to High | High | High |
| Co-elution | Can identify and quantify co-eluting species[6][7] | Cannot resolve co-eluting species | Poor resolution of complex mixtures |
| Cost & Complexity | High | Moderate | Low |
The Power of Mass Spectrometry
LC-MS confirms the DMT protection by detecting the precise mass increase corresponding to the addition of the DMT group (C21H19O2), which has a mass of 303.38 Da. The presence of a molecular ion peak corresponding to the [DMT-Nucleoside+H]+ or other adducts provides unequivocal evidence of a successful reaction.[8] Furthermore, MS can identify and quantify reaction byproducts, such as the formation of 3',5'-bis-DMT-nucleosides or residual unprotected nucleosides, even if they co-elute with the main product in the chromatography step.[6][9]
Table 2: Example Quantitative Data for a DMT-Thymidine Protection Reaction
| Analyte | Formula | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by LC-MS (%) | Purity by HPLC-UV (%) |
| Thymidine | C₁₀H₁₄N₂O₅ | 243.09 | 243.10 | < 0.5 | < 0.5 |
| DMT-Thymidine | C₃₁H₃₂N₂O₇ | 545.22 | 545.23 | > 99 | > 99 |
| bis-DMT-Thymidine | C₅₂H₄₈N₂O₉ | 849.34 | 849.35 | < 0.5 | Not Resolved |
This table illustrates how MS can detect and quantify impurities like the bis-protected species that might be missed by UV detection if not chromatographically resolved.
Experimental Workflows & Protocols
A robust analytical workflow is essential for accurate and reproducible results. The diagram below outlines a typical process for synthesizing, purifying, and analyzing a DMT-protected nucleoside.
Protocol 1: LC-MS Analysis of DMT-Nucleosides
This protocol provides a general method for the analysis of DMT-protected nucleosides using an ion-pair reversed-phase HPLC system coupled to a mass spectrometer.[10]
-
Sample Preparation: Dissolve the purified DMT-nucleoside sample in acetonitrile to a final concentration of approximately 1 mg/mL.[11] Further dilute with the initial mobile phase (e.g., 95% Mobile Phase A) to a working concentration of 10-50 µg/mL.
-
Chromatography System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[10]
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 10 mM Hexafluoroisopropanol (HFIP) in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2 mL/min.[10]
-
Column Temperature: 55°C.[10]
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 200 – 1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the DMT-nucleoside [M+H]⁺. Integrate the peak area to determine purity. Look for the characteristic DMT cation fragment at m/z 303.[8]
-
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and inexpensive method to qualitatively monitor the progress of the protection reaction.[8][12]
-
Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good separation.
-
Procedure:
-
Using a capillary tube, spot the starting material (nucleoside), a co-spot (starting material and reaction mixture), and the reaction mixture onto the TLC plate.[12]
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm). The DMT-containing product will be UV-active. Staining with an acidic solution (e.g., p-anisaldehyde or permanganate) can also be used, which often turns the DMT-product a distinct color (e.g., yellow/orange).
-
-
Interpretation: A successful reaction will show the consumption of the starting material (which typically has a very low Rf value) and the appearance of a new spot with a higher Rf value corresponding to the more non-polar DMT-nucleoside.
Logical Relationship: Confirmation Principle
The fundamental principle behind using mass spectrometry for confirmation is the detection of a specific mass shift post-reaction. This provides a direct link between the chemical modification and the analytical signal, a level of certainty not offered by techniques that rely on chromatographic behavior alone.
Conclusion
For the definitive confirmation of DMT protection on nucleosides, mass spectrometry, especially LC-MS, stands as the gold standard. Its ability to provide exact molecular weight data allows for unambiguous identification of the desired product and characterization of impurities.[13] While HPLC-UV offers robust quantitative analysis and TLC provides a simple, rapid method for reaction monitoring, neither can match the specificity and structural insight of MS.[6][12] For researchers in drug development and oligonucleotide synthesis, integrating LC-MS into the analytical workflow is crucial for ensuring the quality and integrity of synthetic nucleoside building blocks.
References
- 1. biotage.com [biotage.com]
- 2. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Quality Control Of Oligonucleotides Using HPLC Coupled To UV And MS Detection [advancingrna.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. usp.org [usp.org]
- 10. advion.com [advion.com]
- 11. lcms.cz [lcms.cz]
- 12. rroij.com [rroij.com]
- 13. microsaic.com [microsaic.com]
Advantages of DMT protection over other hydroxyl protecting groups
In the landscape of synthetic chemistry, particularly in the assembly of complex biomolecules like oligonucleotides and carbohydrates, the choice of a hydroxyl protecting group is a critical decision that dictates the efficiency and success of a multi-step synthesis. Among the myriad of options, the 4,4'-dimethoxytrityl (DMT) group stands out for its unique combination of properties that offer distinct advantages over other commonly used protecting groups such as tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and tert-butoxycarbonyl (Boc). This guide provides a comprehensive comparison of these protecting groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: DMT vs. Other Hydroxyl Protecting Groups
The primary advantages of the DMT group lie in its acid lability, steric bulk, and the ability to monitor reaction progress spectrophotometrically. These features are especially crucial in the context of solid-phase oligonucleotide synthesis.[1][2][3]
| Feature | DMT (Dimethoxytrityl) | TBDMS (tert-Butyldimethylsilyl) | MOM (Methoxymethyl) | Boc (tert-Butoxycarbonyl) |
| Structure | ||||
| Primary Deprotection Condition | Mild Acidic (e.g., 3% TCA or DCA in DCM)[2][4] | Fluoride Ions (e.g., TBAF in THF) or Acidic[5][6] | Acidic (e.g., HCl in MeOH)[7] | Strong Acidic (e.g., TFA) or thermolysis |
| Stability | Stable to basic and nucleophilic conditions.[8] | Stable to basic and mildly acidic conditions.[5] | Stable to basic and nucleophilic conditions.[7] | Stable to basic and nucleophilic conditions. |
| Key Advantages | - Very acid sensitive, allowing for rapid and selective deprotection. - Bulky, providing steric hindrance and selectivity for primary hydroxyls. - The cleaved DMT cation is brightly colored, enabling real-time monitoring of reaction completion. - Facilitates "DMT-on" purification of oligonucleotides.[9] | - Good stability across a range of conditions. - Orthogonal to many other protecting groups.[8] | - Relatively small size. - Stable to a wide range of non-acidic reagents. | - Commonly used for amines, but can protect hydroxyls. - Stable to a wide range of non-acidic reagents. |
| Key Disadvantages | - Can be too labile for some applications requiring stronger acidic conditions. | - Can be difficult to remove from sterically hindered positions. - Fluoride reagents can have side reactions. | - MOM-Cl is a carcinogen.[7] - Deprotection requires acidic conditions that may not be compatible with all substrates. | - Requires strong acid for cleavage, which can damage sensitive molecules. - Less commonly used for hydroxyls compared to other groups. |
Quantitative Comparison of Hydroxyl Protection and Deprotection
Direct quantitative comparison of these protecting groups on a single substrate under identical conditions is limited in the literature. However, representative data from various sources can provide insights into their relative performance. The following tables summarize typical conditions and outcomes for the protection of a primary alcohol and subsequent deprotection.
Table 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMT | DMT-Cl | Pyridine (B92270) | DCM | RT | 2-4 | >90% | [4] |
| TBDMS | TBDMS-Cl | Imidazole | DMF | RT | 2-4 | >95% | [5] |
| MOM | MOM-Cl | DIPEA | DCM | 0 to 25 | 16 | ~95% | [10] |
| Boc | (Boc)₂O | DMAP, Et₃N | CH₂Cl₂ | RT | 12 | ~90% | [11] |
Table 2: Deprotection of Protected Benzyl Alcohol
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| DMT | 3% TCA | DCM | RT | < 5 min | Quantitative | [2] |
| TBDMS | 1M TBAF | THF | RT | 1-2 h | >95% | [5] |
| MOM | conc. HCl | MeOH | Reflux | < 1 h | >90% | [10] |
| Boc | TFA | DCM | RT | < 1 h | >90% | [12] |
The DMT Advantage in Solid-Phase Oligonucleotide Synthesis
The unparalleled success of the phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis is intrinsically linked to the advantageous properties of the DMT group.[1][2] Its primary role is to protect the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks.[3]
Key Features in Oligonucleotide Synthesis:
-
Acid Lability for Stepwise Deprotection: The synthesis of an oligonucleotide is a cyclical process involving the sequential addition of nucleotide monomers.[1] The DMT group's high sensitivity to mild acid allows for its rapid and complete removal at the beginning of each cycle, exposing the 5'-hydroxyl for the next coupling reaction without damaging the growing oligonucleotide chain.[2]
-
Steric Hindrance for Selectivity: The bulky nature of the DMT group ensures the selective protection of the primary 5'-hydroxyl over the secondary 3'-hydroxyl of the nucleoside.
-
Reaction Monitoring: The cleavage of the DMT group produces a stable and intensely colored orange dimethoxytrityl cation, which can be quantified spectrophotometrically. This provides a real-time, quantitative measure of the coupling efficiency at each step of the synthesis, a crucial quality control parameter.[13]
-
"DMT-on" Purification: The lipophilic nature of the DMT group allows for a highly effective purification strategy known as "DMT-on" purification.[9] After synthesis, the full-length oligonucleotide still bearing the 5'-DMT group can be selectively retained on a reverse-phase column, while truncated failure sequences are washed away. The purified DMT-on oligonucleotide is then treated with acid to remove the DMT group.
DMT Protection in Carbohydrate Chemistry
While not as ubiquitous as in oligonucleotide synthesis, the DMT group also finds valuable applications in carbohydrate chemistry. Its steric bulk allows for the selective protection of primary hydroxyl groups in the presence of multiple secondary hydroxyls, a common challenge in carbohydrate synthesis.[14] This selectivity is crucial for the regioselective modification of sugars. Furthermore, the acid-labile nature of the DMT group allows for its removal under conditions that do not affect other more robust protecting groups, enabling orthogonal protection strategies in the synthesis of complex oligosaccharides.[2]
Experimental Protocols
Protocol 1: 5'-O-DMT Protection of Thymidine (B127349)
Materials:
-
Thymidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dry pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381)
Procedure:
-
Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a few drops of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the 5'-O-DMT-thymidine.
Protocol 2: Deprotection of a 5'-O-DMT Protected Oligonucleotide
Materials:
-
DMT-protected oligonucleotide
-
Deblocking solution: 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Quenching solution (e.g., pyridine/water)
-
Sodium acetate solution (3 M)
-
Cold ethanol (B145695)
Procedure:
-
Dissolve the DMT-protected oligonucleotide in the deblocking solution.
-
Stir the solution at room temperature for 2-5 minutes. The solution will turn bright orange.
-
Quench the reaction by adding the quenching solution until the orange color disappears.
-
Precipitate the deprotected oligonucleotide by adding 3 M sodium acetate and 3 volumes of cold ethanol.
-
Centrifuge the mixture to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol and dry under vacuum.
Visualizing Key Processes
To better understand the role of DMT protection, the following diagrams illustrate the mechanism of protection and its application in a key synthetic workflow.
Caption: Mechanism of DMT protection of an alcohol.
Caption: The solid-phase oligonucleotide synthesis cycle.
Caption: Principle of orthogonal protection strategy.
Conclusion
The 4,4'-dimethoxytrityl (DMT) group offers a unique set of advantages that make it an indispensable tool in modern synthetic chemistry, particularly for the synthesis of oligonucleotides. Its high sensitivity to mild acid, coupled with its steric bulk and the ability to monitor its cleavage, provides a level of control and efficiency that is unmatched by other common hydroxyl protecting groups like TBDMS, MOM, and Boc in this context. While the choice of a protecting group will always be dependent on the specific requirements of a synthetic route, the distinct features of the DMT group secure its position as a superior choice for the assembly of complex, acid-sensitive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pintorajs.vercel.app [pintorajs.vercel.app]
- 13. benchchem.com [benchchem.com]
- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite Chemistry vs. Enzymatic Methods
For researchers, scientists, and drug development professionals, the synthesis of oligonucleotides is a cornerstone of innovation. The choice of synthesis methodology directly impacts the speed, scale, purity, and cost of obtaining these vital molecules. This guide provides a comprehensive comparison of the long-established phosphoramidite (B1245037) chemistry with the emerging enzymatic synthesis methods, offering a detailed analysis of their respective strengths and weaknesses, supported by quantitative data and experimental protocols.
The gold standard for decades, phosphoramidite chemistry is a robust and highly optimized method for solid-phase oligonucleotide synthesis.[1] It involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA or RNA chain attached to a solid support. This process is characterized by a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2]
In recent years, enzymatic methods for oligonucleotide synthesis have gained significant traction as a promising alternative. These methods leverage the efficiency and specificity of enzymes, most notably Terminal deoxynucleotidyl Transferase (TdT), to synthesize DNA in a template-independent manner.[3][4] Enzymatic synthesis offers the potential for longer oligonucleotides, milder reaction conditions, and reduced hazardous waste generation.[5][6]
This guide will delve into a side-by-side comparison of these two powerful techniques, providing the necessary data and protocols to make an informed decision for your specific research and development needs.
Quantitative Performance Comparison
The selection of an oligonucleotide synthesis method often hinges on key performance metrics. The following table summarizes the quantitative differences between phosphoramidite chemistry and enzymatic synthesis based on currently available data.
| Performance Metric | Phosphoramidite Chemistry | Enzymatic Synthesis (TdT-based) | Key Considerations |
| Coupling Efficiency | >99%[7] | 98-99.5% and improving[8] | High coupling efficiency is critical for the synthesis of long oligonucleotides, as the overall yield of the full-length product decreases exponentially with each coupling step.[9] |
| Maximum Synthesis Length | ~200 nucleotides[6][10] | >1000 nucleotides demonstrated | Phosphoramidite chemistry is limited by the accumulation of side products and depurination over many cycles.[8] Enzymatic methods, with their milder conditions, can achieve significantly longer synthesis lengths.[8] |
| Error Rate | 1 in 200 to 1 in 1000 bases[11][12] | Higher than phosphoramidite, but improving[13][14] | Errors can include deletions, insertions, and substitutions.[12] The capping step in phosphoramidite chemistry helps to minimize deletion mutations by terminating chains that fail to couple.[15] |
| Synthesis Speed | Several minutes per base addition[5] | Seconds to minutes per base addition[8] | The multi-step chemical process of phosphoramidite synthesis is inherently slower per cycle than the enzymatic addition of a nucleotide. |
| Cost | ~$0.07 - $0.15 per base (commercial rates)[11] | Currently higher for short oligos, but potentially lower for long oligos and at scale[13][14] | The cost of phosphoramidite synthesis is well-established, while enzymatic synthesis costs are expected to decrease with further development and scale-up. |
| Reagent Toxicity | Utilizes hazardous organic solvents and reagents (e.g., acetonitrile (B52724), trichloroacetic acid)[7] | Primarily aqueous-based and non-toxic reagents | The generation of hazardous waste is a significant drawback of phosphoramidite chemistry, whereas enzymatic synthesis is a more environmentally friendly "green" chemistry.[5][6] |
| Modification Capability | Extensive library of modified phosphoramidites available[7] | Limited but expanding portfolio of modified nucleotides | Phosphoramidite chemistry offers a vast and established toolbox for incorporating a wide range of chemical modifications into oligonucleotides.[7] |
Experimental Protocols
To provide a practical comparison, the following sections detail the experimental protocols for synthesizing a hypothetical 20-mer DNA oligonucleotide (5'-CATGCTAGTCAGTCAGTCAG-3') using both phosphoramidite and TdT-based enzymatic synthesis, followed by standard purification and yield determination methods.
Protocol 1: Phosphoramidite-Based Oligonucleotide Synthesis
This protocol outlines the automated solid-phase synthesis of a 20-mer DNA oligonucleotide.
Materials and Reagents:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (G)
-
5'-DMT-protected deoxynucleoside phosphoramidites (A, C, G, T)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (wash solvent)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
The synthesis is performed in an automated synthesizer, which executes the following four-step cycle for each nucleotide addition in the 3' to 5' direction:
-
Deblocking (Detritylation):
-
The CPG solid support is treated with the deblocking solution for 60-120 seconds to remove the 5'-DMT protecting group from the initial guanosine (B1672433) nucleoside.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The next phosphoramidite monomer (in this case, C) and the activator solution are delivered to the synthesis column.
-
The coupling reaction proceeds for 45-90 seconds, forming a phosphite (B83602) triester linkage.
-
The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in subsequent cycles.
-
The capping reaction is typically complete within 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage into a stable phosphate (B84403) triester.
-
The oxidation step takes approximately 30-60 seconds.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide in the sequence (A, G, T, C, A, G, T, C, A, G, T, C, G, A, T, C, G, T, A, C).
Post-Synthesis Cleavage and Deprotection:
-
After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.
-
The resulting crude oligonucleotide solution is then ready for purification.
Protocol 2: TdT-Based Enzymatic Oligonucleotide Synthesis
This protocol describes a conceptualized benchtop enzymatic synthesis of a 20-mer DNA oligonucleotide.
Materials and Reagents:
-
Enzymatic DNA synthesizer or liquid handling system
-
Solid support with an initiator DNA sequence
-
Engineered Terminal deoxynucleotidyl Transferase (TdT)
-
Reversibly terminated nucleotides (3'-O-blocked dNTPs: A, C, G, T)
-
Extension buffer (containing appropriate salts and cofactors, e.g., CoCl₂)
-
Deblocking solution (specific to the reversible terminator chemistry, often a mild chemical or light-based treatment)
-
Wash buffer (aqueous)
-
Enzymatic cleavage solution
Procedure:
The synthesis proceeds in a two-step cycle for each nucleotide addition:
-
Extension:
-
The solid support with the initiator sequence is incubated with the first reversibly terminated dNTP (G) and the engineered TdT in the extension buffer.
-
The TdT catalyzes the addition of the single nucleotide to the 3' end of the initiator. The 3'-O-blocking group prevents further additions.
-
The reaction is allowed to proceed for 1-5 minutes.
-
The solid support is washed with the wash buffer to remove excess nucleotides and enzyme.
-
-
Deblocking:
-
The deblocking solution is applied to the solid support to remove the 3'-O-blocking group from the newly added nucleotide. This step regenerates a free 3'-hydroxyl group.
-
The deblocking reaction time is dependent on the specific chemistry but is typically rapid (seconds to a few minutes).
-
The solid support is washed with the wash buffer.
-
This two-step cycle is repeated for each subsequent nucleotide in the desired sequence (A, G, T, C, A, G, T, C, A, G, T, C, G, A, T, C, G, T, A, C).
Post-Synthesis Cleavage:
-
After the final cycle, the full-length oligonucleotide is cleaved from the solid support using a specific enzymatic cleavage solution.
-
The resulting oligonucleotide solution is then ready for purification.
Protocol 3: Oligonucleotide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude oligonucleotide sample
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product, which is typically more hydrophobic due to its length, will elute later than the shorter, failed sequences.
-
Collect the peak corresponding to the full-length oligonucleotide.
-
Desalt the collected fraction to remove the TEAA buffer.
Protocol 4: Oligonucleotide Yield Determination by UV Spectroscopy
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Nuclease-free water or appropriate buffer
-
Purified oligonucleotide solution
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the oligonucleotide.
-
Dilute the purified oligonucleotide solution to a concentration that gives an absorbance reading at 260 nm (A₂₆₀) within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted sample at 260 nm.
-
Calculate the concentration of the oligonucleotide using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 260 nm.
-
ε is the molar extinction coefficient of the oligonucleotide (can be estimated based on its sequence).
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (typically 1 cm).
-
-
The total yield can then be calculated by multiplying the concentration by the total volume of the purified oligonucleotide solution.
Visualizing the Synthesis Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows of phosphoramidite and enzymatic oligonucleotide synthesis.
Caption: The four-step phosphoramidite synthesis cycle.
Caption: The two-step TdT-based enzymatic synthesis cycle.
Caption: High-level comparison of synthesis workflows.
Conclusion: Choosing the Right Synthesis Method
The choice between phosphoramidite chemistry and enzymatic synthesis is not a one-size-fits-all decision. Phosphoramidite chemistry remains the undisputed workhorse for the routine synthesis of standard and highly modified oligonucleotides up to approximately 200 bases in length. Its reliability, high fidelity, and the extensive availability of modified building blocks make it the go-to method for many applications in diagnostics and therapeutics.[7]
Enzymatic synthesis, on the other hand, represents the future of long and complex oligonucleotide synthesis. Its ability to produce much longer DNA strands with reduced environmental impact is a significant advantage, particularly for applications in synthetic biology, gene synthesis, and data storage.[5][8] While currently facing challenges in terms of cost for short oligos and a more limited repertoire of modifications, the rapid pace of innovation in enzyme engineering and nucleotide chemistry is quickly closing these gaps.
For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their project. For applications demanding high purity, extensive modifications, and well-established protocols for shorter sequences, phosphoramidite chemistry is the logical choice. For projects requiring very long oligonucleotides, a green and sustainable process, and where the latest innovations are being explored, enzymatic synthesis is an increasingly compelling option. As both technologies continue to evolve, a hybrid approach, leveraging the strengths of each, may ultimately provide the most powerful and versatile platform for oligonucleotide synthesis.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Technology | DNA Script [dnascript.com]
- 3. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]
- 4. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 5. biotium.com [biotium.com]
- 6. US20240132691A1 - Methods for producing synthetic oligonucleotides and removal agents for removing impurities from organic wash solvents used in oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. ansabio.com [ansabio.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities [frontiersin.org]
- 11. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Synthesis Heads Back to the Bench with New Enzymatic Methods | Labcompare.com [labcompare.com]
- 13. Enzymatic Approaches Promise To Bring DNA Synthesis Back to Labs | Technology Networks [technologynetworks.com]
- 14. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investing in DNA synthesis - Compound Writing [compound.vc]
A Comparative Guide to Stepwise Yield Validation in Solid-Phase Synthesis: DMT Cation Assay vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the meticulous monitoring of stepwise yield is paramount to the success of solid-phase synthesis (SPS). Inefficient coupling at any stage can lead to the accumulation of deletion sequences and other impurities, complicating purification and reducing the overall yield of the target molecule. This guide provides an objective comparison of the 4,4'-dimethoxytrityl (DMT) cation assay, a cornerstone of oligonucleotide synthesis monitoring, with prevalent alternative methods used in solid-phase peptide synthesis (SPPS). We will delve into the experimental protocols, present comparative data, and illustrate the workflows to aid in the selection of the most appropriate validation strategy for your research needs.
Quantitative Comparison of Yield Validation Methods
The choice of a monitoring technique depends on the nature of the synthesis (oligonucleotide vs. peptide), the protecting group chemistry employed, and the desired level of quantitative accuracy. The following table summarizes the key performance indicators of the DMT cation assay and its alternatives.
| Method | Principle | Primary Application | Mode | Speed | Sensitivity | Limitations |
| DMT Cation Assay | Spectrophotometry (Absorbance at ~498 nm) | Oligonucleotide Synthesis | Quantitative | Rapid (Online or Offline) | High | Potential for false positives with inefficient capping; Less common in SPPS. |
| Ninhydrin (B49086) (Kaiser) Test | Colorimetry (Primary Amines) | Peptide Synthesis (SPPS) | Qualitative/Quantitative | Rapid (Offline) | Very High | Does not detect secondary amines (e.g., proline); Destructive test. |
| Picric Acid Test | Colorimetry (Ionic Interaction) | Peptide Synthesis (SPPS) | Qualitative/Quantitative | Rapid (Offline) | Moderate | Less sensitive than the Ninhydrin test; Non-destructive.[1] |
| UV-Vis Monitoring of Fmoc Deprotection | Spectrophotometry (Absorbance at ~301 nm) | Peptide Synthesis (Fmoc-SPPS) | Quantitative | Real-time/Rapid | High | Requires Fmoc protecting group; Can be affected by solvent impurities.[2] |
| Isatin/Chloranil Tests | Colorimetry (Secondary Amines) | Peptide Synthesis (SPPS) | Qualitative | Rapid (Offline) | Good | Specific for secondary amines like proline. |
| Real-Time Physical Methods (e.g., Refractive Index, Variable Bed Flow Reactor) | Physical Property Measurement | Peptide Synthesis (SPPS) | Quantitative | Real-time | High | Requires specialized equipment; Emerging techniques.[3][4] |
Experimental Protocols
Detailed and consistent execution of monitoring protocols is crucial for obtaining reliable data. Below are the methodologies for the key assays discussed.
Protocol 1: Quantitative DMT Cation Assay for Oligonucleotide Synthesis
This assay quantifies the DMT cation released during the acid-catalyzed deprotection step, which is directly proportional to the coupling efficiency of the preceding cycle.
Materials:
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene).
-
Quenching/dilution solution (e.g., 0.1 M toluenesulfonic acid in acetonitrile) to stabilize the cation.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
-
Collection: Following the coupling step in the automated synthesis cycle, the eluent from the deblocking step, containing the orange DMT cation, is collected in a volumetric flask.
-
Dilution: The collected solution is immediately diluted to a known, fixed volume with the quenching/dilution solution to ensure color stability.
-
Measurement: The absorbance of the diluted solution is measured at approximately 498 nm against a blank of the dilution solution.
-
Calculation of Stepwise Yield:
-
The stepwise yield (Yn) for a given coupling step 'n' is calculated by comparing the absorbance (An) to the absorbance of the previous step (An-1):
-
Yn (%) = (An / An-1) * 100
-
-
It is important to note that a gradual, slight decrease in absorbance is expected with each cycle due to minor losses. A significant drop indicates a coupling failure.[5]
-
-
Calculation of Overall Yield: The overall yield is the product of all the individual stepwise yields.
Protocol 2: Quantitative Ninhydrin (Kaiser) Test for Solid-Phase Peptide Synthesis
This protocol determines the concentration of free primary amines on the resin after a coupling step. A near-zero value indicates a complete reaction.
Materials:
-
Reagent A: 5 g of ninhydrin in 100 mL of n-butanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of n-butanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
Peptide-resin sample (dried, ~5-10 mg).
-
Heating block or water bath at 100°C.
-
Spectrophotometer.
-
Standard solution of a known primary amine (e.g., glycine).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin into a test tube.
-
Reaction: Add 3 drops of Reagent A, 3 drops of Reagent B, and 3 drops of Reagent C to the test tube.
-
Incubation: Heat the mixture at 100°C for 5-10 minutes. A deep blue color will develop if primary amines are present.
-
Elution and Dilution: After cooling, add a known volume of 60% ethanol/water to elute the blue chromophore (Ruhemann's purple) from the resin. Dilute to a final volume suitable for spectrophotometric measurement.
-
Measurement: Measure the absorbance of the solution at 570 nm.
-
Quantification: Create a standard curve by performing the same procedure with known concentrations of a primary amine standard. The concentration of free amines on the peptide-resin can be determined by interpolating its absorbance on the standard curve.[6][7]
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection in SPPS
This method quantifies the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct formed.
Materials:
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
DMF (peptide synthesis grade).
-
UV-Vis Spectrophotometer with a flow cell (for online monitoring) or cuvettes (for offline monitoring).
Procedure:
-
Deprotection and Collection: The Fmoc-protected peptide-resin is treated with the 20% piperidine/DMF solution. The eluent containing the cleaved Fmoc group (as the dibenzofulvene-piperidine adduct) is collected. For real-time monitoring, the eluent passes through the flow cell of the spectrophotometer.
-
Measurement: The absorbance of the eluent is measured at approximately 301 nm.[2]
-
Data Analysis: The integrated area of the absorbance peak over time is proportional to the total amount of Fmoc group removed.
-
Yield Calculation: By comparing the integrated absorbance from the current deprotection step to the previous one, the stepwise yield of the preceding coupling step can be calculated. A consistent absorbance value from cycle to cycle indicates successful and complete coupling.
Work-flow Visualizations
The following diagrams illustrate the logical and experimental workflows for the DMT cation assay and its alternatives in solid-phase synthesis.
Caption: Experimental workflow for the DMT cation assay.
Caption: Workflow comparison for SPPS monitoring methods.
Caption: Workflow for real-time UV monitoring of Fmoc deprotection.
References
- 1. An evaluation of the advantages and effectiveness of picric acid monitoring during solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 4. digital.csic.es [digital.csic.es]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
Navigating Oligonucleotide Purity: A Comparative Guide to Post-DMT Removal Analysis
A critical step in the synthesis of oligonucleotides for research, diagnostics, and therapeutics is the confirmation of product purity following the removal of the final dimethoxytrityl (DMT) protecting group. The presence of impurities, such as failure sequences (n-1, n-2), can significantly impact the performance and safety of the final product. This guide provides an objective comparison of the most common analytical techniques for assessing the purity of detritylated oligonucleotides, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
The primary methods for evaluating the purity of synthetic oligonucleotides after DMT removal include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, throughput, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and widely used technique for both the analysis and purification of oligonucleotides.[1][2] It separates molecules based on their differential interactions with a stationary phase and a liquid mobile phase. For oligonucleotide analysis, two primary modes are employed: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[1]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) separates oligonucleotides based on hydrophobicity.[2] An ion-pairing agent is added to the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18).[3] This method is highly effective for separating the full-length product from shorter failure sequences and other synthesis-related impurities.[4]
Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5] The stationary phase contains positively charged functional groups that interact with the negatively charged oligonucleotides. A salt gradient is used to elute the oligonucleotides, with longer strands (having more phosphate groups) eluting at higher salt concentrations. AEX-HPLC is particularly adept at resolving failure sequences from the full-length product.[1]
Capillary Electrophoresis (CE): High-Resolution Separation
Capillary Electrophoresis (CE) is a powerful technique that offers high resolution and requires minimal sample and reagent consumption.[6] It separates molecules based on their size and charge as they migrate through a narrow capillary filled with a conductive buffer under the influence of a high voltage. For oligonucleotides, a sieving matrix is often included in the buffer to enhance size-based separation.[6] CE is considered a standard for assessing oligonucleotide purity, providing excellent resolution of failure sequences.[7]
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
Mass Spectrometry (MS) is an indispensable tool for confirming the identity (molecular weight) of the synthesized oligonucleotide and identifying impurities.[8][9] It measures the mass-to-charge ratio of ionized molecules. While MS is not typically used as a standalone method for quantifying purity due to variations in ionization efficiency, it is often coupled with a separation technique like HPLC (LC-MS) to provide comprehensive characterization.[7][9] This combination allows for the separation of impurities by LC, followed by their identification by MS.[10][11]
Comparison of Key Performance Characteristics
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) | Size and Charge | Mass-to-charge ratio |
| Resolution | High | Very High | Very High | N/A (for separation) |
| Primary Application | Purity assessment and purification | Purity assessment and separation of failure sequences | High-resolution purity analysis | Identity confirmation and impurity identification |
| Throughput | Moderate | Moderate | High (with automated systems) | High (especially MALDI-TOF) |
| MS Compatibility | Good (with volatile ion-pairing agents) | Poor (due to high salt concentrations) | Good | Direct analysis or coupled with LC/CE |
| Typical Purity Achieved | >85% for oligos up to 40 bases[5] | >90% for unmodified oligos between 11-40 bases[5] | Quantitative estimation of product and failure sequences[6] | Confirms molecular weight of the main product and identifies impurities[8] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
a. Materials:
-
C18 HPLC column
-
Mobile Phase A: Volatile ion-pairing buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water)
-
Mobile Phase B: Acetonitrile
-
Detritylated oligonucleotide sample dissolved in water
b. Protocol:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 260 nm.
-
Calculate purity based on the relative peak areas.
Anion-Exchange HPLC (AEX-HPLC)
a. Materials:
-
Strong anion-exchange HPLC column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)[1]
-
Detritylated oligonucleotide sample dissolved in Mobile Phase A
b. Protocol:
-
Equilibrate the anion-exchange column with Mobile Phase A.[1]
-
Inject the oligonucleotide sample.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B (e.g., 0% to 100% B over 40 minutes).
-
Monitor the elution profile using a UV detector at 260 nm.
-
Calculate purity based on the relative peak areas.
Capillary Electrophoresis (CE)
a. Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Sieving buffer containing a polymer (e.g., linear polyacrylamide)
-
Running buffer (e.g., Tris-Borate-EDTA)
-
Detritylated oligonucleotide sample dissolved in water or running buffer
b. Protocol:
-
Condition the capillary by flushing with the running buffer.
-
Fill the capillary with the sieving buffer.
-
Inject the sample using electrokinetic injection.
-
Apply a high voltage across the capillary to initiate separation.
-
Detect the migrating oligonucleotides using the UV detector at 260 nm.
-
Analyze the electropherogram to determine the purity based on peak areas.
Visualizing the Workflow
Caption: Workflow for oligonucleotide purity assessment after DMT removal.
Conclusion
The selection of an analytical method for assessing the purity of detritylated oligonucleotides is a critical decision that depends on the specific requirements of the application. HPLC, particularly in its ion-pair reversed-phase and anion-exchange modes, provides robust and reliable quantitative purity data.[1] Capillary electrophoresis offers superior resolution for separating failure sequences and is highly automated.[6] Mass spectrometry is unparalleled for confirming the molecular identity of the final product and identifying unknown impurities.[8] For comprehensive characterization, a combination of these techniques, such as LC-MS, is often the most powerful approach, providing both quantitative purity information and confirmation of product identity.[11] By understanding the principles, advantages, and practical considerations of each method, researchers and developers can ensure the quality and integrity of their final oligonucleotide products.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Oligonucleotide Applications Capillary Electrophoresis (CE) Oligos [biosyn.com]
- 6. bio-rad.com [bio-rad.com]
- 7. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 8. web.colby.edu [web.colby.edu]
- 9. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 10. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
- 11. casss.org [casss.org]
A Comparative Guide to Spectrophotometric Quantification of DMT Cation Release During Oligonucleotide Deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used spectrophotometric method for quantifying 4,4'-dimethoxytrityl (DMT) cation release during oligonucleotide synthesis with alternative analytical techniques. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific needs, considering factors such as real-time monitoring, accuracy, throughput, and the nature of the desired data.
Introduction to DMT Cation Release in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a stepwise process involving the sequential addition of nucleotide monomers to a growing chain. To ensure the correct sequence, the 5'-hydroxyl group of each incoming phosphoramidite (B1245037) is protected by a DMT group. This acid-labile protecting group is removed at the beginning of each synthesis cycle, releasing a brightly colored orange DMT cation. The amount of this cation is directly proportional to the number of growing oligonucleotide chains, making its quantification a critical in-process control to monitor the coupling efficiency of each step.[1][2]
The most common method for this purpose is UV-Visible spectrophotometry, which offers a rapid and straightforward way to assess synthesis performance in real-time. However, other analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), provide more detailed information about the purity and integrity of the final oligonucleotide product. This guide will delve into the experimental protocols of each method and present a comparative analysis of their performance.
Spectrophotometric Quantification of DMT Cation
This method relies on the strong absorbance of the DMT cation in the visible spectrum, typically at a wavelength of around 498 nm.[1]
Experimental Protocol
Materials:
-
Eluent from the deprotection step of each synthesis cycle.
-
Deblocking solution (e.g., 3% trichloroacetic acid [TCA] or dichloroacetic acid [DCA] in an appropriate solvent like dichloromethane (B109758) [DCM]).
-
Quenching/dilution solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Collection: The acidic eluent containing the cleaved DMT cation is automatically collected after each deprotection step by the DNA synthesizer.
-
Dilution: The collected fraction is diluted to a known volume with the quenching/dilution solution. This step ensures the stability of the cation and brings the absorbance within the linear range of the spectrophotometer.
-
Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMT cation (typically around 498 nm). The quenching/dilution solution is used as a blank.
-
Calculation of Stepwise Yield: The stepwise coupling efficiency is calculated by comparing the absorbance of the DMT cation released in the current cycle to the absorbance from the previous cycle. A consistent or slightly decreasing absorbance is expected, while a significant drop indicates a problem with the coupling reaction.[2]
Logical Workflow for Spectrophotometric DMT Cation Quantification
Caption: Workflow of DMT cation quantification.
Alternative Analytical Methods
While spectrophotometry is excellent for real-time monitoring of coupling efficiency, it does not provide information about the nature of synthesis failures, such as the presence of truncated or modified oligonucleotides. For a comprehensive quality assessment, other methods are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly ion-pair reversed-phase (IP-RP) HPLC, is a powerful technique for separating and quantifying oligonucleotides based on their size and hydrophobicity.[3]
Experimental Protocol (General IP-RP HPLC):
Materials:
-
Crude or purified oligonucleotide sample.
-
Mobile Phase A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) [TEAA] or hexafluoroisopropanol [HFIP] with an ion-pairing agent).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
HPLC system with a UV detector.
-
Appropriate reversed-phase column (e.g., C18).
Procedure:
-
Sample Preparation: The synthesized oligonucleotide is cleaved from the solid support, deprotected, and dissolved in an appropriate solvent.
-
Injection: A specific volume of the sample is injected into the HPLC system.
-
Separation: The oligonucleotides are separated on the column using a gradient of Mobile Phase B. Full-length products will have a different retention time than shorter failure sequences or other impurities.
-
Detection: The eluting species are detected by their UV absorbance at 260 nm.
-
Quantification: The purity of the oligonucleotide is determined by integrating the peak area of the full-length product relative to the total peak area of all absorbing species.
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique that separates oligonucleotides based on their size. It is particularly useful for visualizing the presence of shorter failure sequences.
Experimental Protocol (Denaturing PAGE):
Materials:
-
Crude or purified oligonucleotide sample.
-
Denaturing polyacrylamide gel (containing urea).
-
Loading buffer (containing a denaturant like formamide (B127407) and a tracking dye).
-
Running buffer (e.g., TBE buffer).
-
Electrophoresis apparatus.
-
Staining solution (e.g., Stains-All or a fluorescent dye).
-
Gel imaging system.
Procedure:
-
Sample Preparation: The oligonucleotide sample is mixed with the loading buffer and heated to denature any secondary structures.
-
Loading: The samples are loaded into the wells of the polyacrylamide gel.
-
Electrophoresis: A voltage is applied across the gel, causing the negatively charged oligonucleotides to migrate towards the positive electrode. Shorter fragments move faster through the gel matrix.
-
Staining: After electrophoresis, the gel is stained to visualize the oligonucleotide bands.
-
Analysis: The purity is assessed by comparing the intensity of the band corresponding to the full-length product to the intensity of any shorter bands (n-1, n-2, etc.).
MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a precise mass measurement of the synthesized oligonucleotides, allowing for the confirmation of the molecular weight of the full-length product and the identification of any modifications or truncations.
Experimental Protocol:
Materials:
-
Crude or purified oligonucleotide sample.
-
MALDI matrix solution (e.g., 3-hydroxypicolinic acid).
-
MALDI target plate.
-
MALDI-TOF mass spectrometer.
Procedure:
-
Sample Preparation: A small amount of the oligonucleotide sample is mixed with the matrix solution.
-
Spotting: The mixture is spotted onto the MALDI target plate and allowed to dry, co-crystallizing the sample with the matrix.
-
Analysis: The target plate is inserted into the mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the oligonucleotides. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum shows peaks corresponding to the different molecular weights present in the sample. The expected mass of the full-length product is compared to the observed masses to confirm its identity and assess purity.
Performance Comparison
The choice of analytical method depends on the specific information required. The following table summarizes the key performance characteristics of each technique for the analysis of synthetic oligonucleotides.
| Feature | Spectrophotometric DMT Assay | HPLC | PAGE | MALDI-TOF MS |
| Primary Measurement | DMT cation concentration | Purity, quantity | Purity, size heterogeneity | Molecular weight |
| Information Provided | Stepwise coupling efficiency[1] | Purity, presence of truncations and modifications | Purity, presence of n-1, n-2 deletions | Confirmation of product identity, modifications[4] |
| Throughput | High (real-time, automated)[2] | Medium to High[5] | Low to Medium | High[5] |
| Sensitivity | Moderate | High | High | Very High[6] |
| Quantitative Accuracy | Good for relative yield (±0.5%)[1] | High | Semi-quantitative to Quantitative | Good for relative quantification with internal standards[7] |
| Resolution | Not applicable | High (can resolve n-1) | Very High (single base resolution) | High (can resolve small mass differences)[4] |
| Cost per Sample | Low | Medium | Low | High |
| Application | In-process control, synthesis troubleshooting[2] | Purity assessment, quality control, purification | Purity assessment, analysis of long oligos[8] | Identity confirmation, impurity identification |
Conclusion
The spectrophotometric quantification of DMT cation release is an indispensable tool for the real-time monitoring of solid-phase oligonucleotide synthesis, providing immediate feedback on coupling efficiencies. Its high throughput and low cost make it ideal for in-process control. However, it provides an indirect measure of the final product's quality.
For a comprehensive analysis of the purity and identity of the synthesized oligonucleotide, complementary techniques are essential. HPLC offers excellent quantitative data on purity and the presence of various impurities. PAGE provides superior resolution for visualizing truncated sequences, especially for longer oligonucleotides. MALDI-TOF MS is unparalleled in its ability to confirm the exact molecular weight of the product and identify modifications.
Ultimately, a multi-faceted approach, combining the real-time feedback of the spectrophotometric DMT assay with the detailed post-synthesis analysis from HPLC, PAGE, or MALDI-TOF MS, will ensure the highest quality of synthetic oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Safety Operating Guide
Proper Disposal Procedures for 4,4'-Dimethoxytrityl Chloride: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4,4'-Dimethoxytrityl chloride (DMT-Cl) are critical for ensuring personnel safety and environmental compliance within research, scientific, and drug development settings. This document provides a comprehensive, step-by-step protocol for the proper management of DMT-Cl waste, from immediate handling to final disposal.
This compound is a corrosive solid that can cause severe skin burns, eye damage, and may trigger an allergic skin reaction. It is also recognized as being toxic to aquatic life with long-lasting effects. Due to its chemical properties as a chlorinated organic compound, it is imperative to manage it as a hazardous waste, ensuring it is not released into the environment.
Immediate Safety and Handling
Before beginning any procedure involving DMT-Cl, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and to have a clear plan for waste segregation and disposal.
Personal Protective Equipment (PPE):
Due to its corrosive nature, appropriate PPE is mandatory when handling DMT-Cl. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to select gloves with a suitable thickness and to be aware of their breakthrough time, especially when handling chlorinated organic compounds.[1] Always consult the glove manufacturer's resistance guide for specific chemicals.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][2]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1][2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases should be used.[3][4]
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value/Recommendation | Notes |
| Waste Classification | Halogenated Organic Hazardous Waste | Must be segregated from non-halogenated waste. |
| Incineration Temperature | >1100°C | Recommended for hazardous waste with over 1% halogenated organic substances. |
| Glove Recommendation | Nitrile or Neoprene | Breakthrough times vary by manufacturer and glove thickness. Always check compatibility. |
| Respirator Cartridge | Organic Vapor/Acid Gas (e.g., NIOSH color-coded black/white or yellow) | Use in well-ventilated areas or when dust is generated. |
| Spill Neutralization | Absorb with inert material (e.g., vermiculite, sand) | For solid spills, gently sweep up to avoid creating dust. |
Experimental Protocol: Disposal of Laboratory-Scale this compound Waste
This protocol provides a step-by-step guide for the safe disposal of small quantities of solid this compound and contaminated materials.
Materials:
-
Designated, labeled hazardous waste container for halogenated organic solids
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles and face shield
-
Lab coat
-
NIOSH-approved respirator (if applicable)
-
Chemical-resistant scoop or spatula
-
Sealable, labeled bags for contaminated PPE and materials
-
Decontamination solution (e.g., 10% aqueous sodium bicarbonate solution)
-
Paper towels or absorbent pads
Procedure:
-
Waste Segregation:
-
All solid this compound waste, including unused or expired reagent and contaminated materials (e.g., weigh boats, contaminated filter paper), must be placed in a designated hazardous waste container labeled "Halogenated Organic Waste."
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
A clear identification of the contents: "this compound"
-
The primary hazards: "Corrosive, Skin Sensitizer, Ecotoxic"
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Transfer of Solid Waste:
-
Wear all required PPE.
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a chemical-resistant scoop or spatula.
-
Avoid generating dust during the transfer. If the material is a fine powder, perform this task in a fume hood.
-
-
Disposal of Contaminated Materials:
-
Items with gross contamination of this compound (e.g., gloves, absorbent pads from a spill) should be placed in a separate, sealed, and labeled plastic bag before being placed in the main halogenated organic waste container.
-
-
Decontamination of Work Surfaces:
-
Wipe down the work area where this compound was handled with a suitable decontamination solution. Due to its reactivity with water to form hydrochloric acid, a weak basic solution like 10% aqueous sodium bicarbonate can be used to neutralize any residual material.
-
Perform a final rinse with water.
-
All cleaning materials (e.g., paper towels, wipes) used for decontamination should be disposed of as halogenated organic waste.
-
-
Storage of Waste Container:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4,4'-Dimethoxytrityl Chloride
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4,4'-Dimethoxytrityl chloride (DMT-Cl) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital to minimize risks associated with this corrosive and sensitizing chemical.
Chemical Safety Overview
This compound is a solid chemical compound widely used in organic synthesis, particularly in the protection of hydroxyl groups in nucleosides for oligonucleotide synthesis.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It may also provoke an allergic skin reaction upon contact.[2][3]
Hazard Identification and Classification
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Skin Sensitization | Exclamation Mark | Danger | H317: May cause an allergic skin reaction.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Danger | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Chronic) | Environment | Danger | H411: Toxic to aquatic life with long lasting effects.[4] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection and a face shield | Must be worn at all times when handling the solid or its solutions.[2] |
| Hands | Chemical-resistant gloves | Tested according to EN 374.[2] Breakthrough time should be considered, especially for prolonged handling. |
| Body | Protective clothing/laboratory coat | Should be worn to prevent skin contact.[2] |
| Respiratory | Dust mask (e.g., N95) | Required when handling the solid powder to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety and experimental success.
1. Preparation and Weighing:
-
Location: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
PPE: Don all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the required amount of the solid in a tared, sealed container to prevent dust dispersion.
2. Dissolution:
-
Solvent Addition: Add the solvent to the solid slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If necessary, the container can be sealed and sonicated.
3. Addition to Reaction:
-
Transfer: Use a clean, dry syringe or cannula to transfer the solution to the reaction vessel. Perform this transfer within the fume hood.
-
Monitoring: Once the addition is complete, monitor the reaction from a safe distance.
Emergency Procedures
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
For minor spills (less than 4 liters and not posing an immediate hazard):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection.[5]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite).[6][7] For solid spills, gently cover the powder to avoid dust generation before sweeping.[5]
-
Absorption/Collection: Carefully absorb the spilled liquid or sweep up the solid material.[3] Avoid creating dust.[3]
-
Decontamination: Clean the spill area with soap and water.[8]
-
Disposal: Place all contaminated materials, including absorbents and PPE, into a labeled, sealed container for hazardous waste disposal.[5][9]
For major spills (greater than 4 liters or posing an immediate hazard):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the emergency alarm and notify the designated emergency response team.
-
Isolate: Close doors to the affected area to contain vapors.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention as corrosive injuries can be difficult to heal.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical advice if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect unused solid reagent and contaminated materials (e.g., weigh boats, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Handle contaminated packages in the same way as the substance itself.[2]
Disposal Procedure:
-
Dispose of all waste in accordance with local, regional, and national environmental regulations.[2]
-
Do not empty into drains or release into the environment.[2][3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. This compound (DMT-Cl), 25 g, CAS No. 40615-36-9 | Protecting Groups | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
